L-beta-Homoleucine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375812 | |
| Record name | L-beta-Homoleucine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96386-92-4 | |
| Record name | L-beta-Homoleucine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-beta-Homoleucine Hydrochloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-proteinogenic amino acids, L-beta-homoleucine hydrochloride ((S)-3-amino-5-methylhexanoic acid hydrochloride) emerges as a compound of significant interest for peptide-based drug design and development. As a beta-amino acid, it possesses a unique structural feature—the amino group is attached to the beta-carbon, rather than the alpha-carbon found in proteinogenic amino acids. This seemingly subtle difference imparts profound effects on the conformational preferences and proteolytic stability of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and applications of this compound, offering valuable insights for researchers navigating the expanding field of peptidomimetics.
Chemical and Physical Properties
This compound is the hydrochloride salt of L-beta-homoleucine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [1] |
| Synonyms | L-β-HomoLeu-OH·HCl, (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HomoLeu-OH·HCl | [] |
| CAS Number | 96386-92-4 | [] |
| Molecular Formula | C₇H₁₆ClNO₂ | [3] |
| Molecular Weight | 181.66 g/mol | [3] |
| Appearance | White to off-white or pale brown powder/solid | [] |
| Melting Point | 222-228 °C (for the free amino acid) | [] |
| Solubility | Soluble in water. | [] |
| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [] |
Structural Analysis
The structure of L-beta-homoleucine is characterized by a hexanoic acid backbone with an amino group at the C3 position and a methyl group at the C5 position. The "L" designation refers to the (S) stereochemistry at the chiral center (C3).
Chemical Structure
Caption: 2D structure of this compound.
Stereochemistry and Conformational Preferences
The stereochemistry at the C3 position is crucial for the biological activity and the conformational behavior of peptides containing this residue. The isobutyl side chain influences the local conformation, which in turn affects the global secondary structure of the peptide. Beta-amino acids are known to induce the formation of stable secondary structures, such as helices (e.g., 14-helix) and sheets, in peptides.[4] This is a key advantage in drug design, as it allows for the creation of peptidomimetics with well-defined three-dimensional structures, which can lead to higher binding affinities and specificities for their biological targets.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as signals for the protons on the hexanoic acid backbone. The proton alpha to the amino group and the protons alpha to the carboxyl group will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum of DL-beta-leucine shows distinct peaks for each of the seven carbon atoms.[5] The carbonyl carbon will be the most downfield signal, followed by the carbon bearing the amino group. The carbons of the isobutyl side chain will have characteristic upfield shifts.[5][6]
-
Mass Spectrometry: The mass spectrum of the free amino acid, L-beta-homoleucine, would show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ).[1][7] Common fragmentation patterns for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the carbon-carbon bonds in the backbone.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the amine salt (N-H stretching and bending), and the alkyl groups (C-H stretching and bending).
Synthesis of this compound
The asymmetric synthesis of beta-amino acids is a well-established field in organic chemistry, with several robust methods available. A common and effective strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction or other modifications.
General Synthetic Approach: Asymmetric Conjugate Addition
A plausible and widely used method for the synthesis of L-beta-homoleucine would involve the following key steps:
Caption: General workflow for the asymmetric synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the α,β-Unsaturated Ester: The synthesis would begin with a suitable α,β-unsaturated ester, such as a derivative of (E)-5-methylhex-2-enoic acid.
-
Asymmetric Conjugate Addition: A chiral lithium amide, for example, derived from (R)-N-benzyl-α-methylbenzylamine, is added to the α,β-unsaturated ester. The stereochemistry of the chiral amine directs the addition to form one diastereomer of the β-amino ester in high excess.
-
Purification: The resulting diastereomeric mixture is purified, typically by chromatography, to isolate the desired diastereomer.
-
Deprotection: The benzyl and α-methylbenzyl protecting groups on the nitrogen are removed. A common method for this is catalytic hydrogenolysis.
-
Hydrolysis (if necessary): If the starting material was an ester, it is hydrolyzed to the carboxylic acid.
-
Salt Formation: The resulting L-beta-homoleucine free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.
-
Isolation and Purification: The final product, this compound, is isolated, typically by crystallization, and purified to the desired level.
This approach offers a high degree of stereocontrol and is a well-documented strategy for accessing a wide variety of chiral β-amino acids.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable building block in several areas of research and development:
-
Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can lead to:
-
Enhanced Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them resistant to degradation by proteases, which is a major challenge for the therapeutic use of natural peptides.
-
Defined Secondary Structures: As mentioned earlier, β-amino acids can induce stable helical and sheet structures in peptides.[4] This allows for the rational design of peptidomimetics that can mimic the bioactive conformations of natural peptides and proteins.
-
-
Drug Discovery: The improved stability and structural properties of β-peptides make them attractive candidates for the development of new therapeutic agents. They are being explored for a wide range of applications, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.
-
Neuroscience Research: Given its structural similarity to neurotransmitters, L-beta-homoleucine and its derivatives may be of interest in neuroscience research for studying receptor binding and transport processes.
Safety and Handling
While detailed toxicology data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of novel peptides and peptidomimetics. Its ability to confer enhanced proteolytic stability and induce well-defined secondary structures makes it a powerful tool for overcoming some of the key limitations of natural peptide-based therapeutics. As research in the field of peptidomimetics continues to advance, the demand for and applications of unique building blocks like this compound are expected to grow, paving the way for the development of next-generation peptide drugs with improved efficacy and pharmacokinetic profiles.
References
- 1. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmse000466 DL-beta-leucine at BMRB [bmrb.io]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640) [hmdb.ca]
- 7. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Incorporation of β-Homo Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics
Abstract
The therapeutic potential of peptides is often curtailed by their inherent metabolic instability and conformational flexibility. A key strategy to overcome these limitations is the incorporation of non-natural amino acids. This technical guide provides an in-depth exploration of β-homo amino acids, synthetic analogs of proteinogenic amino acids, and their profound biological significance in the realm of drug development. We will dissect the structural nuances of β-homo amino acids, their impact on peptide conformation and proteolytic resistance, and the strategic considerations for their inclusion in therapeutic peptides. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of β-homo amino acids to design next-generation peptide-based therapeutics with enhanced pharmacological profiles.
Introduction: The Challenge of Peptide Therapeutics and the Rise of Non-Natural Amino Acids
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of stable secondary structure, which can lead to poor receptor affinity and bioavailability. To address these challenges, medicinal chemists have turned to the incorporation of non-natural amino acids. Among these, β-homo amino acids have emerged as a powerful tool for modulating the physicochemical properties of peptides.
This guide will provide a comprehensive overview of the biological significance of β-homo amino acids, focusing on their synthetic nature and their application in enhancing the therapeutic potential of peptides. We will delve into the structural basis for their effects, provide insights into their synthesis and incorporation into peptide chains, and discuss case studies that highlight their transformative impact on drug design.
Decoding the Structure: β-Amino vs. β-Homo Amino Acids
A clear understanding of the structural distinctions between β-amino acids and their "homo" counterparts is crucial for their effective application.
-
β-Amino Acids: In contrast to the α-amino acids that constitute natural proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon from the carboxyl group). While rare, some β-amino acids, such as β-alanine, are found in nature.[1]
-
β-Homo Amino Acids: These are synthetic analogs of standard α-amino acids where the carbon skeleton has been extended by the insertion of a methylene group between the α-carbon and the carboxyl group.[2][3] This seemingly minor modification has profound implications for the peptide backbone, as we will explore. The nomenclature can sometimes be ambiguous; for instance, β-leucine can also be referred to as β-homovaline.[1]
The key distinction lies in this additional methylene group, which imparts greater conformational flexibility and steric hindrance, forming the basis for the enhanced properties of peptides containing them.
Caption: Structural comparison of α-amino, β-amino, and β-homo amino acids.
Natural Occurrence and Biosynthesis: A Synthetic Reality
A pivotal point to understand is that β-homo amino acids are not found in nature . Their existence is a product of synthetic chemistry. While some β-amino acids are natural products, often found as components of secondary metabolites in bacteria, fungi, and plants, there are no known natural biosynthetic pathways for β-homo amino acids.[4] This synthetic origin gives researchers complete control over their structure, allowing for the design of novel side chains and stereochemistries to fine-tune the properties of peptides.
The absence of natural counterparts means that their biological significance is entirely derived from their application as building blocks in synthetic peptides.
The Pharmacological Imperative: Why Incorporate β-Homo Amino Acids?
The decision to incorporate a β-homo amino acid into a peptide sequence is driven by the desire to overcome the inherent liabilities of natural peptides. The primary advantages can be categorized as follows:
4.1. Enhanced Metabolic Stability:
The most significant advantage of incorporating β-homo amino acids is the increased resistance to enzymatic degradation.[2][3] The altered backbone stereochemistry and increased steric hindrance prevent recognition and cleavage by proteases, leading to a longer biological half-life.
4.2. Modulation of Peptide Conformation:
The additional methylene group in the backbone of β-homo amino acids introduces a greater degree of conformational flexibility. However, this flexibility can be strategically harnessed to induce specific and stable secondary structures, such as helices and turns.[5] This is critical for mimicking the bioactive conformation of a natural peptide ligand and enhancing its binding affinity to its target receptor.
4.3. Improved Pharmacological Profiles:
The culmination of enhanced stability and conformational control often translates to a superior pharmacological profile. This can manifest as:
-
Increased Potency: By locking the peptide into its bioactive conformation, the affinity for the target can be significantly increased.[2]
-
Enhanced Selectivity: A more defined structure can lead to more specific interactions with the intended target, reducing off-target effects.[2]
-
Reduced Toxicity: Improved selectivity and stability can contribute to a better overall safety profile.[2]
Table 1: Impact of β-Homo Amino Acid Incorporation on Peptide Properties
| Property | Effect of β-Homo Amino Acid Incorporation | Rationale |
| Metabolic Stability | Significantly Increased | Steric hindrance and altered backbone conformation prevent protease recognition and cleavage. |
| Biological Half-life | Extended | A direct consequence of increased metabolic stability. |
| Conformational Rigidity | Can be increased or decreased | Strategic placement can induce stable secondary structures (e.g., helices, turns) or introduce flexible linkers. |
| Receptor Binding Affinity | Often Increased | Stabilization of the bioactive conformation leads to a more favorable interaction with the target. |
| Selectivity | Can be Improved | A more defined three-dimensional structure can enhance specific interactions with the target receptor over others. |
The Synthetic Workflow: From Monomer Synthesis to Peptide Elongation
As β-homo amino acids are not commercially available in the same diversity as their α-amino acid counterparts, their synthesis is a critical first step.
5.1. Synthesis of β-Homo Amino Acid Monomers:
Various synthetic routes to β-homo amino acids have been developed. A common approach involves the Arndt-Eistert homologation of an α-amino acid. This two-step procedure involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement to yield the corresponding β-homo amino acid. Other methods include asymmetric Mannich reactions and Michael additions.
5.2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS):
Once the desired β-homo amino acid monomer is synthesized and appropriately protected (typically with Fmoc or Boc protecting groups), it can be incorporated into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3][6]
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: A Generalized Approach to SPPS with β-Homo Amino Acids
-
Resin Preparation: Swell the appropriate solid support (e.g., Wang resin, Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Coupling of the β-Homo Amino Acid: Dissolve the Fmoc-protected β-homo amino acid and a coupling agent (e.g., HATU) in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Repeat the washing step with DMF.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Case Studies and Applications
The strategic incorporation of β-homo amino acids has proven successful in a variety of therapeutic areas. For instance, in the development of enzyme inhibitors, the introduction of a β-homo amino acid can lead to peptides with a high affinity for their target enzyme but are resistant to proteolytic degradation.[] Similarly, in the design of receptor agonists and antagonists, the conformational constraints imposed by β-homo amino acids can lead to highly potent and selective ligands.
Future Perspectives and Conclusion
The use of β-homo amino acids in peptide drug design is a testament to the power of synthetic chemistry to overcome the limitations of nature. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, we can expect to see the development of even more complex and effective peptide therapeutics incorporating these and other non-natural amino acids. The ability to precisely tailor the properties of peptides at the molecular level opens up new avenues for treating a wide range of diseases. This guide has provided a foundational understanding of the biological significance of β-homo amino acids, empowering researchers to strategically employ these valuable tools in their drug discovery endeavors.
References
A Technical Guide to L-β-Homoleucine Hydrochloride: Synthesis, Characterization, and Application in Modern Peptide Chemistry
This document provides an in-depth technical overview of L-β-Homoleucine hydrochloride (CAS No. 96386-92-4), a non-proteinogenic β-amino acid derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple datasheet to offer field-proven insights into its synthesis, analytical characterization, and strategic implementation in peptide science. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics
Native peptides, while central to biological function, often face significant limitations as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design aimed at overcoming these hurdles.[1] L-β-Homoleucine, as a β-amino acid, introduces an additional methylene group into the peptide backbone compared to its α-analog, L-Leucine.[2] This seemingly minor alteration has profound structural and functional consequences.
The extended backbone fundamentally alters local conformation, enabling the formation of unique and stable secondary structures, such as 14-helices and various β-turns, that are inaccessible to α-peptides.[1][3] This structural rigidity can pre-organize a peptide into a bioactive conformation, enhancing binding affinity to therapeutic targets. Crucially, the modified backbone renders peptides containing β-amino acids highly resistant to degradation by common proteases, significantly improving their pharmacokinetic profiles.[1][4] L-β-Homoleucine, with its isobutyl side chain, serves as a valuable building block for probing hydrophobic interactions within these stabilized structures, making it a key tool in drug discovery and protein engineering.[5][6]
Physicochemical and Structural Characteristics
L-β-Homoleucine hydrochloride is typically supplied as a white to off-white crystalline powder with good solubility in water, a property enhanced by the hydrochloride salt form.[7] This solubility is advantageous for its use in aqueous buffer systems for biochemical assays and for solution-phase peptide synthesis.
| Property | Value | Source |
| CAS Number | 96386-92-4 | [5][7][8] |
| Molecular Formula | C₇H₁₆ClNO₂ | [7][8] |
| Molecular Weight | 181.66 g/mol | [5][8] |
| Synonyms | (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HoLeu-OH·HCl | [5][7][8] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98.0% (Typical) | [8][9] |
| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [5] |
| Storage | Sealed in dry conditions, 0-8°C | [5][10] |
| SMILES | CC(C)C--INVALID-LINK--N.Cl | [7] |
| InChI Key | NXVYPYHWONGEFQ-RGMNGODLSA-N | [9] |
Synthesis of L-β-Homoleucine Hydrochloride: A Practical Approach
The most reliable and widely adopted method for synthesizing β³-amino acids like L-β-Homoleucine is the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.[11][12][13] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group, effectively converting an α-amino acid into its β-homolog while preserving stereochemistry.[12][14]
Rationale for the Arndt-Eistert Approach
The Arndt-Eistert synthesis is favored for several reasons:
-
Stereochemical Retention: The key step, a Wolff rearrangement, proceeds with retention of configuration at the chiral center, which is critical for producing enantiomerically pure L-β-Homoleucine from L-Leucine.[14]
-
High Purity: The intermediate α-diazoketones are often stable and can be isolated, allowing for purification before the final rearrangement, leading to a cleaner product.[13]
-
Versatility: The ketene intermediate formed during the Wolff rearrangement can be trapped with various nucleophiles (water for the acid, alcohols for esters, amines for amides), making the method adaptable.[13]
Experimental Workflow: Synthesis from N-Fmoc-L-Leucine
The following protocol details the synthesis starting from commercially available N-Fmoc-L-Leucine. The Fmoc protecting group is chosen for its stability during the initial steps and its clean removal under basic conditions, which are orthogonal to the acidic conditions used later.
Caption: Workflow for the synthesis of L-β-Homoleucine HCl.
Step-by-Step Synthesis Protocol
Step 1: Acid Chloride Formation
-
Suspend N-Fmoc-L-Leucine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying workup.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Fmoc-L-Leucyl chloride, which is used immediately in the next step.
Step 2: α-Diazoketone Formation Safety Precaution: Diazomethane and its precursors are toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding.
-
Dissolve the crude acid chloride in anhydrous THF/acetonitrile (1:1).
-
Cool the solution to 0°C.
-
Slowly add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color indicates a slight excess. Causality: Trimethylsilyldiazomethane is a safer, commercially available alternative to gaseous diazomethane.[13]
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 10-12 hours.
-
Quench excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
The solvent is removed in vacuo to yield the crude α-diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 ratio).
-
Add silver(I) benzoate (0.1-0.2 eq) as a catalyst. Causality: Silver catalysts facilitate the Wolff rearrangement at lower temperatures, minimizing side reactions.[13][14]
-
Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the diazoketone.
-
After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.
-
Purify the resulting N-Fmoc-L-β-Homoleucine by flash column chromatography.
Step 4: Deprotection and Salt Formation
-
Dissolve the purified N-Fmoc-L-β-Homoleucine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under high vacuum.
-
Dissolve the residue in a minimal amount of 1,4-dioxane and add a solution of HCl in dioxane (e.g., 4M) until the solution is acidic.
-
Induce precipitation by adding diethyl ether. Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield L-β-Homoleucine hydrochloride as a pure, white solid.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The following protocols are designed as a self-validating system, where data from orthogonal techniques (NMR, MS, HPLC) corroborate each other.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Modern HPLC methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns allow for the analysis of polar compounds like amino acids without the need for derivatization, which simplifies sample preparation and avoids potential side reactions.[15][16][17]
Protocol: Derivatization-Free HPLC-UV
-
Column: HILIC column (e.g., Silica-based, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic, 25:75 (A:B). Causality: The high organic content allows for retention of the polar amino acid on the HILIC stationary phase.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm. Causality: This wavelength allows for the detection of the carboxylic acid chromophore without derivatization.
-
Sample Preparation: Dissolve 1 mg of L-β-Homoleucine HCl in 1 mL of mobile phase.
-
Expected Outcome: A single, sharp peak with a retention time characteristic of a polar, small molecule, confirming >98% purity. The absence of a peak corresponding to L-Leucine validates the completion of the homologation.
Mass Spectrometry (MS) for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. Tandem MS (MS/MS) provides structural confirmation through characteristic fragmentation patterns.
Protocol: LC-MS/MS Analysis
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺.
-
Expected MS1 Result: A prominent ion at m/z 146.12. Calculation: C₇H₁₅NO₂ (145.20) + H⁺ (1.01) = 146.21 (monoisotopic mass 145.11 + 1.01 = 146.12).
-
MS2 Fragmentation (Collision-Induced Dissociation of m/z 146.12):
-
Primary Fragment: Loss of the carboxylic acid group (HCOOH, 46 Da) resulting in a fragment at m/z 100.12. This is a characteristic fragmentation for amino acids.[18]
-
Secondary Fragment: Loss of the amino group and adjacent carbons.
-
Caption: Predicted ESI-MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The predicted chemical shifts below are based on the known structure and comparison with similar molecules like Leucine.[19]
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hδ (2x CH₃) | ~0.90 | d | 6H | Diastereotopic methyls split by Hγ |
| Hγ (CH) | ~1.70 | m | 1H | Isobutyl methine proton |
| Hβ (CH₂) | ~1.30-1.50 | m | 2H | Methylene adjacent to isobutyl group |
| Hα (CH₂) | ~2.40-2.60 | m | 2H | Methylene adjacent to carboxyl group |
| H₃ (CH-N) | ~3.20-3.40 | m | 1H | Methine proton attached to the amine |
Self-Validation: The integration values must correspond to the number of protons. The key differentiating signals from L-Leucine are the two distinct methylene groups (Hα and Hβ) and the downfield shift of the proton attached to the nitrogen (H₃), confirming the β-amino acid structure.
Applications in Peptide Synthesis and Drug Design
The primary utility of L-β-Homoleucine HCl is as a building block in Solid Phase Peptide Synthesis (SPPS).[20][21] It is typically used in its N-Fmoc protected form (Fmoc-L-β-HoLeu-OH).
Workflow for Incorporating L-β-Homoleucine into a Peptide Sequence via SPPS
Caption: Standard Fmoc-SPPS cycle for β-amino acid incorporation.
Key Considerations for Application
-
Disruption of α-Helices and β-Sheets: A single β-amino acid insertion can act as a "helix breaker" or disrupt the hydrogen bonding pattern of a native β-sheet. This property is exploited to design turn mimics or to destabilize pathogenic protein aggregates.[22]
-
Formation of Novel Secondary Structures: When used in sequence, β-amino acids can form their own stable secondary structures, most notably the 14-helix, which provides a rigid scaffold for presenting side chains in a precise three-dimensional arrangement.[3]
-
Enhancing Proteolytic Stability: The altered peptide backbone is not recognized by endogenous proteases, dramatically increasing the in-vivo half-life of the resulting peptide, a critical attribute for therapeutic candidates.[1][4]
-
Modulating Hydrophobicity: The isobutyl side chain of L-β-Homoleucine allows for systematic studies of hydrophobic interactions at specific positions within a peptidomimetic scaffold, aiding in the optimization of receptor binding or membrane interaction.[23]
Conclusion
L-β-Homoleucine hydrochloride is more than a mere structural variant of L-Leucine; it is a sophisticated molecular tool for the rational design of advanced peptidomimetics. Its synthesis via Arndt-Eistert homologation is a robust and stereospecific process. Its identity and purity can be rigorously confirmed using a suite of modern, derivatization-free analytical techniques. For the drug development professional, the incorporation of L-β-Homoleucine provides a validated strategy to impart conformational stability and proteolytic resistance, transforming transient peptide ligands into viable therapeutic leads. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this versatile building block in pioneering research.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. [PDF] Determination of amino acid without derivatization by using HPLC - HILIC column | Semantic Scholar [semanticscholar.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000557) [hmdb.ca]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. mdpi.com [mdpi.com]
- 23. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Incorporation of L-beta-Homoleucine for Enhanced Peptide Stability and Therapeutic Efficacy
Abstract
The therapeutic potential of peptides is often undermined by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo. This technical guide provides an in-depth analysis of a powerful strategy to overcome this limitation: the incorporation of non-natural beta-amino acids, with a specific focus on L-beta-homoleucine. We will explore the structural basis for the enhanced stability conferred by this modification, detail the experimental methodologies for its validation, and present a clear, data-driven case for its application in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to engineer next-generation peptide therapeutics with superior pharmacokinetic profiles.
The Challenge: Inherent Instability in Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their progression from bench to bedside is frequently hampered by a critical flaw: a short in vivo half-life.[1] This instability is primarily due to two factors:
-
Enzymatic Degradation: The peptide backbone is readily recognized and cleaved by a vast array of endogenous proteases and peptidases.[1][2] These enzymes, which are ubiquitous in plasma and tissues, typically bind to their substrates in an extended conformation and hydrolyze the peptide bonds.[3]
-
Rapid Clearance: The small size of most therapeutic peptides leads to rapid elimination through renal filtration.[1]
Strategies to mitigate these issues are paramount. While methods like PEGylation or fusion to larger proteins can address renal clearance, tackling enzymatic degradation requires modification at the molecular level.[1]
The Solution: Backbone Modification with β-Amino Acids
A highly effective strategy to confer proteolytic resistance is the introduction of β-amino acids into the peptide sequence.[4][5][6] Unlike their natural α-amino acid counterparts where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[5]
This seemingly subtle change has profound structural and functional consequences:
-
Disruption of Protease Recognition: The altered backbone geometry of a β-amino acid residue is unnatural. Proteases, which are highly stereospecific, often fail to recognize or effectively bind to peptide bonds involving a β-amino acid, thereby preventing cleavage.[5][6][7] This makes peptides containing these residues significantly more resistant to degradation.[8]
-
Induction of Stable Secondary Structures: The longer backbone of β-amino acids encourages the formation of unique and highly stable secondary structures, such as various types of helices (e.g., 12-helix, 14-helix) and sheets.[5][7] These well-defined, folded conformations can mask potential protease cleavage sites that would otherwise be exposed in a more flexible, linear α-peptide.[3]
Focus on L-beta-Homoleucine (H-β-hLeu-OH)
Among the diverse family of β-amino acids, L-beta-homoleucine ((3S)-3-amino-5-methylhexanoic acid) is a particularly valuable building block.[][10] It is the β-homolog of the natural proteinogenic amino acid L-leucine. Its isobutyl side chain provides hydrophobicity which can be critical for receptor interaction and stabilizing helical structures through hydrophobic interactions.[11]
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | [] |
| CAS Number | 22818-43-5 | [10] |
| Molecular Formula | C7H15NO2 | [] |
| Molecular Weight | 145.20 g/mol | [] |
| Appearance | White to Yellow Solid | [] |
| Canonical SMILES | CC(C)C--INVALID-LINK--N | [10] |
Table 1: Physicochemical Properties of L-beta-Homoleucine.
Mechanism of Stability Enhancement: A Structural Perspective
The stabilizing effect of incorporating L-beta-homoleucine is twofold, stemming from both local and global conformational changes.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-peptide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 11. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Metabolic Fate of L-β-Homoleucine Containing Peptides
Abstract
The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone strategy for overcoming their inherent limitations, primarily their rapid in vivo degradation by proteases. L-β-homoleucine, a β-amino acid analogue of the natural L-leucine, offers a compelling structural modification to enhance peptide stability and, consequently, therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the metabolic fate of peptides containing L-β-homoleucine. We will delve into the principles of β-peptide stability, detail robust experimental protocols for assessing metabolic pathways, and discuss the analytical methodologies required for metabolite identification and quantification. The causality behind experimental choices is elucidated to empower researchers with the ability to design and execute self-validating studies, ensuring the generation of reliable and translatable data for preclinical and clinical development.
Introduction: The Rationale for L-β-Homoleucine in Peptide Drug Design
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability, limiting their oral bioavailability and in vivo half-life.[1] The primary route of degradation is enzymatic hydrolysis by proteases, which are ubiquitous in biological systems.[1] The introduction of non-natural amino acids is a proven strategy to mitigate this issue.[2][3]
L-β-homoleucine (3-amino-5-methylhexanoic acid) is a homologated version of L-leucine, with an additional methylene group in its backbone.[4] This seemingly subtle change has profound implications for the peptide's structure and its interaction with proteases.
The Structural Advantage of β-Amino Acids
The defining feature of β-amino acids is the presence of two carbon atoms (α and β) between the amino and carboxyl groups, in contrast to the single α-carbon in natural α-amino acids.[5][6] This extended backbone fundamentally alters the peptide's conformation and renders it a poor substrate for proteases that have evolved to recognize and cleave the α-peptide bond.[5][7][8] Peptides composed entirely of β-amino acids (β-peptides) are exceptionally stable against proteolytic degradation.[5][6] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its resistance to enzymatic cleavage.[9]
L-β-homoleucine, with its isobutyl side chain, mimics the hydrophobicity and steric bulk of leucine, a common residue in bioactive peptides, while conferring the inherent proteolytic resistance of a β-amino acid.[4]
Core Principles of Metabolic Fate Investigation
A thorough investigation into the metabolic fate of an L-β-homoleucine containing peptide requires a multi-faceted approach. The key areas of inquiry are:
-
Proteolytic Stability: Assessing the peptide's resistance to degradation by various proteases and in different biological matrices.
-
Metabolite Identification: Identifying the products of any enzymatic or chemical degradation.
-
Cellular Uptake and Transport: Determining if and how the peptide and its metabolites enter cells.
-
Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo.
-
Potential for Toxicity: Evaluating the safety profile of the parent peptide and any identified metabolites.
Experimental Protocols for Metabolic Fate Analysis
The following sections provide detailed, step-by-step methodologies for key experiments. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
In Vitro Proteolytic Stability Assays
Objective: To quantify the stability of the L-β-homoleucine containing peptide in the presence of specific proteases and in complex biological fluids like plasma and serum.
Rationale: These assays provide a rapid and cost-effective initial assessment of the peptide's susceptibility to degradation. Comparing stability in the presence of different proteases can offer insights into the types of enzymes that might be responsible for any observed degradation.
Protocol: Plasma Stability Assay
-
Preparation of Plasma:
-
Obtain fresh whole blood from the species of interest (e.g., human, mouse, rat) in tubes containing an anticoagulant (e.g., K2EDTA, heparin).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma (supernatant).
-
Carefully collect the plasma and store it on ice for immediate use or at -80°C for long-term storage.
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a water bath.
-
Prepare a stock solution of the test peptide in a suitable vehicle (e.g., water, DMSO). The final concentration of the vehicle in the plasma should be low (<1%) to avoid protein precipitation.
-
Spike the test peptide into the pre-warmed plasma to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, typically 3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard is a compound with similar analytical properties to the test peptide but a different mass, used for normalization.
-
Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide and any metabolites.
-
Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining parent peptide against time.
-
Calculate the half-life (t½) of the peptide in plasma.
-
Table 1: Example Data from a Plasma Stability Assay
| Time (minutes) | Parent Peptide Remaining (%) |
| 0 | 100 |
| 15 | 98.2 |
| 30 | 95.7 |
| 60 | 92.1 |
| 120 | 85.4 |
| 240 | 73.9 |
Metabolite Identification using High-Resolution Mass Spectrometry
Objective: To identify the chemical structures of any degradation products of the L-β-homoleucine containing peptide.
Rationale: Understanding the metabolic pathways is crucial for assessing the safety and efficacy of the drug candidate. Identifying cleavage sites can inform future peptide design to further enhance stability.
Protocol: In Vitro Metabolite Identification in Liver Microsomes
-
Incubation with Liver Microsomes:
-
Liver microsomes contain a high concentration of drug-metabolizing enzymes.
-
Prepare an incubation mixture containing the test peptide, liver microsomes (e.g., human, rat), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Run a control incubation without the NADPH-regenerating system to distinguish between enzymatic and non-enzymatic degradation.[10]
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Use specialized software to search for potential metabolites by comparing the full scan MS data from the test and control samples.
-
Look for predicted mass shifts corresponding to common metabolic transformations (e.g., hydrolysis, oxidation).
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.
-
dot
Caption: Workflow for Investigating Peptide Metabolic Fate.
Cellular Uptake and Transport Studies
Objective: To determine if the L-β-homoleucine containing peptide can enter cells and to elucidate the mechanism of transport.
Rationale: For peptides targeting intracellular components, cellular uptake is a prerequisite for biological activity. Understanding the transport mechanism can inform strategies to enhance intracellular delivery.
Protocol: In Vitro Cellular Uptake in a Relevant Cell Line
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line if the peptide is an anti-cancer agent) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Peptide Labeling (Optional but Recommended):
-
For easier detection and visualization, the peptide can be labeled with a fluorescent tag (e.g., FITC, Alexa Fluor).
-
-
Incubation:
-
Treat the cells with the labeled or unlabeled peptide at a specific concentration.
-
Incubate for various time points at 37°C.
-
To investigate the transport mechanism, perform parallel experiments at 4°C (to inhibit active transport) or in the presence of known transport inhibitors.
-
-
Analysis:
-
Fluorescence Microscopy: If using a labeled peptide, wash the cells to remove extracellular peptide and visualize the intracellular fluorescence using a fluorescence microscope.[11]
-
LC-MS: If using an unlabeled peptide, wash the cells, lyse them, and quantify the intracellular peptide concentration by LC-MS.
-
dot
Caption: Potential Cellular Uptake Mechanisms for Peptides.
Analytical Techniques for Metabolite Detection
The choice of analytical technique is critical for obtaining accurate and reliable data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for peptide and metabolite quantification and identification due to its high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of small, volatile metabolites, often requiring derivatization.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about metabolites without the need for standards, but it is less sensitive than MS.
In Vivo Pharmacokinetic and Biodistribution Studies
Objective: To understand the ADME properties of the peptide in a living organism.
Rationale: In vivo studies are essential to bridge the gap between in vitro findings and the potential clinical performance of the peptide.
Protocol: Abridged In Vivo PK Study in Rodents
-
Animal Dosing: Administer the peptide to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous, oral).
-
Sample Collection: At predetermined time points, collect blood samples. Urine and feces can also be collected to assess excretion pathways.
-
Sample Analysis: Process the blood to obtain plasma and quantify the peptide concentration using a validated LC-MS method.
-
Pharmacokinetic Modeling: Use specialized software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Potential Toxicity Assessment
While L-β-homoleucine is an amino acid analogue, it is still a non-natural compound, and its safety profile, as well as that of its metabolites, must be evaluated.
-
In Vitro Cytotoxicity Assays: Assess the toxicity of the peptide and its major metabolites in various cell lines.
-
In Vivo Toxicology Studies: Conduct formal toxicology studies in animals to identify any potential adverse effects.
A review of the Material Safety Data Sheet (MSDS) for related compounds, such as N-Boc-L-beta-homoleucine, can provide initial handling and safety information, although it does not replace formal toxicological assessment.[14]
Conclusion and Future Directions
The incorporation of L-β-homoleucine into peptides is a promising strategy for enhancing their metabolic stability and therapeutic potential. A systematic and rigorous investigation of their metabolic fate is paramount for successful drug development. The experimental and analytical frameworks presented in this guide provide a robust starting point for researchers in this exciting field. Future work should focus on elucidating the specific transporters involved in β-peptide uptake and developing predictive models for the metabolism of peptides containing non-natural amino acids. By understanding and overcoming the metabolic hurdles, we can unlock the full potential of peptide-based therapeutics.
References
- 1. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 5. Beta-peptide - Wikipedia [en.wikipedia.org]
- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves [mdpi.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to the Physicochemical Characteristics of L-beta-Homoleucine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
L-beta-Homoleucine hydrochloride, a non-proteinogenic β-amino acid, is a molecule of significant interest in peptidomimetics, drug discovery, and neuroscience research. Its structural uniqueness, conferred by the β-amino group and the isobutyl side chain, imparts novel conformational properties and metabolic stability to peptides and other bioactive molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both foundational data and field-proven insights into its analysis and handling. We will delve into its structural and physical properties, spectroscopic signature, and the analytical methodologies crucial for its characterization, ensuring scientific integrity through validated protocols and authoritative references.
Introduction: The Significance of this compound in Modern Research
The exploration of non-natural amino acids has opened new frontiers in the design of therapeutic peptides and small molecules. Unlike their α-amino acid counterparts, β-amino acids introduce a longer carbon backbone, leading to distinct secondary structures and resistance to enzymatic degradation. L-beta-Homoleucine, with its isobutyl side chain, is a particularly valuable building block for creating peptides with enhanced stability and unique folding patterns[1]. The hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics, making it a preferred form for many research and development applications[1].
This guide is structured to provide a holistic understanding of this compound, moving from its fundamental properties to the practical aspects of its characterization.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various applications.
Chemical Structure and Identification
-
IUPAC Name: (3S)-3-amino-5-methylhexanoic acid hydrochloride[2]
-
Common Synonyms: L-β-Homoleucine HCl, (S)-3-amino-5-methylhexanoic acid hydrochloride
-
Molecular Formula: C₇H₁₆ClNO₂[4]
-
Molecular Weight: 181.66 g/mol [4]
The structure of L-beta-Homoleucine features a chiral center at the C3 carbon, with the amino group in the (S)-configuration. The hydrochloride salt is formed by the protonation of the amino group.
Figure 1: Chemical structure of this compound.
Physical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and formulation.
| Property | Value | Source(s) |
| Appearance | White to pale brown powder | [3] |
| Melting Point | 222-224 °C (for the free amino acid) | [2] |
| Boiling Point | 249.1 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 104.5 °C (Predicted) | |
| Optical Rotation | [α]²⁰/D = +16.0° ± 1° (c=1 in water) |
Note on Melting Point: The provided melting point is for the free L-beta-Homoleucine. The hydrochloride salt is expected to have a different, likely higher, melting point due to its ionic character. Researchers should determine the melting point of the hydrochloride salt experimentally for their specific batch.
Solubility Characteristics
Solubility is a critical parameter for any compound intended for biological or chemical applications. This compound's salt form generally enhances its aqueous solubility compared to the free amino acid.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [5] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Expert Insight: While qualitatively described as soluble in many organic solvents, the polarity of this compound suggests that its solubility will be highest in polar protic solvents like water and lower alcohols. For quantitative applications, it is crucial to experimentally determine the solubility in the specific solvent system to be used. The solubility of amino acids in aqueous-organic mixtures can be complex and non-linear[6].
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic techniques provide unambiguous identification and structural information about a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The following is a predicted assignment in a solvent like D₂O:
-
δ ~0.9 ppm (d, 6H): Two diastereotopic methyl groups of the isobutyl side chain.
-
δ ~1.2-1.4 ppm (m, 2H): Methylene protons (C4-H₂).
-
δ ~1.7 ppm (m, 1H): Methine proton of the isobutyl group (C5-H).
-
δ ~2.4-2.6 ppm (m, 2H): Methylene protons adjacent to the carboxyl group (C2-H₂).
-
δ ~3.2-3.4 ppm (m, 1H): Methine proton at the chiral center (C3-H).
Expert Insight: The exact chemical shifts and coupling constants will be dependent on the solvent, concentration, and pH. In hydrochloride salts of amino acids, the α-proton (in this case, the β-proton at C3) typically shifts downfield upon protonation of the amino group[7].
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
δ ~22-23 ppm: Two methyl carbons of the isobutyl group.
-
δ ~25 ppm: Methine carbon of the isobutyl group.
-
δ ~40-45 ppm: Methylene carbons.
-
δ ~48-52 ppm: Methine carbon at the chiral center (C3).
-
δ ~175-180 ppm: Carboxyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
-
Expected [M+H]⁺: 146.1181 m/z (for the free amino acid).
-
Fragmentation: The fragmentation pattern of amino acids is well-characterized. Common fragmentation pathways include the loss of water (H₂O) and the carboxyl group (COOH)[8][9][10]. For L-beta-Homoleucine, a characteristic fragment would be the loss of the isobutyl side chain.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been deposited in public databases, insights can be drawn from the crystal structures of other amino acid hydrochlorides, such as glycine hydrochloride[11].
Expected Features:
-
The amino group will be protonated (NH₃⁺) and the carboxyl group will be neutral (COOH).
-
The chloride ion (Cl⁻) will be present as a counterion.
-
The crystal packing will be dominated by a network of hydrogen bonds involving the ammonium group, the carboxyl group, and the chloride ion[11]. These interactions are crucial for the stability of the crystal lattice.
Synthesis and Purification
The synthesis of this compound typically involves stereoselective methods to ensure the desired (S)-configuration at the C3 position. Several synthetic routes have been reported for the parent compound, (S)-3-amino-5-methylhexanoic acid, which can then be converted to the hydrochloride salt.
A common strategy involves the asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated precursor. For instance, the condensation of isovaleraldehyde with an alkyl cyanoacetate, followed by a series of transformations including a stereoselective reduction and hydrolysis, can yield the desired product[12].
Figure 2: A generalized synthetic workflow for this compound.
Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture. The purity of the final product should be assessed by techniques like HPLC and NMR.
Analytical Methodologies: A Practical Approach
The accurate characterization of this compound is essential for its use in research and development. This section outlines key analytical protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of amino acids and their derivatives. A reversed-phase HPLC method is generally suitable.
5.1.1. Experimental Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.
Causality Behind Experimental Choices:
-
Reversed-Phase Column: The isobutyl side chain provides sufficient hydrophobicity for retention on a C18 column.
-
TFA as an Ion-Pairing Agent: TFA improves peak shape by pairing with the protonated amine, reducing tailing.
-
UV Detection at 210 nm: The carboxyl group absorbs at this wavelength, allowing for sensitive detection[4].
Figure 3: Workflow for HPLC purity analysis.
Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is critical. This can be achieved by HPLC using a chiral stationary phase or by derivatization with a chiral reagent followed by separation on a standard reversed-phase column.
Quantitative Analysis by NMR (qNMR)
Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by integrating the signal of a specific proton against a certified internal standard of known concentration.
Handling, Storage, and Safety
-
Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
-
Safety: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin or eyes. Refer to the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a valuable and versatile building block in modern chemical and biological research. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application. The methodologies and insights provided herein are intended to equip researchers with the knowledge necessary to confidently handle, characterize, and utilize this important compound in their endeavors. As with any chemical, experimental verification of its properties is always recommended.
References
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. (S)-3-Amino-5-methyl-hexanoic acid (22818-43-5) for sale [vulcanchem.com]
- 3. This compound | 96386-92-4 [m.chemicalbook.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery, Natural Occurrence, and Synthesis of β-Homoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Homoleucine in Modern Drug Discovery
In the landscape of non-proteinogenic amino acids, β-amino acids represent a class of molecules with profound implications for medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the positioning of the amino group on the β-carbon imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation. β-Homoleucine, or 3-amino-5-methylhexanoic acid, is a non-proteinogenic β-amino acid analogue of the proteinogenic α-amino acid L-leucine.[1] Its structure offers a valuable scaffold for the design of peptidomimetics and other bioactive molecules with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and chemical synthesis of β-homoleucine, offering insights for researchers engaged in the exploration of novel therapeutics.
While direct, widespread evidence for the natural occurrence of β-homoleucine remains somewhat elusive in the current body of scientific literature, the existence of its isomers and other β-amino acids in a variety of organisms provides a strong basis for its probable, yet under-documented, presence in nature. This guide will delve into the known occurrences of related compounds to build a comprehensive picture of the natural landscape of β-amino acids.
Discovery and Natural Occurrence: A Tale of Isomers and Analogues
The formal discovery and isolation of β-homoleucine from a natural source are not prominently documented in readily available scientific literature. However, the natural world is replete with examples of other β-amino acids, suggesting that the biosynthetic machinery for their production is a feature of various organisms.
A significant breakthrough in understanding the natural occurrence of β-amino acid analogues of branched-chain amino acids came with the discovery of β-leucine (3-amino-4-methylpentanoic acid), a positional isomer of β-homoleucine. β-Leucine is naturally produced in humans through the metabolism of L-leucine, a reaction catalyzed by the enzyme leucine 2,3-aminomutase .[2][3] This discovery provides a crucial precedent for the natural synthesis of β-homologues of proteinogenic amino acids.
Furthermore, a variety of other β-amino acids have been isolated from diverse natural sources, as summarized in the table below:
| β-Amino Acid | Natural Source(s) | Significance |
| β-Leucine | Human metabolism, Clostridium sporogenes | Isomer of β-homoleucine, product of L-leucine metabolism.[2][4] |
| β-Aminoglutaric acid | Alteromonas luteoviolacea (marine bacterium) | Demonstrates the presence of β-amino acids in marine microorganisms.[5] |
| (2S, 3S)-2-Amino-3-methylhexanoic acid | Magnaporthe oryzae, Alternaria spp. (fungi) | An α-amino acid isomer of β-homoleucine, indicating fungal biosynthetic capabilities for related structures.[6] |
| Various β-amino acids | Components of non-ribosomal peptides from Actinomycetes and other bacteria | Incorporated into complex natural products with diverse biological activities.[1][4] |
The presence of these related compounds strongly suggests that the biosynthetic pathways for producing β-amino acids are distributed across different domains of life. The incorporation of β-amino acids into non-ribosomal peptides by microorganisms like Actinomycetes is a particularly rich area of natural product discovery.[1]
Biosynthesis of β-Homoleucine: A Putative Pathway
While the specific biosynthetic pathway for β-homoleucine has not been definitively elucidated, a plausible route can be proposed based on the known biosynthesis of its isomer, β-leucine. The key enzymatic step is likely the conversion of a homologated leucine precursor by an aminomutase.
The biosynthesis of β-leucine from L-leucine is catalyzed by leucine 2,3-aminomutase, a vitamin B12-dependent enzyme.[4][7] This enzyme facilitates the migration of the amino group from the α-carbon to the β-carbon. By analogy, the biosynthesis of β-homoleucine could proceed via a similar mechanism, acting on a homologated leucine precursor.
The proposed biosynthetic pathway for β-homoleucine likely begins with the α-amino acid, L-leucine. The initial step would involve a one-carbon homologation of the leucine backbone, a process that is known to occur in the biosynthesis of other homologated amino acids.[8] This homologated intermediate would then be the substrate for a putative homoleucine 2,3-aminomutase , which would catalyze the key amino group migration to yield β-homoleucine.
Caption: Putative biosynthetic pathway of β-homoleucine from L-leucine.
Stereoselective Chemical Synthesis of (S)-β-Homoleucine
The Arndt-Eistert homologation is a robust and widely used method for the one-carbon extension of carboxylic acids, and it is particularly well-suited for the synthesis of β-amino acids from their α-amino acid precursors.[9][10][11] This method allows for the retention of stereochemistry at the α-carbon, making it ideal for the synthesis of enantiomerically pure β-homoleucine from L-leucine.
Experimental Protocol: Arndt-Eistert Homologation of L-Leucine
This protocol outlines the synthesis of (S)-3-amino-5-methylhexanoic acid (L-β-homoleucine) from N-protected L-leucine.
Step 1: N-Protection of L-Leucine
-
Dissolve L-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the N-Boc-L-leucine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected L-leucine.
Step 2: Formation of the Acid Chloride
-
Dissolve the N-Boc-L-leucine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride or thionyl chloride dropwise to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-L-leucyl chloride. This is typically used in the next step without further purification.
Step 3: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the crude N-Boc-L-leucyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the ethereal solution of diazomethane to the acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution of the diazoketone is typically used directly in the next step.
Step 4: Wolff Rearrangement and Hydrolysis
-
To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) or other suitable silver salt catalyst in water.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture and filter to remove the silver catalyst.
-
Acidify the aqueous layer with dilute HCl and extract the N-Boc-β-homoleucine with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
Step 5: N-Deprotection
-
Dissolve the crude N-Boc-β-homoleucine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The crude β-homoleucine can be purified by recrystallization or ion-exchange chromatography to yield the final product.
Caption: Workflow for the Arndt-Eistert synthesis of (S)-β-homoleucine.
Conclusion and Future Perspectives
β-Homoleucine stands as a compelling building block for the development of novel therapeutics. Its structural similarity to L-leucine, combined with the inherent stability of the β-amino acid scaffold, makes it an attractive candidate for incorporation into peptidomimetics and other bioactive compounds. While its natural occurrence is not as well-documented as that of other β-amino acids, the biosynthetic machinery for producing such molecules is clearly present in nature. The plausible biosynthetic pathway via an aminomutase provides a tantalizing target for future research in metabolic engineering and synthetic biology.
For the synthetic chemist, the Arndt-Eistert homologation offers a reliable and stereoselective route to access enantiomerically pure β-homoleucine. As our understanding of the biological roles of β-amino acids continues to expand, the demand for efficient and scalable syntheses of compounds like β-homoleucine will undoubtedly grow. Further exploration into the natural product landscape for β-homoleucine and the elucidation of its definitive biosynthetic pathway will open new avenues for the discovery and development of next-generation therapeutics.
References
- 1. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. β-Leucine - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of MIO-Based Aminomutases in beta-Amino Acid Biosynthesis (Journal Article) | OSTI.GOV [osti.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating L-β-Homoleucine
Introduction: The Significance of β-Amino Acids in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency.[1] However, native peptides often suffer from limitations such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of non-canonical amino acids, particularly β-amino acids, into peptide sequences has emerged as a powerful strategy to overcome these challenges.[2][]
L-β-Homoleucine, an analogue of L-leucine with an additional methylene group in its backbone, is a compelling building block for designing novel peptide therapeutics.[] Its inclusion can induce unique secondary structures, enhance metabolic stability, and modulate biological activity, offering a pathway to peptides with improved pharmacokinetic profiles and therapeutic potential.[]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful solid-phase peptide synthesis (SPPS) of peptides containing L-β-Homoleucine using the widely adopted Fmoc/tBu strategy. We will delve into the underlying principles of each step, offer a detailed, field-proven protocol, and provide guidance on the characterization and troubleshooting of the resulting peptides.
Materials and Reagents
For successful synthesis, ensure all reagents and solvents are of high purity, suitable for peptide synthesis.
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Resin | |||
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Major peptide synthesis suppliers | For C-terminal amide peptides. |
| Amino Acids | |||
| Fmoc-L-β-Homoleucine | ≥98% Purity | Chem-Impex, BOC Sciences | [][5] |
| Standard Fmoc-protected L-amino acids | Peptide synthesis grade | Major peptide synthesis suppliers | With appropriate side-chain protection (e.g., Boc, tBu, Trt). |
| Coupling Reagents | |||
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% Purity | Major peptide synthesis suppliers | Recommended for coupling hindered amino acids.[6] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | ≥98% Purity | Major peptide synthesis suppliers | An effective alternative to HATU.[7] |
| Bases | |||
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major peptide synthesis suppliers | |
| Piperidine | Peptide synthesis grade | Major peptide synthesis suppliers | |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major peptide synthesis suppliers | |
| Dichloromethane (DCM) | Peptide synthesis grade | Major peptide synthesis suppliers | |
| Cleavage and Deprotection | |||
| Trifluoroacetic acid (TFA) | Reagent grade | Major peptide synthesis suppliers | |
| Triisopropylsilane (TIS) | Reagent grade | Major peptide synthesis suppliers | Scavenger to prevent side reactions. |
| Deionized Water | HPLC grade | ||
| Other | |||
| Acetic Anhydride | Reagent grade | Major peptide synthesis suppliers | For capping. |
| Pyridine | Reagent grade | Major peptide synthesis suppliers | For capping. |
| Diethyl ether (cold) | Reagent grade | Major peptide synthesis suppliers | For peptide precipitation. |
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide containing L-β-Homoleucine.
Caption: Workflow for SPPS of peptides with L-β-Homoleucine.
Detailed Protocol: Synthesis of a Model Peptide (Ac-Ala-Val-βhLeu-Gly-NH2)
This protocol outlines the manual synthesis of a model tetrapeptide on a 0.1 mmol scale.
Resin Preparation and Swelling
The initial step is crucial for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.[8]
-
Weighing: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) into a fritted peptide synthesis vessel.
-
Swelling: Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. After swelling, drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction. The deprotection mechanism is a β-elimination reaction.[5]
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% (v/v) piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling
This is the core step where the peptide bond is formed. For standard amino acids, a single coupling is usually sufficient. However, for the sterically hindered L-β-Homoleucine, a double coupling strategy is recommended to ensure high coupling efficiency and prevent deletion sequences.
Standard Amino Acid Coupling (e.g., Glycine, Alanine, Valine):
-
Activation: In a separate vial, dissolve Fmoc-L-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
L-β-Homoleucine Coupling (Double Coupling):
-
First Coupling:
-
Activation: Dissolve Fmoc-L-β-Homoleucine (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 2 hours.
-
Washing: Drain and wash with DMF (3 x 5 mL).
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of activated Fmoc-L-β-Homoleucine.
-
Agitate for another 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).
-
Monitoring Coupling Efficiency: A Kaiser test can be performed on a small sample of resin beads after coupling. A negative result (yellow beads) indicates complete coupling, while a positive result (blue beads) signifies incomplete coupling and the need for a longer reaction time or a second coupling.[9]
Capping (Optional but Recommended)
Capping any unreacted amino groups with acetic anhydride prevents the formation of deletion sequences. This is particularly important after coupling sterically hindered residues.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:8 v/v/v).
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL).
N-terminal Acetylation
-
Perform the final Fmoc deprotection as described in step 2.
-
Prepare an acetylation solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Add 5 mL of the solution to the resin and agitate for 1 hour.
-
Drain and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dry resin in the synthesis vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.
-
Centrifuge again, decant the ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification and Characterization
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[]
| Parameter | Recommendation |
| Column | C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient | A linear gradient of 5-65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's hydrophobicity. |
| Detection | UV absorbance at 214 nm and 280 nm. |
| Sample Preparation | Dissolve the crude peptide in a minimal amount of Mobile Phase A or a water/acetonitrile mixture.[11] |
Procedure:
-
Dissolve the crude peptide in an appropriate solvent.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the optimized gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[12]
Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by determining its molecular weight.[13]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Expected Mass: For the model peptide Ac-Ala-Val-βhLeu-Gly-NH2 (C20H37N5O5), the calculated monoisotopic mass is 427.2798 g/mol . The observed mass in the MS spectrum should correspond to this value (e.g., [M+H]+ at m/z 428.2871).
-
Tandem MS (MS/MS): For sequence confirmation, the peptide can be fragmented in the mass spectrometer. The resulting fragmentation pattern (b and y ions) can be analyzed to verify the amino acid sequence. The presence of the β-homoleucine will result in a 14 Da mass difference in the corresponding fragment ions compared to a peptide containing leucine.[14][15]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling, especially of L-β-Homoleucine. | - Ensure the use of a potent coupling reagent like HATU. - Perform a double coupling for L-β-Homoleucine and other hindered residues.[16] - Monitor coupling completion with a Kaiser test. |
| Peptide aggregation on the resin. | - Use a lower loading resin. - Incorporate chaotropic salts (e.g., LiCl) in the coupling solution.[17] | |
| Multiple Peaks in HPLC Chromatogram | Presence of deletion or truncated sequences. | - Implement a capping step after each coupling, particularly after coupling L-β-Homoleucine. - Optimize coupling times and reagent excesses. |
| Racemization during amino acid activation. | - Use HATU or COMU as coupling reagents, which are known to suppress racemization. - Avoid prolonged pre-activation times. | |
| Incorrect Mass in MS Spectrum | Incomplete removal of side-chain protecting groups. | - Extend the cleavage time or use a stronger cleavage cocktail if necessary. |
| Deletion or modification of amino acids. | - Review the synthesis protocol for potential errors in coupling or deprotection steps. - Analyze the crude product by MS to identify the nature of the impurities.[9] |
Conclusion
The incorporation of L-β-Homoleucine into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While the synthesis of peptides containing this sterically hindered β-amino acid requires careful optimization, the protocol outlined in this guide provides a robust framework for success. By employing potent coupling reagents, considering double coupling strategies, and diligently monitoring reaction completion, researchers can confidently synthesize and characterize these valuable molecules, paving the way for the next generation of peptide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Peptide bundles: Design. Build. Analyze. Biosynthesize. - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. mesalabs.com [mesalabs.com]
Incorporating L-beta-Homoleucine into peptides using Fmoc chemistry
Application Note & Protocol Guide
Topic: Incorporating L-β-Homoleucine into Peptides using Fmoc/tBu Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of β-Amino Acids in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and novel functionalities.[1] Among these, β-amino acids are of particular interest. Their unique structural properties, arising from an additional carbon atom in the backbone, confer significant resistance to proteolytic degradation and allow for the formation of stable secondary structures, such as helices and turns. L-β-homoleucine (β-hLeu), a β-amino acid analogue of the proteinogenic L-leucine, is a valuable building block for these advanced peptide designs. Its bulky, hydrophobic side chain can be pivotal in modulating peptide-protein interactions and improving metabolic stability.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-L-β-homoleucine into peptide sequences using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the specific challenges posed by this sterically hindered amino acid and present optimized strategies to ensure high coupling efficiency and final peptide purity.
Understanding the Challenges: Steric Hindrance and Aggregation
The primary challenge in incorporating L-β-homoleucine lies in its steric bulk. The isobutyl side chain, combined with the β-amino acid backbone, can significantly hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This can lead to incomplete coupling reactions and the formation of deletion sequences, which are often difficult to separate from the target peptide.[2]
Furthermore, peptides rich in hydrophobic residues like L-β-homoleucine have a tendency to aggregate on the solid support.[3][4] This aggregation can physically block reactive sites, leading to failed couplings and truncations. The choice of resin, solvents, and coupling reagents is therefore critical to mitigate these issues.
Key Considerations for Successful Incorporation
To overcome the challenges associated with L-β-homoleucine, several aspects of the standard SPPS protocol must be optimized:
-
Resin Selection: The choice of resin influences the solvation of the growing peptide chain. For hydrophobic sequences, a resin with good swelling properties in a range of solvents is crucial. Rink Amide or 2-Chlorotrityl chloride resins are excellent starting points depending on whether a C-terminal amide or carboxylic acid is desired.[5]
-
Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive to overcome the steric hindrance of L-β-homoleucine.[2] More potent in-situ activating reagents, such as aminium/uronium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP), are highly recommended.[2] These reagents form highly reactive esters that facilitate efficient coupling.
-
Reaction Conditions: Extended coupling times and/or double coupling strategies are often necessary to drive the reaction to completion.[2] The use of microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective in accelerating sluggish coupling reactions.[2]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation.[2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[2]
Experimental Workflow for L-β-Homoleucine Incorporation
The following diagram illustrates the key steps in a single coupling cycle for incorporating Fmoc-L-β-homoleucine into a peptide chain on a solid support.
Figure 1: A simplified workflow for the incorporation of Fmoc-L-β-homoleucine using Fmoc-SPPS.
Detailed Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-β-homoleucine (≥98% purity)[6]
-
Other Fmoc-protected amino acids
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (peptide synthesis grade), NMP (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-L-β-homoleucine:
-
In a separate vial, pre-activate the Fmoc-L-β-homoleucine (4 equivalents, 0.4 mmol) with HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in DMF or NMP for 1-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. For highly challenging couplings, this time can be extended or performed overnight.[2]
-
To monitor the reaction, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat step 3 with a fresh solution of activated Fmoc-L-β-homoleucine.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (steps 3-5) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Activating Species | Reactivity | Notes |
| HATU | Aminium/Uronium Salt | OAt ester | Very High | Highly efficient, especially for sterically hindered residues.[7] |
| HCTU | Aminium/Uronium Salt | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| PyBOP | Phosphonium Salt | OBt ester | Moderate-High | A reliable choice for many difficult couplings. |
| COMU | Uronium Salt | Oxyma ester | Very High | Safer alternative to benzotriazole-based reagents, with comparable or better efficiency than HATU.[8] |
Characterization and Quality Control
The purity and identity of the synthesized peptide containing L-β-homoleucine must be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Analytical HPLC
-
Purpose: To assess the purity of the crude and purified peptide.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is typically used (e.g., 5-95% B over 30 minutes).[9]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Expected Outcome: A major peak corresponding to the target peptide. The presence of significant side peaks may indicate deletion sequences or other impurities.
Mass Spectrometry
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Outcome: The observed molecular weight should match the calculated theoretical mass of the target peptide. This confirms the successful incorporation of L-β-homoleucine and all other amino acids in the sequence.[10]
The following diagram outlines the post-synthesis analysis workflow.
Figure 2: Post-synthesis purification and analysis workflow.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequences | - Insufficient reactivity of coupling agent. - Steric hindrance of L-β-homoleucine. - Peptide aggregation. | - Switch to a more potent coupling reagent (e.g., HATU, COMU).[2] - Perform a double coupling. - Increase coupling time (e.g., overnight).[2] - Use NMP instead of or in addition to DMF.[2] |
| Poor Peak Shape in HPLC | - Peptide aggregation. - Low solubility. | - Modify HPLC gradient. - Add solubilizing agents to the mobile phase (use with caution). |
| Unexpected Mass in MS | - Incomplete deprotection. - Side reactions during cleavage. - Deletion or addition of amino acids. | - Review synthesis report for any failed steps. - Ensure appropriate scavengers were used in the cleavage cocktail. - Re-synthesize with optimized coupling protocols. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. bachem.com [bachem.com]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Incorporation of β-Amino Acids in SPPS
Introduction: The Growing Importance and Unique Challenges of β-Peptides
β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural alteration imparts profound changes in the resulting peptides. Peptides composed of β-amino acids, or β-peptides, adopt stable, predictable secondary structures (helices, sheets, and turns) that are distinct from those of α-peptides. Crucially, this unique backbone renders them highly resistant to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[1] This enhanced stability, coupled with their ability to mimic α-peptide secondary structures, makes β-peptides and peptidomimetics containing β-amino acids highly attractive candidates for drug discovery and development.
However, the very feature that makes them biologically robust—their increased steric bulk and altered backbone geometry—presents significant challenges during Solid-Phase Peptide Synthesis (SPPS). The incorporation of β-amino acids is often plagued by slow and incomplete coupling reactions, leading to deletion sequences and low yields.[2] This is primarily due to the increased steric hindrance around the reacting functional groups. Therefore, the choice of coupling reagent is not merely a procedural detail but a critical parameter that dictates the success of the synthesis.
This guide provides an in-depth analysis of coupling reagents for the efficient incorporation of β-amino acids in Fmoc-based SPPS, explains the chemical rationale behind reagent selection, and offers detailed, field-proven protocols for researchers.
The Core Challenge: Overcoming Steric Hindrance and Aggregation
The primary obstacle in β-amino acid incorporation is steric hindrance. The additional methylene group in the backbone of a β-amino acid shields the reacting carboxyl and amino groups, slowing down the kinetics of peptide bond formation. This issue is compounded in "difficult sequences," particularly those rich in hydrophobic or β-branched residues, which are prone to forming secondary structures and aggregating on the solid support.[3][4] This on-resin aggregation can physically block reactive sites, leading to failed couplings.
To overcome these challenges, the chosen coupling methodology must be highly efficient, forming a highly reactive activated species that can rapidly and completely acylate the sterically hindered N-terminal amine of the growing peptide chain.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The success of β-amino acid incorporation hinges on the activation of the carboxylic acid. The ideal coupling reagent should generate a highly reactive intermediate that minimizes side reactions, particularly racemization.[5] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Workhorse with Modern Refinements
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is prone to racemization and can undergo rearrangement to a non-reactive N-acylurea.[8] To mitigate these side reactions, an additive is essential.
-
DIC/HOBt: The traditional combination of DIC with 1-hydroxybenzotriazole (HOBt) suppresses racemization by converting the O-acylisourea to a more stable OBt active ester.[9][10] While effective for many α-amino acids, the reactivity of the OBt ester is often insufficient to overcome the steric hindrance of β-amino acids, leading to incomplete couplings.
-
DIC/OxymaPure®: A significant advancement is the use of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) as an additive.[11][12] OxymaPure® is a non-explosive alternative to HOBt and HOAt that forms a highly reactive O-Oxyma active ester.[2][12] Studies have shown that DIC/Oxyma consistently provides better results than DIC/HOBt, with higher coupling efficiencies and lower racemization, making it an excellent choice for incorporating β-amino acids.[12][13][14]
Onium Salts (Aminium/Uronium & Phosphonium): The High-Performance Standard
Onium salt-based reagents are generally more reactive and efficient than carbodiimide systems, making them the preferred choice for difficult couplings, including the incorporation of β-amino acids.[15][16] These reagents come pre-packaged with a benzotriazole derivative, streamlining the activation process.
-
HBTU & TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are widely used aminium salts.[9] They react with the carboxylate to form the same OBt active ester as the DIC/HOBt system, but the reaction is generally faster and more efficient.[16] While effective, they can be outperformed by more advanced reagents for particularly challenging β-amino acids.
-
HATU & HCTU: The Gold Standard for Difficult Couplings: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the most powerful coupling reagent for sterically hindered systems.[17][18] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the ring acts as an electron-withdrawing group, making the resulting OAt active ester significantly more reactive than the OBt ester formed by HBTU.[17] This leads to faster, more complete reactions with a lower risk of epimerization.[17][18] O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) offers a similar high reactivity, often at a lower cost.[19]
-
Phosphonium Salts (PyBOP® & PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are also highly effective. A key advantage of phosphonium salts is the absence of a risk of guanidinylation, a side reaction where an excess of an aminium reagent can cap the N-terminal amine.[20] PyAOP, the HOAt-based analogue of PyBOP, is exceptionally effective for coupling N-methyl and other sterically demanding amino acids and is an excellent choice for β-amino acids.[6][9][20]
-
COMU®: The Next Generation: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU®) is a third-generation uronium salt based on an OxymaPure® leaving group.[12][16] It combines the high reactivity comparable to HATU with improved safety (non-explosive) and solubility profiles.[12][16] COMU requires only one equivalent of base for activation, unlike the two equivalents needed for HATU/HBTU, simplifying the reaction setup.[9]
Comparative Summary of Coupling Reagents
| Reagent Class | Example(s) | Relative Efficiency for β-AAs | Racemization Risk | Key Considerations |
| Carbodiimide | DIC/OxymaPure® | Good to Excellent | Low | Cost-effective. Oxyma is a safer, more effective additive than HOBt.[12][14] |
| DIC/HOBt | Moderate | Low to Moderate | Less effective for sterically hindered β-AAs compared to modern alternatives.[9] | |
| Aminium/Uronium | HBTU, TBTU | Good | Low | Widely used, effective for less demanding couplings.[16] |
| HATU, HCTU | Excellent | Very Low | Gold standard for difficult couplings due to highly reactive OAt/Cl-OBt ester formation.[17][18] | |
| COMU® | Excellent | Very Low | High reactivity, improved safety profile, requires less base.[9][16] | |
| Phosphonium | PyBOP®, PyAOP | Excellent | Very Low | No risk of N-terminal guanidinylation. PyAOP is particularly effective for hindered systems.[20] |
Experimental Workflows & Protocols
The following protocols are designed as a robust starting point. Optimization, particularly of reaction times and equivalents, may be necessary depending on the specific β-amino acid and peptide sequence.
Diagram: General SPPS Cycle for β-Amino Acid Incorporation
Caption: Standard Fmoc-SPPS workflow for incorporating a β-amino acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically demanding β-amino acids or sequences known to be difficult.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-β-amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vial, dissolve 4 equivalents (eq.) of the Fmoc-β-amino acid and 3.9 eq. of HATU in DMF.
-
Add 8 eq. of DIPEA to the solution.
-
Rationale: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents reagent excess, which can lead to side reactions like guanidinylation of the N-terminus.[9] The two equivalents of base (relative to the amino acid) are necessary to both form the carboxylate and neutralize the HCl released from the aminium salt.[21]
-
Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.
-
-
Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate at room temperature for 1-4 hours.
-
Note: The extended coupling time is often necessary for β-amino acids. Reaction progress should be monitored.
-
-
Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (yellow beads) indicates a complete reaction.
-
Caveat: Secondary amines, like those in proline or N-methylated amino acids, do not give a positive Kaiser test. For β-peptides, the test is generally reliable but can sometimes be sluggish. A chloranil or TNBS test can be used as an alternative.
-
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove all soluble reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4-7 (a "double couple"). If the coupling remains incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure®
This protocol is a robust and more economical alternative to onium salts, suitable for many β-amino acids.
Materials:
-
Same as Protocol 1, but replace HATU and DIPEA with:
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA) - only if the incoming amino acid is a salt (e.g., HCl salt)
Procedure:
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation (In-situ activation):
-
In a separate vial, dissolve 4 eq. of the Fmoc-β-amino acid and 4 eq. of OxymaPure® in DMF.
-
Add this solution to the deprotected resin and agitate briefly.
-
Add 4 eq. of DIC to the resin slurry.
-
Rationale: This in-situ activation method, where the carbodiimide is added last, often gives better yields and minimizes premature formation of the active ester.[22] Unlike onium salts, a tertiary base like DIPEA is generally not required unless coupling an amino acid salt, which helps to minimize base-catalyzed racemization.[16]
-
-
Coupling Reaction: Agitate at room temperature for 2-6 hours.
-
Monitoring & Washing: Follow steps 6-8 from Protocol 1. The byproduct of DIC, diisopropylurea (DIU), is soluble in DMF/DCM and is removed during the washing steps.[9]
Diagram: Activation Mechanism - HATU vs. DIC/Oxyma
Caption: Simplified comparison of carboxylic acid activation pathways.
Troubleshooting & Advanced Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient reaction time- Steric hindrance- On-resin aggregation | - Increase coupling time (up to 24h)- Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU)- Perform a "double couple"- Use microwave-assisted SPPS to increase reaction kinetics- Use a lower-loading resin to reduce chain aggregation |
| Deletion Peptides | - Incomplete coupling followed by successful coupling of the next residue- Incomplete deprotection | - Ensure coupling is complete via monitoring before proceeding- Cap unreacted amines with acetic anhydride after the coupling step- Ensure deprotection is complete (monitor with UV or use DBU in deprotection mix for difficult cases)[23] |
| Racemization | - Over-activation- Strong base- Prolonged reaction times at high temp. | - Use additives like OxymaPure® or HOAt which are known to suppress racemization[5][13]- Avoid excess base, especially strong bases. Use weaker bases like collidine if racemization is a major concern[16]- For carbodiimides, use in-situ activation protocols[22] |
| Aggregation | - Hydrophobic sequences- High resin loading | - Switch to a more polar solvent mixture (e.g., DMF/NMP or add DMSO)- Incorporate backbone-disrupting elements like pseudoproline dipeptides if the sequence allows[24]- Synthesize at an elevated temperature (e.g., 50-75°C) |
Conclusion
The successful incorporation of β-amino acids into peptides via SPPS is an achievable goal that relies heavily on the strategic selection of a highly efficient coupling reagent. While traditional carbodiimide methods can be effective when paired with modern additives like OxymaPure®, the use of high-reactivity onium salts such as HATU, HCTU, PyAOP, and COMU is strongly recommended for overcoming the significant steric challenges posed by these valuable building blocks. By understanding the chemical principles behind each reagent and employing robust, well-monitored protocols, researchers can efficiently synthesize novel β-peptides and unlock their full therapeutic and scientific potential.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. oxymapure.com [oxymapure.com]
- 23. peptide.com [peptide.com]
- 24. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application and Protocol Guide for the NMR Spectroscopic Characterization of L-beta-Homoleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of L-beta-Homoleucine in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and unique structural properties. Among these, L-beta-homoleucine, a beta-amino acid analogue of leucine, has garnered significant interest.[1] Its inherent resistance to proteolytic degradation and its ability to induce stable secondary structures, such as helices and turns, make it a valuable building block for designing peptidomimetics with improved pharmacokinetic profiles.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive technique for the atomic-level characterization of these modified peptides in solution.[2] It provides a wealth of information on their three-dimensional structure, dynamics, and interactions, which is crucial for understanding their biological function and for structure-based drug design. This guide provides a comprehensive overview and detailed protocols for the NMR spectroscopic characterization of peptides containing L-beta-homoleucine.
I. Foundational Principles of Peptide NMR
The core of NMR spectroscopy lies in the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align in an external magnetic field and absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.
For peptides, the dispersion of chemical shifts, particularly of the amide protons (HN) and alpha-protons (Hα), is a primary indicator of a folded structure. In a random coil state, these resonances tend to cluster in a narrow range, while in a well-defined conformation, they are spread out due to the varied local environments.
Two-dimensional (2D) NMR experiments are the workhorses of peptide structure determination. These techniques correlate the chemical shifts of different nuclei, allowing for the step-by-step assignment of resonances to specific atoms within the peptide sequence. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within a few bonds of each other. This is fundamental for identifying the spin systems of individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system of a residue, from the amide proton to the sidechain protons.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), irrespective of their bonding connectivity. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for 3D structure calculation.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This is invaluable for resolving resonance overlap and for assigning carbon and nitrogen atoms.
II. Experimental Protocols
A. Sample Preparation: The Cornerstone of High-Quality NMR Data
Meticulous sample preparation is paramount for acquiring high-resolution NMR spectra. The following protocol outlines the key steps for preparing a peptide sample containing L-beta-homoleucine.
Protocol 1: Peptide Sample Preparation for NMR Spectroscopy
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection:
-
For experiments observing amide protons, use a solvent mixture of 90% H₂O / 10% D₂O. The D₂O provides the deuterium lock signal for the spectrometer.
-
For experiments where amide proton exchange is not a concern or for long-term sample stability, a fully deuterated solvent such as D₂O or deuterated organic solvents (e.g., methanol-d₄, DMSO-d₆) can be used.
-
-
Buffer and pH:
-
Dissolve the peptide in a suitable buffer system. A common choice is a phosphate buffer at a concentration of 20-50 mM.
-
Adjust the pH of the sample to the desired value, typically between 4 and 6 for observing amide protons, as this minimizes the rate of amide proton exchange with the solvent. Use dilute HCl or NaOH for pH adjustment.
-
-
Peptide Concentration: The required concentration depends on the peptide's molecular weight and the sensitivity of the NMR spectrometer. A typical concentration range for peptides is 0.5-2.0 mM.
-
Internal Standard: Add a known amount of an internal reference standard for chemical shift referencing. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are commonly used for aqueous samples.
-
Sample Filtration and Transfer:
-
Filter the final solution through a 0.22 µm filter to remove any particulate matter.
-
Carefully transfer the sample into a high-quality NMR tube (e.g., Shigemi or Norell).
-
B. NMR Data Acquisition: A Suite of Experiments for Comprehensive Characterization
The following is a recommended set of 2D NMR experiments for the complete assignment and structural characterization of an L-beta-homoleucine-containing peptide. All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
Table 1: Recommended NMR Experiments and Key Parameters
| Experiment | Information Gained | Typical Mixing Time |
| ¹H 1D | Initial assessment of sample purity and folding | N/A |
| 2D ¹H-¹H TOCSY | Identification of amino acid spin systems | 60-80 ms |
| 2D ¹H-¹H NOESY | Through-space proton-proton correlations for structure calculation | 150-300 ms |
| 2D ¹H-¹³C HSQC | Correlation of protons with their directly attached carbons | N/A |
III. Data Analysis and Interpretation: Unraveling the Structure
The process of determining the 3D structure of a peptide from NMR data is a systematic endeavor that involves resonance assignment followed by the generation of structural restraints.
A. Resonance Assignment Strategy
The assignment process begins with the identification of the individual amino acid spin systems in the 2D TOCSY spectrum. Each amino acid has a characteristic pattern of cross-peaks. For L-beta-homoleucine, a unique spin system extending from the amide proton (HN) to the β, γ, and δ protons is expected.
Workflow for Resonance Assignment:
Figure 1: Workflow for NMR resonance assignment of a peptide.
Once the spin systems are identified, the sequential "walk" is performed using the 2D NOESY spectrum. This involves identifying NOE cross-peaks between protons of adjacent residues, primarily the HN(i) - HN(i+1) and Hα(i) - HN(i+1) connectivities. The 2D ¹H-¹³C HSQC spectrum is then used to confirm the proton assignments and to assign the corresponding carbon resonances.
B. Identifying L-beta-Homoleucine in NMR Spectra
Due to the additional methylene group in the backbone compared to its alpha-amino acid counterpart, L-beta-homoleucine will exhibit a distinct spin system in the TOCSY spectrum. The correlations will extend from the amide proton to the Hβ, Hα, Hγ, and Hδ protons. The chemical shifts of these protons will be influenced by the local conformation and neighboring residues. While a comprehensive database of L-beta-homoleucine chemical shifts in various peptide contexts is not yet established, general trends for beta-amino acids can provide guidance. The Hβ proton, being attached to the nitrogen-bearing carbon, will likely resonate at a different chemical shift compared to the Hα protons of standard amino acids.
C. Conformational Analysis: From NOEs to 3D Structures
The cornerstone of NMR-based structure determination is the Nuclear Overhauser Effect (NOE). The intensities of NOESY cross-peaks are translated into upper distance limits between pairs of protons. These distance restraints, along with dihedral angle restraints derived from J-coupling constants, are then used in molecular dynamics-based software packages (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
For peptides containing beta-amino acids, characteristic NOE patterns can reveal the presence of specific secondary structures:
-
Helices: In a helical conformation, short-range NOEs between backbone protons, such as HN(i) to HN(i+1), HN(i) to Hβ(i-1), and Hα(i) to Hβ(i+1), are typically observed.
-
Sheets: For beta-sheets, long-range NOEs between protons on adjacent strands are the defining feature. These include cross-strand HN-HN, Hα-Hα, and HN-Hα NOEs.
Workflow for Structure Determination:
References
Application Note: Mass Spectrometry Analysis of Synthetic Peptides with β-Homoleucine
For: Researchers, scientists, and drug development professionals engaged in the characterization of synthetic peptides incorporating non-canonical amino acids.
Introduction: The Rising Significance of β-Homoleucine in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a rapidly expanding strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and provide significant resistance to proteolytic degradation.[3] This application note focuses on β-homoleucine, a non-canonical amino acid that introduces both steric bulk and a modified backbone structure, presenting unique opportunities and challenges in peptide design and analysis.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of synthetic peptides.[4][5] However, the introduction of β-homoleucine necessitates a nuanced approach to MS analysis. Its presence can significantly alter fragmentation patterns compared to standard α-peptides, requiring specialized methodologies for confident sequence verification and impurity profiling. This guide provides a comprehensive overview and detailed protocols for the robust mass spectrometric analysis of synthetic peptides containing β-homoleucine, ensuring scientific integrity and accelerating drug development timelines.
The Unique Fragmentation Behavior of β-Homoleucine Containing Peptides
A thorough understanding of the fragmentation behavior of β-homoleucine is critical for accurate data interpretation. Unlike α-amino acids, β-amino acids introduce an additional methylene group into the peptide backbone, leading to distinct fragmentation pathways under tandem mass spectrometry (MS/MS) conditions.[6]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation techniques used for peptide sequencing.[7][8] In peptides containing β-homoleucine, alongside the expected b- and y-type ions from amide bond cleavages, characteristic fragmentation patterns arise from the unique β-amino acid structure.
The presence of the additional backbone carbon in β-homoleucine can lead to cleavages at the Cα-Cβ bond, which is a unique feature of β-amino acids.[6] This can result in specific fragment ions that are indicative of the presence and position of the β-homoleucine residue.
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD)
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) are non-ergodic fragmentation methods that are particularly useful for preserving labile post-translational modifications and for the fragmentation of larger peptides.[6] In the context of β-amino acid-containing peptides, ETD and ECD can provide complementary information to CID/HCD. These techniques generate c- and z-type fragment ions by cleavage of the N-Cα bond. The fragmentation pattern of β-homoleucine-containing peptides under ETD/ECD can also be influenced by the presence of the extended backbone, potentially leading to unique fragmentation pathways that can be exploited for confident identification.[6]
Experimental Design and Protocols
A successful mass spectrometry analysis of β-homoleucine-containing peptides hinges on meticulous sample preparation and a well-designed LC-MS/MS workflow.
Sample Preparation: Ensuring High-Quality Data
The quality of the mass spectrometry data is directly dependent on the purity of the sample.[9] Synthetic peptides are often accompanied by impurities from the synthesis and purification process, such as truncated or deleted sequences, or residual protecting groups.[10][11]
Protocol 1: Desalting and Purification of Synthetic Peptides
-
Objective: To remove salts and other non-volatile contaminants that can interfere with ionization and suppress the peptide signal.[12][13]
-
Materials:
-
Synthetic peptide sample containing β-homoleucine.
-
Reverse-phase C18 solid-phase extraction (SPE) cartridges or pipette tips.
-
Solvent A: 0.1% Formic acid in HPLC-grade water.
-
Solvent B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Vacuum manifold or centrifuge.
-
-
Procedure:
-
Condition the C18 SPE cartridge by washing with 1 mL of Solvent B, followed by 1 mL of Solvent A.
-
Dissolve the synthetic peptide in a minimal amount of Solvent A.
-
Load the dissolved peptide onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of Solvent A to remove salts and other hydrophilic impurities.
-
Elute the peptide with 500 µL of a mixture of Solvent A and Solvent B (e.g., 50:50 v/v). The exact composition may need to be optimized based on the peptide's hydrophobicity.
-
Dry the eluted peptide in a vacuum centrifuge.
-
Reconstitute the dried peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography is essential for separating the target peptide from impurities prior to mass spectrometric analysis.[14][15] The choice of column and gradient conditions is critical for achieving optimal separation.
Protocol 2: LC-MS Analysis of β-Homoleucine Peptides
-
Objective: To separate the target peptide from impurities and obtain its accurate mass.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution accurate-mass (HRAM) mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific peptide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[16]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Mass Range: 200-2000 m/z.
-
Resolution: > 60,000.
-
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem mass spectrometry is employed to fragment the peptide and generate sequence-specific ions for structural confirmation.[17][18]
Protocol 3: LC-MS/MS Analysis for Sequencing
-
Objective: To obtain fragmentation spectra for sequence confirmation of the β-homoleucine-containing peptide.
-
Instrumentation: Same as Protocol 2, with an MS instrument capable of MS/MS.
-
LC Conditions: Same as Protocol 2.
-
MS/MS Method:
-
Activation Method: Use a combination of CID/HCD and ETD/EThcD to obtain comprehensive fragmentation information.[19]
-
Collision Energy (CID/HCD): Use a stepped normalized collision energy (NCE) (e.g., 20, 30, 40) to ensure fragmentation of different bond types.
-
ETD Reaction Time: Optimize the ETD reaction time to maximize the generation of c- and z-ions.
-
Data-Dependent Acquisition (DDA): Set the instrument to acquire MS/MS spectra for the top 5-10 most intense precursor ions from the full MS scan.
-
Data Analysis and Interpretation
The analysis of MS/MS data for peptides with non-canonical amino acids requires specialized software and careful manual inspection.
Database Searching
Standard proteomics search engines may not be configured to identify peptides with non-canonical amino acids.[20][21][22] It is crucial to modify the search parameters to include the mass of β-homoleucine.
Key Considerations for Database Searching:
-
Modification Definition: Define β-homoleucine as a custom modification with its corresponding monoisotopic mass.
-
Error Tolerance: Use a narrow mass tolerance for precursor and fragment ions, consistent with the high resolution of the mass spectrometer.[22]
-
Enzyme Specificity: If the peptide was generated by enzymatic cleavage, specify the correct enzyme. For synthetic peptides, select "no enzyme."
-
Variable Modifications: Include potential side reactions from synthesis as variable modifications (e.g., deamidation, oxidation).[23]
Manual Spectral Interpretation
Manual inspection of the MS/MS spectra is essential to confirm the automated search results and to identify unique fragmentation patterns associated with β-homoleucine. Look for the characteristic b- and y-ion series, as well as any unique fragment ions that may arise from the cleavage of the Cα-Cβ bond within the β-homoleucine residue.
Visualizing Workflows and Fragmentation
Experimental Workflow
Caption: A streamlined workflow for the mass spectrometric analysis of β-homoleucine peptides.
Fragmentation Pathway of a β-Homoleucine Peptide
Caption: Fragmentation of a peptide containing a β-homoleucine residue.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Sample Preparation | C18-based desalting | Removes interfering salts and improves ionization efficiency.[12][13] |
| LC Column | C18 reverse-phase | Provides good retention and separation for a wide range of peptides.[23] |
| Mobile Phase Modifier | 0.1% Formic Acid | MS-compatible and provides good peak shape for most peptides.[23][24] |
| MS Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for peptides.[16][25] |
| MS Analyzer | High-Resolution Accurate-Mass (HRAM) | Enables confident determination of elemental composition. |
| Fragmentation | CID/HCD and ETD/EThcD | Provides complementary fragmentation information for comprehensive sequence coverage.[26] |
| Data Analysis | Modified database search and manual validation | Essential for identifying non-canonical amino acids and confirming unique fragmentation patterns.[27] |
Conclusion
The successful mass spectrometric analysis of synthetic peptides containing β-homoleucine requires a departure from standard "black-box" proteomics workflows. By understanding the unique fragmentation behavior of this non-canonical amino acid and implementing the tailored protocols outlined in this application note, researchers can achieve confident structural characterization. A combination of high-resolution mass spectrometry, complementary fragmentation techniques, and careful data analysis will empower scientists to accelerate the development of novel peptide-based therapeutics with enhanced properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 8. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. youtube.com [youtube.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. fiveable.me [fiveable.me]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos | CoLab [colab.ws]
- 27. Detection of Unknown Amino Acid Substitutions Using Error-Tolerant Database Search | Springer Nature Experiments [experiments.springernature.com]
L-β-Homoleucine Hydrochloride: An Investigative Tool for Modulating Glutamatergic Neurotransmission and Excitotoxicity
Forward
The intricate regulation of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), is paramount for normal brain function. Dysregulation of glutamatergic signaling is a key factor in the pathophysiology of numerous neurological disorders, making the components of this system critical targets for research and drug development. This document provides an in-depth guide for neuroscience researchers, scientists, and drug development professionals on the potential applications of L-β-Homoleucine hydrochloride, a synthetic amino acid analog, as an exploratory tool in the study of glutamate transport and excitotoxicity.
While not a classically defined inhibitor of Excitatory Amino Acid Transporters (EAATs), the structural similarity of L-β-Homoleucine to L-leucine, a branched-chain amino acid (BCAA) with significant roles in brain glutamate metabolism, presents a compelling case for its investigation as a modulator of the glutamatergic system.[1][2] This guide is structured to provide not only detailed protocols but also the scientific rationale for its use in an investigative context, empowering researchers to explore novel avenues in neuroscience.
Introduction to L-β-Homoleucine Hydrochloride and its Rationale in Neuroscience Research
L-β-Homoleucine is a synthetic beta-amino acid, an analog of the essential amino acid L-leucine.[3] Unlike its alpha-amino acid counterpart, the beta-conformation provides increased metabolic stability, a desirable characteristic for a research compound. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for use in cell culture and other biological assays.
The primary rationale for investigating L-β-Homoleucine hydrochloride in neuroscience stems from the well-established link between BCAAs, particularly leucine, and brain glutamate homeostasis.[1][2] Leucine readily crosses the blood-brain barrier and is a key nitrogen donor for the synthesis of glutamate in astrocytes.[1][2] Furthermore, high concentrations of BCAAs have been shown to be neurotoxic and can potentiate excitotoxicity, a process mediated by excessive activation of glutamate receptors.[3]
Given these connections, L-β-Homoleucine hydrochloride emerges as a valuable tool to probe the following fundamental questions:
-
Does a metabolically stable analog of leucine influence glutamate uptake by neuronal and glial cells?
-
Can L-β-Homoleucine hydrochloride modulate the threshold for glutamate-induced excitotoxicity?
-
What are the downstream signaling consequences of introducing a synthetic BCAA analog into neuronal systems?
This guide will provide the foundational knowledge and practical protocols to begin addressing these questions.
Hypothesized Mechanism of Action: Modulating Glutamate Homeostasis
It is crucial to preface this section by stating that the direct interaction of L-β-Homoleucine with EAATs has not been extensively characterized. The proposed mechanisms are therefore hypothetical and serve as a framework for experimental investigation.
L-β-Homoleucine may influence glutamate homeostasis through several potential, non-mutually exclusive pathways:
-
Competitive Inhibition of BCAA Transporters: L-β-Homoleucine could compete with endogenous BCAAs for transport into astrocytes, thereby limiting the substrate available for glutamate synthesis. This would indirectly affect the amount of glutamate available for release.
-
Allosteric Modulation of EAATs: While unlikely to be a direct competitive inhibitor at the glutamate binding site, its structural features could allow for allosteric binding to EAATs, subtly altering their conformation and transport kinetics.
-
Metabolic Perturbation: Introduction of a synthetic, metabolically stable BCAA analog could disrupt the intricate metabolic coupling between neurons and astrocytes, leading to downstream effects on glutamate cycling and energy metabolism.
The following diagram illustrates a simplified overview of the glutamate-glutamine cycle and potential points of influence for L-β-Homoleucine.
Caption: Hypothesized modulation of the glutamate-glutamine cycle by L-β-Homoleucine.
Application Notes
Investigating the Modulation of Glutamate Uptake
The primary application of L-β-Homoleucine hydrochloride in this context is to determine its effect on the rate of glutamate clearance from the extracellular space. This can be achieved using a glutamate uptake assay in primary neuronal cultures or astrocyte cultures.
Experimental Rationale: By exposing cultured cells to varying concentrations of L-β-Homoleucine hydrochloride and then measuring the uptake of radiolabeled or fluorescently tagged glutamate, one can determine if the compound enhances, inhibits, or has no effect on EAAT activity.
Key Considerations:
-
Cell Type: Use of co-cultures of neurons and astrocytes will provide a more physiologically relevant model, as both cell types express EAATs.
-
Controls: It is essential to include known EAAT inhibitors, such as TBOA (DL-threo-β-benzyloxyaspartate), as positive controls for inhibition.
-
Concentration Range: A wide concentration range of L-β-Homoleucine hydrochloride should be tested to determine a dose-response relationship.
Modeling Excitotoxicity
L-β-Homoleucine hydrochloride can be utilized to investigate the role of BCAA metabolism in the context of glutamate-induced excitotoxicity.
Experimental Rationale: By pre-treating neuronal cultures with L-β-Homoleucine hydrochloride prior to challenging them with a high concentration of glutamate, researchers can assess whether the compound confers neuroprotection or exacerbates neurotoxicity.
Key Considerations:
-
Induction of Excitotoxicity: Glutamate or NMDA can be used to induce excitotoxicity. The concentration and duration of exposure should be optimized for the specific cell culture system.
-
Assessment of Cell Viability: Multiple methods should be employed to assess cell death, such as LDH assays (for membrane integrity), MTT assays (for metabolic activity), and immunocytochemistry for markers of apoptosis (e.g., cleaved caspase-3).
-
Mechanism of Action: If a modulatory effect is observed, further experiments can be designed to elucidate the underlying mechanism, such as measuring changes in intracellular calcium levels or reactive oxygen species (ROS) production.
Experimental Protocols
Protocol for Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
Timed-pregnant mouse (E18)
-
Dissection medium: HBSS supplemented with 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines and dissect the embryos.
-
Isolate the embryonic brains and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully remove the cortices and place them in a fresh tube with dissection medium.
-
Mince the cortical tissue into small pieces.
-
Aspirate the dissection medium and add the digestion solution. Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto Poly-D-lysine coated surfaces at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol for Glutamate Uptake Assay
This protocol is designed to measure the effect of L-β-Homoleucine hydrochloride on glutamate uptake in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (DIV 10-14)
-
L-β-Homoleucine hydrochloride stock solution (e.g., 100 mM in sterile water)
-
[³H]-D-Aspartate (a non-metabolizable substrate for EAATs)
-
Uptake buffer: HBSS with 10 mM HEPES, pH 7.4
-
Lysis buffer: 0.1 M NaOH with 1% SDS
-
Scintillation fluid and counter
Procedure:
-
Prepare working solutions of L-β-Homoleucine hydrochloride and control compounds (e.g., TBOA) in uptake buffer at various concentrations.
-
Wash the primary neuronal cultures twice with pre-warmed uptake buffer.
-
Add the working solutions of L-β-Homoleucine hydrochloride or control compounds to the wells and incubate for 15 minutes at 37°C.
-
Add [³H]-D-Aspartate to each well to a final concentration of 1 µCi/mL.
-
Incubate for 10 minutes at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
Caption: Workflow for the glutamate uptake assay.
Protocol for In Vitro Excitotoxicity Assay
This protocol details a method to assess the neuroprotective or neurotoxic potentiation effects of L-β-Homoleucine hydrochloride.
Materials:
-
Primary neuronal cultures (DIV 10-14)
-
L-β-Homoleucine hydrochloride stock solution
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
Culture medium
-
LDH cytotoxicity assay kit
-
MTT reagent
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Pre-treatment: Treat the neuronal cultures with various concentrations of L-β-Homoleucine hydrochloride for 24 hours. Include a vehicle control.
-
Excitotoxic Insult: Add glutamate to the culture medium to a final concentration of 50-100 µM (this should be optimized). Incubate for 1 hour at 37°C.
-
Washout: Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (containing the respective concentrations of L-β-Homoleucine hydrochloride).
-
Assessment of Cell Death (24 hours post-insult):
-
LDH Assay: Collect the culture supernatant to measure LDH release according to the manufacturer's instructions.
-
MTT Assay: Add MTT reagent to the remaining cells and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Image the cells using a fluorescence microscope.
-
-
Data Presentation and Interpretation
| Parameter | Glutamate Uptake Assay | Excitotoxicity Assay |
| Independent Variable | Concentration of L-β-Homoleucine HCl | Concentration of L-β-Homoleucine HCl and Glutamate |
| Dependent Variables | [³H]-D-Aspartate uptake (cpm/µg protein) | LDH release, MTT reduction, % of cleaved caspase-3 positive cells |
| Positive Control | TBOA (for inhibition) | Glutamate alone |
| Negative Control | Vehicle | Vehicle |
| Expected Outcome (Hypothetical) | Dose-dependent decrease or increase in glutamate uptake. | Dose-dependent increase or decrease in cell death. |
Data Interpretation:
-
A significant decrease in [³H]-D-Aspartate uptake in the presence of L-β-Homoleucine hydrochloride would suggest an inhibitory effect on EAATs.
-
A significant decrease in glutamate-induced cell death with L-β-Homoleucine pre-treatment would indicate a neuroprotective effect.
-
Conversely, an increase in cell death would suggest a potentiation of excitotoxicity.
Conclusion and Future Directions
L-β-Homoleucine hydrochloride represents a novel, yet uncharacterized, tool for neuroscience research. Its structural relationship to L-leucine provides a strong rationale for its investigation as a modulator of glutamate homeostasis and excitotoxicity. The protocols detailed in this guide provide a robust framework for initiating these exploratory studies. Future research should focus on elucidating the precise molecular targets of L-β-Homoleucine and validating these in vitro findings in more complex, in vivo models of neurological disease. The exploration of such novel chemical entities is essential for expanding our understanding of glutamatergic signaling and for the development of new therapeutic strategies.
References
The Strategic Incorporation of L-β-Homoleucine in Peptidomimetic Design: A Guide to Synthesis, Characterization, and Application
Introduction: The Quest for Enhanced Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and potency with low toxicity. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and poor bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[2][3] Among the diverse array of building blocks available for peptidomimetic design, β-amino acids have garnered significant attention for their ability to confer unique structural and functional properties.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of L-β-homoleucine, a non-proteinogenic β-amino acid, as a versatile building block for creating next-generation peptidomimetics.
L-β-homoleucine, with its isobutyl side chain, offers a unique combination of hydrophobicity and steric bulk, making it an attractive tool for modulating peptide conformation and enhancing metabolic stability.[5] This guide will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptide sequences, and outline robust methods for the characterization of the resulting peptidomimetics.
The L-β-Homoleucine Advantage: Structural and Functional Implications
The defining feature of a β-amino acid is the presence of an additional methylene group in the backbone compared to its α-amino acid counterpart. This seemingly minor alteration has profound consequences for the resulting peptide's structure and function.
Enhanced Proteolytic Stability: The altered peptide backbone resulting from the incorporation of β-amino acids, including L-β-homoleucine, renders the adjacent peptide bonds resistant to cleavage by many common proteases.[6] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. While complete resistance to all proteases is not guaranteed, studies have consistently shown a significant improvement in stability against enzymatic degradation.[6]
Conformational Control: The additional backbone torsion angles in β-amino acids provide greater conformational flexibility, allowing for the formation of unique secondary structures not accessible to α-peptides.[4][7] The bulky isobutyl side chain of L-β-homoleucine can further influence local conformation, potentially inducing or stabilizing specific turns or helical structures that are crucial for receptor binding or enzymatic inhibition.[4]
Synthesis of L-β-Homoleucine Containing Peptidomimetics
The incorporation of L-β-homoleucine into a peptide sequence can be achieved through standard solid-phase peptide synthesis (SPPS) methodologies. However, its sterically hindered nature requires careful optimization of coupling conditions to ensure high efficiency and prevent side reactions.
Building Block Synthesis: Fmoc-L-β-Homoleucine-OH
The commercially available Fmoc-L-β-homoleucine-OH is the standard building block for Fmoc-based SPPS.[8] For researchers interested in synthesizing this derivative, several routes have been reported, often starting from the corresponding α-amino acid, L-leucine. These methods typically involve a homologation reaction, such as the Arndt-Eistert synthesis, followed by Fmoc protection of the β-amino group.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Both manual and automated SPPS can be employed for the synthesis of L-β-homoleucine-containing peptides. The following protocols are based on the widely used Fmoc/tBu strategy.
Diagram of the Fmoc-SPPS Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed SPPS Protocol for Incorporating Fmoc-L-β-Homoleucine-OH:
Materials:
-
Fmoc-L-β-homoleucine-OH
-
Rink Amide or Wang resin
-
Fmoc-protected α-amino acids
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[9]
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling of Fmoc-L-β-Homoleucine-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-L-β-homoleucine-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and an additive like HOAt (if using HATU) in DMF. Add the base (DIPEA or Collidine, 6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of L-β-homoleucine, a longer coupling time or double coupling may be necessary.[12]
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. For secondary amines (like after coupling to a proline), the chloranil test can be used.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin extensively with DMF, followed by DCM and IPA, and then dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues in SPPS of β-Peptides:
| Problem | Potential Cause | Troubleshooting Strategy |
| Incomplete Coupling | Steric hindrance of the β-amino acid or the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU, COMU).[9][10][11] Increase the coupling time or perform a double coupling.[13] Increase the concentration of reagents.[13] |
| Peptide Aggregation | Formation of secondary structures on the resin, particularly with hydrophobic sequences. | Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP). Incorporate backbone-disrupting elements like pseudoprolines. Perform the synthesis at an elevated temperature.[8] |
| Racemization | Use of strong bases or prolonged activation times. | Use a less basic amine like 2,4,6-collidine instead of DIPEA.[9] Minimize pre-activation time. |
Analytical Characterization of L-β-Homoleucine Peptidomimetics
Thorough characterization is essential to confirm the identity, purity, and structural features of the synthesized peptidomimetics.
Diagram of the Analytical Workflow:
Caption: A typical analytical workflow for characterizing synthetic peptides.
1. High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the crude peptide and for purification. A gradient of acetonitrile in water with 0.1% TFA is commonly used.
2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis.[13] 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign proton resonances and determine through-bond and through-space connectivities, providing insights into the peptide's conformation in solution.
4. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide in solution.[14] The characteristic spectra of α-helices, β-sheets, and random coils allow for the qualitative and semi-quantitative assessment of the peptide's folding. The incorporation of L-β-homoleucine may induce unique CD signatures that deviate from those of standard α-peptides.[15]
Functional Characterization: Assessing Proteolytic Stability
A key advantage of incorporating L-β-homoleucine is the anticipated increase in resistance to enzymatic degradation. This can be experimentally verified using in vitro stability assays.
Protocol for a General Proteolytic Stability Assay:
-
Prepare Peptide Solutions: Dissolve the L-β-homoleucine-containing peptide and a corresponding α-peptide control in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare Protease Solution: Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) in the same buffer.
-
Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate to enzyme ratio by weight) and incubate at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the enzymatic reaction by adding an acid (e.g., 10% TFA) or a protease inhibitor cocktail.
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time to determine the degradation rate and half-life.
Expected Outcome: The L-β-homoleucine-containing peptide is expected to exhibit a significantly slower degradation rate compared to its all-α-amino acid counterpart.
Case Study: L-β-Homoleucine in the Design of GPCR Ligands
While specific, detailed public-domain case studies on L-β-homoleucine are emerging, the principles of using β-amino acids to modulate G-protein coupled receptor (GPCR) ligand activity are well-established.[16][17][18] The incorporation of a bulky, hydrophobic residue like L-β-homoleucine can be strategically employed to:
-
Probe Binding Pockets: The isobutyl side chain can explore hydrophobic sub-pockets within the receptor's binding site, potentially leading to increased affinity and selectivity.
-
Induce Bioactive Conformations: The conformational constraints imposed by L-β-homoleucine can stabilize a turn or helical structure that mimics the bioactive conformation of the endogenous ligand.
-
Enhance Metabolic Stability: The inherent resistance to proteolysis can prolong the ligand's action at the receptor.
Researchers designing novel GPCR ligands can use L-β-homoleucine as a strategic replacement for natural hydrophobic residues like leucine or valine to systematically probe the structure-activity relationship and optimize the pharmacokinetic profile of their lead compounds.
Conclusion and Future Perspectives
L-β-homoleucine is a valuable and versatile building block in the peptidomimetic chemist's toolbox. Its ability to confer enhanced proteolytic stability and modulate peptide conformation makes it a powerful tool for addressing the key challenges in peptide drug development. The detailed protocols and analytical methods outlined in this application note provide a solid foundation for researchers to confidently incorporate L-β-homoleucine into their peptidomimetic design strategies. As our understanding of the structural biology of peptide-receptor interactions continues to grow, the rational design and application of unique building blocks like L-β-homoleucine will undoubtedly play a pivotal role in the discovery of novel and effective peptide-based therapeutics.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary association of receptor-wide amino acids with G protein–coupling selectivity in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5z.com [5z.com]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. CD and (13)C(alpha)-NMR studies of folding equilibria in a two-stranded coiled coil formed by residues 190-254 of alpha-tropomyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantio- and Chemoselective Differentiation of Protected α-Amino Acids and β-Homoamino Acids With A Single CopperII Host - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for cleaving peptides with L-beta-Homoleucine from resin
Protocol for Cleaving Peptides with L-beta-Homoleucine from Resin
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-proteinogenic amino acids like L-beta-homoleucine (L-β-hLeu) into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties. L-β-hLeu, with its extended backbone and bulky isobutyl side chain, presents specific challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). This document provides a comprehensive, in-depth technical guide for the efficient cleavage of L-β-hLeu-containing peptides from various resins. The protocols herein are designed to maximize yield and purity by addressing potential issues such as steric hindrance and side reactions associated with this unique amino acid.
Introduction: The Significance of L-beta-Homoleucine in Peptide Therapeutics
Beta-amino acids are structural isomers of their proteinogenic alpha-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon.[1] This seemingly subtle change in structure imparts a profound impact on the resulting peptide's properties. Peptides composed of β-amino acids, or those containing a mix of α- and β-residues, often exhibit remarkable resistance to enzymatic degradation by proteases.[2][3] This increased metabolic stability is a highly desirable attribute in drug development, as it can lead to longer in vivo half-lives and improved pharmacokinetic profiles.
L-beta-homoleucine, a β-analog of leucine, is particularly interesting due to its bulky, hydrophobic isobutyl side chain. The incorporation of L-β-hLeu can induce specific secondary structures, such as helices and turns, influencing the peptide's overall conformation and its ability to interact with biological targets.[1] However, the very features that make L-β-hLeu a valuable building block in medicinal chemistry also present challenges during chemical synthesis, most notably in the final cleavage and deprotection step. The increased steric bulk around the peptide backbone can hinder the access of cleavage reagents, potentially leading to incomplete reactions and the formation of deletion sequences or other impurities.[4]
This application note provides a detailed protocol and the underlying scientific rationale for effectively cleaving peptides containing L-beta-homoleucine from solid-phase synthesis resins.
Foundational Principles: Understanding the Cleavage Reaction
The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[5][6] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers."
During the acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[7] These carbocations can re-attach to nucleophilic residues in the peptide chain, such as tryptophan, methionine, and tyrosine, leading to undesired side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species and prevent side reactions.[8]
The choice of cleavage cocktail and reaction conditions is critical and depends on the peptide sequence, the resin linker, and the protecting groups used.[9] For peptides containing bulky and non-standard amino acids like L-β-hLeu, a more robust and carefully optimized cleavage strategy is necessary.
Experimental Workflow for Peptide Cleavage
The following diagram illustrates the general workflow for the cleavage of a peptide from the resin.
Caption: General workflow for peptide cleavage from solid-phase resin.
Recommended Cleavage Cocktails for L-beta-Homoleucine Peptides
Due to the increased steric hindrance and the stability of the beta-peptide bond, a standard cleavage cocktail may not be sufficient. We recommend using a more potent cocktail with an extended reaction time. The choice of cocktail will also depend on the other amino acids present in the sequence.
| Reagent Cocktail | Composition (v/v/w) | Target Residues & Protecting Groups | Rationale for L-β-hLeu Peptides |
| Modified Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Cys(Trt), Met, Trp(Boc), Tyr(tBu), Arg(Pbf) | A robust, general-purpose cocktail effective for a wide range of sensitive residues. The combination of scavengers provides comprehensive protection against various cationic species. |
| Reagent B | TFA / Water / Phenol / TIS (88 : 5 : 5 : 2) | Trityl-based protecting groups (e.g., on Asn, Gln, His) | A good "odorless" alternative to Reagent K. Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations. |
| TFA/TIS/Water | TFA / TIS / Water (95 : 2.5 : 2.5) | Peptides without highly sensitive residues (Cys, Met, Trp) | A simpler cocktail suitable for peptides that do not contain residues prone to oxidation or alkylation. |
| TFA/TIS/EDT/Water | TFA / TIS / EDT / Water (92.5 : 2.5 : 2.5 : 2.5) | Peptides containing Cys(Trt) | The addition of 1,2-ethanedithiol (EDT) is crucial for scavenging cations and preventing side reactions with cysteine. |
Note: Always prepare cleavage cocktails fresh before use. TFA is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
Detailed Step-by-Step Protocol
This protocol is optimized for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
Materials
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Phenol, Thioanisole, Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (scintillation vial or small round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure
-
Resin Preparation:
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen for 15-30 minutes. It is crucial that the resin is dry, as residual DMF can inhibit the cleavage reaction.
-
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail (e.g., Modified Reagent K, 10 mL for 0.1 mmol scale).
-
Add the cleavage cocktail to the dried resin. The resin should be fully submerged.
-
Seal the reaction vessel and place it on a shaker or rocker at room temperature.
-
Crucially, for peptides containing L-β-hLeu, extend the cleavage time to 3-4 hours. This extended duration helps to overcome the potential steric hindrance and ensures complete cleavage and deprotection. For peptides with multiple bulky residues, a small-scale preliminary cleavage to optimize the time is recommended.[9]
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a well-ventilated fume hood, add the TFA solution dropwise to a larger centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Pelleting and Washing:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL), vortexing gently and re-centrifuging each time. This step is vital for removing residual scavengers and TFA.
-
-
Drying and Purification:
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, lyophilize the peptide to obtain a fluffy powder.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
-
Expertise & Experience: Navigating Potential Challenges
-
Incomplete Cleavage: The primary challenge with L-β-hLeu-containing peptides is incomplete cleavage due to steric hindrance. If analysis of the crude product shows a low yield or the presence of resin-bound peptide, consider increasing the cleavage time to 6 hours or performing the reaction at a slightly elevated temperature (e.g., 30-35°C). However, be aware that higher temperatures can also increase the risk of side reactions.
-
Side Reactions: While β-peptide backbones are generally stable, the side chains of other residues in the peptide are still susceptible to modification during cleavage. The use of a comprehensive scavenger cocktail like Modified Reagent K is the best defense against such side reactions.[7]
-
Aggregation: Peptides with multiple hydrophobic residues, including L-β-hLeu, may be prone to aggregation during and after cleavage. If the peptide precipitates prematurely from the TFA solution or is difficult to dissolve for purification, consider using a small amount of a chaotropic agent like guanidine hydrochloride in the initial purification buffer.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through rigorous analytical checks at key stages.
-
Monitoring Cleavage Efficiency: After the initial cleavage, a small aliquot of the resin can be treated with a fresh cleavage cocktail for an additional hour. The filtrate from this second cleavage can be analyzed by HPLC to determine if a significant amount of peptide remained on the resin.
-
Purity Assessment: The purity of the crude peptide should be assessed by RP-HPLC and mass spectrometry. The presence of unexpected masses may indicate incomplete deprotection or side reactions, necessitating optimization of the cleavage cocktail or conditions.
-
Sequence Verification: For critical applications, the final purified peptide should be subjected to amino acid analysis or sequencing to confirm the integrity of the peptide, including the successful incorporation and retention of L-beta-homoleucine.
Conclusion
The successful synthesis of peptides containing L-beta-homoleucine is a gateway to novel therapeutic agents with enhanced stability and bioactivity. While the unique structure of this β-amino acid presents challenges for cleavage from the solid support, these can be effectively overcome with a well-designed protocol. By employing a robust cleavage cocktail, extending the reaction time to account for steric hindrance, and performing diligent post-cleavage workup and analysis, researchers can confidently and reliably obtain high-quality L-β-hLeu-containing peptides for their research and development endeavors.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydrophobic Peptide Aggregation with L-β-Homoleucine
Welcome to the technical support center for the strategic use of L-β-Homoleucine in mitigating aggregation of hydrophobic peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide solubility and aggregation during synthesis, purification, and formulation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to successfully incorporate L-β-Homoleucine into your workflow and achieve higher yields of pure, non-aggregated peptides.
The Challenge of Hydrophobic Peptide Aggregation
Hydrophobic peptides are essential tools in various research and therapeutic areas, including membrane protein studies, antimicrobial development, and targeted drug delivery. However, their inherent hydrophobicity often leads to significant challenges in handling and application due to their propensity to aggregate.
What is peptide aggregation?
Peptide aggregation is a process of self-association driven by intermolecular forces, primarily hydrophobic interactions and hydrogen bonding between peptide backbones. This leads to the formation of insoluble or poorly soluble oligomers and larger aggregates. A common and particularly stable form of aggregation is the formation of β-sheets, where extended peptide chains align and are stabilized by a network of intermolecular hydrogen bonds.
Why is aggregation a problem?
Aggregation poses several critical problems in peptide-related research and development:
-
Reduced Synthetic Yield: During solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate on the resin, leading to incomplete coupling and deprotection steps, resulting in truncated and impure products.
-
Purification Difficulties: Aggregated peptides are often difficult to purify by standard chromatographic techniques due to their poor solubility and heterogeneous nature.
-
Inaccurate Quantification: The presence of aggregates can lead to erroneous concentration measurements.
-
Loss of Biological Activity: Aggregation can mask active sites or prevent the peptide from adopting its bioactive conformation.
-
Immunogenicity: In therapeutic applications, aggregated peptides can elicit an undesirable immune response.
L-β-Homoleucine: A Strategic Tool to Combat Aggregation
L-β-Homoleucine is a non-proteinogenic amino acid that can be strategically incorporated into a peptide sequence to disrupt the formation of stable aggregates.
The Mechanism of Aggregation Disruption
The key to L-β-Homoleucine's efficacy lies in its unique structure. As a β-amino acid, it introduces an additional carbon atom into the peptide backbone compared to its α-amino acid counterpart, L-Leucine. This seemingly small change has profound consequences for the peptide's conformational properties.
How does L-β-Homoleucine prevent aggregation?
-
Disruption of β-Sheet Formation: The altered backbone geometry introduced by L-β-Homoleucine disrupts the precise hydrogen bonding network required for the formation of stable β-sheets. The extended conformation necessary for β-strand alignment is interrupted, effectively acting as a "β-sheet breaker."
-
Steric Hindrance: The isobutyl side chain of L-β-Homoleucine, similar to that of leucine, is bulky and hydrophobic. When incorporated into a peptide sequence, this side chain can create steric hindrance that physically prevents adjacent peptide chains from coming into close enough proximity to form stable aggregates.
Caption: Disruption of β-sheet formation by L-β-Homoleucine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with hydrophobic peptides and provides solutions centered around the use of L-β-Homoleucine.
| Problem | Potential Cause | Troubleshooting with L-β-Homoleucine |
| Low peptide yield during SPPS | On-resin aggregation of the growing peptide chain. | Strategically substitute one or more hydrophobic α-amino acids with L-β-Homoleucine in your sequence. This can disrupt secondary structure formation on the resin, improving coupling and deprotection efficiency. |
| Peptide precipitates upon cleavage from the resin | High hydrophobicity and aggregation of the cleaved peptide. | The presence of L-β-Homoleucine can increase the solubility of the final peptide by preventing the formation of insoluble β-sheet aggregates. |
| Difficulty purifying the peptide by HPLC | Poor solubility of the peptide in the mobile phase, leading to peak broadening or precipitation on the column. | Peptides containing L-β-Homoleucine often exhibit improved solubility in common HPLC solvents, leading to sharper peaks and better separation. |
| Peptide is insoluble in aqueous buffers for biological assays | The peptide's hydrophobic nature drives aggregation in aqueous environments. | Incorporating L-β-Homoleucine can significantly enhance the aqueous solubility of hydrophobic peptides, making them more amenable to biological testing. |
| Inconsistent results in biological assays | The presence of varying amounts of soluble and aggregated peptide in different preparations. | By minimizing aggregation, L-β-Homoleucine helps to ensure a more homogeneous and consistent preparation of your peptide, leading to more reproducible assay results. |
Frequently Asked Questions (FAQs)
Q1: Where in my peptide sequence should I place the L-β-Homoleucine?
A1: The optimal placement depends on the specific sequence. A good starting point is to replace a hydrophobic amino acid within a predicted β-sheet-forming region. Computational tools can help predict these regions. If multiple hydrophobic residues are present, consider replacing one in the middle of a hydrophobic stretch.
Q2: Will incorporating L-β-Homoleucine affect the biological activity of my peptide?
A2: It is possible. The introduction of a non-natural amino acid can alter the peptide's conformation and its interaction with its target. It is crucial to perform functional assays to compare the activity of the modified peptide with the original sequence. However, in many cases, preventing aggregation and maintaining a soluble, monomeric state is essential for preserving biological activity.
Q3: How many L-β-Homoleucine residues should I incorporate?
A3: Often, a single substitution is sufficient to disrupt aggregation. For highly aggregation-prone sequences, incorporating two or more L-β-Homoleucine residues, spaced several amino acids apart, may be necessary. It is recommended to start with a single substitution and assess its impact before making multiple changes.
Q4: Can I use other β-amino acids for this purpose?
A4: Yes, other β-amino acids can also disrupt aggregation. However, L-β-Homoleucine is particularly useful for replacing hydrophobic residues like Leucine, Isoleucine, and Valine, as it maintains a similar side-chain character.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-β-Homoleucine
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-L-β-Homoleucine into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected α-amino acids
-
Fmoc-L-β-Homoleucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard α-amino acid):
-
In a separate vial, dissolve the Fmoc-α-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-L-β-Homoleucine:
-
Follow the same procedure as for a standard α-amino acid coupling (Step 3), using Fmoc-L-β-Homoleucine. Note that coupling of β-amino acids may be slower, so an extended coupling time or a double coupling may be necessary.
-
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Caption: Workflow for SPPS incorporating L-β-Homoleucine.
Characterization of Peptide Aggregation
To assess the effectiveness of L-β-Homoleucine in preventing aggregation, a combination of analytical techniques should be employed.
| Technique | Principle | Expected Outcome with L-β-Homoleucine |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light to determine the secondary structure of the peptide. | A reduction in the characteristic β-sheet signal (a minimum around 218 nm) and an increase in the random coil signal compared to the unmodified peptide. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence. | A lower fluorescence signal for the L-β-Homoleucine-containing peptide, indicating a reduced amount of β-sheet aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | A smaller average particle size for the L-β-Homoleucine-modified peptide, indicating the absence of large aggregates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. | NMR spectra of the modified peptide should be consistent with a monomeric, non-aggregated state, with sharp, well-dispersed signals. |
| Solubility Assays | Direct measurement of the peptide's solubility in various solvents, including aqueous buffers. | Increased solubility of the L-β-Homoleucine-containing peptide in aqueous buffers compared to the parent peptide. |
Case Study: A Hypothetical Example in Drug Development
A pharmaceutical company is developing a 15-amino acid hydrophobic peptide as a potential antimicrobial agent. The lead candidate, "Peptide-A," shows excellent in vitro activity but suffers from poor aqueous solubility and a high tendency to aggregate, making formulation and in vivo studies challenging.
Problem: Peptide-A forms a β-sheet structure in solution, leading to aggregation and precipitation.
Solution: Based on sequence analysis, a leucine residue at position 8 is identified as being in a region prone to β-sheet formation. The research team synthesizes an analog, "Peptide-A-bHLeu," where Leu8 is replaced with L-β-Homoleucine.
Results:
-
Synthesis and Purification: The synthesis of Peptide-A-bHLeu proceeds with a higher yield and the crude product is more easily purified by HPLC.
-
Characterization:
-
CD Spectroscopy: Peptide-A shows a strong β-sheet signal, while Peptide-A-bHLeu exhibits a predominantly random coil spectrum.
-
Solubility: Peptide-A-bHLeu is readily soluble in phosphate-buffered saline (PBS) at concentrations required for in vivo testing, whereas Peptide-A precipitates.
-
-
Biological Activity: Peptide-A-bHLeu retains the antimicrobial activity of the parent peptide.
Conclusion
The aggregation of hydrophobic peptides is a significant hurdle in their synthesis, purification, and application. L-β-Homoleucine offers a powerful and strategic solution to this problem by disrupting the formation of β-sheet structures through a combination of backbone modification and steric hindrance. By carefully considering the placement of L-β-Homoleucine within a peptide sequence, researchers can significantly improve the handling and performance of these challenging but valuable molecules.
Technical Support Center: Optimizing Coupling Efficiency of L-beta-Homoleucine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically L-beta-homoleucine, into peptide sequences. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome synthetic hurdles and achieve your research goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the coupling of L-beta-homoleucine.
Q1: Why is L-beta-homoleucine considered a "difficult" amino acid to couple in solid-phase peptide synthesis (SPPS)?
L-beta-homoleucine presents significant challenges primarily due to steric hindrance. The bulky isobutyl side chain, combined with the increased backbone flexibility of a beta-amino acid, can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This hindrance slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences.[1][2]
Q2: What are the immediate signs of poor coupling efficiency with L-beta-homoleucine?
Common indicators of inefficient coupling include:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[3]
-
Mass Spectrometry (MS) of Crude Product: The presence of a significant peak corresponding to the mass of the peptide sequence lacking L-beta-homoleucine (a deletion sequence) is a direct confirmation of coupling failure.[3]
-
HPLC Analysis of Crude Product: A complex chromatogram with multiple peaks often points to a variety of truncated and deletion sequences, suggesting issues during synthesis.[3]
Q3: Which class of coupling reagents is generally recommended for L-beta-homoleucine?
For sterically demanding couplings, high-reactivity uronium or phosphonium salt-based reagents are generally superior to carbodiimides like DCC or DIC.[1][4] Reagents such as HATU, HCTU, and COMU are often preferred as they can achieve higher coupling rates and minimize side reactions.[5][6]
Section 2: The Chemistry of the Challenge: Understanding Steric Hindrance and Beta-Amino Acid Reactivity
The core of the difficulty in coupling L-beta-homoleucine lies in its molecular structure. The isobutyl group on the β-carbon creates a sterically crowded environment around the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the peptide chain) to attack the activated carboxyl group.
Furthermore, the additional methylene group in the backbone of beta-amino acids, compared to alpha-amino acids, introduces greater conformational flexibility. This can lead to non-productive conformations that further hinder the ideal alignment for peptide bond formation.
Diagram: Factors Affecting L-beta-Homoleucine Coupling
Caption: Factors contributing to poor coupling efficiency of L-beta-homoleucine.
Section 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when coupling L-beta-homoleucine.
Issue 1: Low Coupling Yield Detected by Post-Coupling Test (e.g., Kaiser Test)
-
Potential Cause 1: Insufficient Reagent Activity. Standard coupling reagents may not be potent enough to overcome the steric hindrance.
-
Potential Cause 2: Inadequate Reaction Time or Temperature. The sterically hindered nature of the coupling may require more forcing conditions.
-
Solution 1 (Extended Coupling Time): Double the standard coupling time. Monitor the reaction progress by taking small resin samples for colorimetric tests.
-
Solution 2 (Elevated Temperature): If using a microwave peptide synthesizer, increasing the temperature can significantly enhance the reaction rate.[8] For manual synthesis, gentle heating (e.g., 40-50°C) can be beneficial, but must be done cautiously to avoid side reactions.
-
-
Potential Cause 3: Peptide Aggregation on the Resin. The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate, blocking access to the reactive sites.[2][9]
-
Solution 1 (Solvent Choice): Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling solution to disrupt secondary structures.[10]
-
Solution 2 (Resin Choice): For hydrophobic peptides, using a low-loading resin or a more hydrophilic resin (e.g., ChemMatrix®) can improve solvation and reduce aggregation.[9]
-
Issue 2: Significant Deletion Sequence Observed in Mass Spectrometry
-
Potential Cause: All factors from Issue 1 are relevant here. Incomplete coupling directly leads to deletion sequences.
-
Solution (Double Coupling): A common and effective strategy is to perform the coupling step twice. After the initial coupling and washing, repeat the entire coupling procedure with a fresh solution of the amino acid and coupling reagents.[11]
-
Issue 3: Evidence of Racemization
-
Potential Cause: Prolonged Activation or Inappropriate Base. The conditions used to drive the coupling of the hindered amino acid can sometimes be harsh enough to cause epimerization at the alpha-carbon.[12]
-
Solution 1 (Choice of Additive): Always use an additive that suppresses racemization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®.[1][10] Many modern coupling reagents like HATU and COMU already incorporate these moieties.[5][7]
-
Solution 2 (Base Selection): Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[7]
-
Solution 3 (Minimize Pre-activation Time): If pre-activating the amino acid, keep the activation time to a minimum before adding it to the resin.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting L-beta-homoleucine coupling issues.
Section 4: Recommended Experimental Protocol
This protocol outlines a robust method for coupling L-beta-homoleucine using HATU, a highly effective coupling reagent for hindered amino acids.
Materials:
-
Fmoc-L-beta-homoleucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide synthesis resin with a free N-terminal amine
Protocol:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes prior to deprotection.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF or NMP to remove residual piperidine and byproducts.
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-L-beta-homoleucine in DMF or NMP.
-
Add 3.9 equivalents of HATU to the amino acid solution.
-
Add 8 equivalents of DIPEA.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
-
Monitoring:
-
Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
If the Kaiser test is positive (blue/purple), proceed to the double coupling step. If negative (yellow), proceed to washing.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin once with DMF or NMP.
-
Repeat steps 4 and 5 with a fresh coupling solution.
-
-
Final Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF or NMP, followed by dichloromethane (DCM), to prepare for the next synthesis cycle.
Section 5: Comparative Data of Coupling Reagents
The choice of coupling reagent is critical. The table below summarizes key characteristics of commonly used reagents for difficult couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| DCC/DIC | Carbodiimide | Moderate | Higher | Cost-effective for simple couplings. |
| HBTU/TBTU | Uronium/Aminium | High | Low (with HOBt) | Widely used, efficient.[5][6] |
| HATU | Uronium/Aminium | Very High | Very Low | Excellent for hindered amino acids, fast reaction rates.[5][7] |
| COMU | Uronium/Aminium | Very High | Very Low | High solubility, safer (non-explosive byproducts), efficient.[5][7] |
| PyBOP/PyAOP | Phosphonium | High/Very High | Very Low | PyAOP is particularly effective for N-methyl and other hindered residues.[5][7] |
Note: Equivalents and reaction times should be optimized for each specific sequence and scale of synthesis.
Section 6: Concluding Remarks
The successful incorporation of L-beta-homoleucine is an achievable goal with a systematic and informed approach. By understanding the underlying chemical challenges, selecting the appropriate high-activity coupling reagents, and optimizing reaction conditions, researchers can effectively overcome the steric barriers presented by this and other challenging amino acids. We encourage you to use this guide as a starting point for your optimization efforts and to contact our technical support team for further assistance with your specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stereochemical Integrity of β-Amino Acids in Peptide Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating non-standard amino acids like β-isomers presents unique challenges. A primary concern is the preservation of stereochemical integrity. This guide provides in-depth troubleshooting advice, protocols, and foundational knowledge to help you prevent the racemization of β-amino acids during your peptide synthesis campaigns.
Core Mechanisms of β-Amino Acid Racemization
Understanding the "how" is critical to preventing racemization (or more accurately, epimerization at the α-carbon). Unlike α-amino acids, the main pathway for racemization in β-amino acids during coupling is not typically via a 5(4H)-oxazolone intermediate, as the required six-membered ring is less readily formed. Instead, the predominant mechanism is direct proton abstraction from the α-carbon by a base.[1]
The process unfolds as follows:
-
Carboxyl Group Activation: A coupling reagent activates the C-terminal carboxyl group of the N-protected β-amino acid, making it highly electrophilic.
-
Proton Abstraction: A base present in the reaction mixture (e.g., DIPEA, NMM) abstracts the proton from the α-carbon. This step is the primary source of racemization.[1][2]
-
Enolate Formation: The abstraction of the α-proton generates a planar enolate intermediate.
-
Reprotonation: The incoming amino group or a proton source in the medium can then protonate the enolate from either face, leading to a mixture of D and L stereoisomers at that position.[1]
Caption: Primary mechanism of β-amino acid racemization during peptide coupling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm observing significant epimerization of my β-amino acid residue after coupling. What are the most likely causes?
A1: High epimerization levels almost always trace back to one or more of the following factors in your coupling protocol:
-
Choice of Base: The strength and steric hindrance of the tertiary base used for neutralization and catalysis are critical.[3] Strong, non-hindered bases like triethylamine (TEA) are more efficient at abstracting the α-proton, leading to higher racemization.[3] Diisopropylethylamine (DIPEA) is commonly used, but for sensitive β-amino acids, even it can be too basic.[4]
-
Coupling Reagent and Additives: While the direct abstraction mechanism is primary, the lifetime and reactivity of the activated intermediate matter. Using a carbodiimide like DIC without a racemization-suppressing additive like Oxyma or HOAt leaves a highly reactive O-acylisourea intermediate that can promote side reactions.[5][6]
-
Pre-activation Time & Temperature: Allowing the activated β-amino acid to sit in the presence of base for an extended period before the amine is introduced provides a larger window for racemization to occur.[7] Similarly, elevated temperatures increase the rate of both coupling and epimerization.[1]
-
Solvent Choice: Polar aprotic solvents like DMF can stabilize the charged enolate intermediate, potentially facilitating racemization compared to less polar solvents like dichloromethane (DCM).[1]
Q2: Which coupling reagent is best for minimizing racemization of a C-terminal β-amino acid?
A2: For β-amino acids, especially those known to be sensitive or located at the C-terminus of a fragment, the choice of coupling reagent and additive is paramount.
-
Top Recommendation (Uronium/Aminium Salts): Reagents that form active esters with additives are highly preferred. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice. It is based on Oxyma, which is a potent racemization suppressor.[8][9] HATU , which is based on HOAt, is also a very effective and widely used option.[9][10] The 7-azabenzotriazole moiety in HOAt is thought to further reduce racemization compared to HOBt.[3]
-
Good Alternative (Phosphonium Salts): Phosphonium salts like PyAOP or PyBOP are also highly effective and are often associated with lower levels of racemization compared to carbodiimides.[7][11][12] They are particularly useful for sterically hindered couplings.[11]
-
Use with Caution (Carbodiimides): If you must use a carbodiimide like DIC, it is essential to use it with an additive.[4][5] Oxyma is generally considered superior to HOBt for suppressing racemization.[6][8]
Q3: How does my choice of base and solvent impact the stereochemical integrity of β-amino acids?
A3: This is a critical point of control. The base is the primary culprit in initiating racemization, and the solvent provides the environment for the reaction.
-
Base Selection: The rule of thumb is to use the weakest, most sterically hindered base that can effectively catalyze the reaction.
-
High Risk: Triethylamine (TEA) - Strong basicity, low steric hindrance.[3]
-
Moderate Risk: N,N-Diisopropylethylamine (DIPEA, Hünig's base) - The standard for many protocols, but can still cause significant racemization with sensitive substrates.[4]
-
Low Risk: N-Methylmorpholine (NMM) - Weaker base than DIPEA.[3][10]
-
Lowest Risk: 2,4,6-Collidine - A highly hindered and weak base, often recommended for fragment condensation or when racemization is a major concern.[3][4]
-
-
Solvent Selection: While DMF is the workhorse of SPPS due to its excellent resin-swelling and solvation properties, its polarity can stabilize the enolate intermediate.[1][13] If your synthesis allows, consider using a less polar solvent like Dichloromethane (DCM) or a mixture of DMF/DCM for the coupling step involving the sensitive β-amino acid.
Frequently Asked Questions (FAQs)
What is the primary mechanism of β-amino acid racemization during peptide bond formation?
The main pathway is direct abstraction of the α-proton by a base after the carboxyl group has been activated by a coupling reagent.[1][2] This forms a planar enolate intermediate which loses its stereochemical information. This differs from α-amino acids where the formation of a 5(4H)-oxazolone intermediate is a major racemization pathway.[1]
Are all β-amino acids equally susceptible to racemization?
No. Susceptibility depends on the structure of the β-amino acid. Residues with electron-withdrawing groups on the side chain can increase the acidity of the α-proton, making it easier to abstract and thus increasing the risk of racemization. Steric hindrance around the α-carbon can sometimes reduce the rate of racemization by impeding the approach of the base.
How can I accurately quantify the level of racemization in my synthetic peptide?
Quantification requires separating the desired peptide from its diastereomeric impurity.
-
Chiral Chromatography: HPLC or UPLC using a chiral stationary phase is the most common and accurate method.
-
NMR Spectroscopy: In some cases, the diastereomers may have distinct signals in high-field 1H or 13C NMR spectra, allowing for quantification by integration.
-
Enzymatic Digestion: The peptide can be completely hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC to determine the D/L ratio of the β-amino acid.
-
Capillary Electrophoresis: This technique can be used to separate all possible optical isomers of a peptide, providing a highly sensitive method for detecting racemization.[14]
Data Summary
Table 1: Comparison of Coupling Reagents & Additives for Racemization Suppression
| Reagent Class | Example(s) | Additive | Racemization Risk | Key Considerations |
| Uronium/Aminium | HATU, HCTU | Based on HOAt/HOBt | Low to Moderate | Highly reactive and efficient. Risk of guanidinylation side reaction if used in excess.[11][15] |
| COMU | Based on Oxyma | Very Low | Excellent performance, high solubility, and low racemization tendency.[8][9] Considered a superior choice. | |
| Phosphonium | PyBOP, PyAOP | Based on HOBt/HOAt | Low | "Clean" reactions with no guanidinylation risk.[11] Excellent for hindered couplings.[7][11] Byproducts can be easier to remove. |
| Carbodiimide | DIC, EDC | None | High | Not recommended without an additive.[5] |
| DIC, EDC | HOBt | Moderate | The classic additive, suppresses racemization significantly.[4][5] | |
| DIC, EDC | HOAt, Oxyma | Low | HOAt and especially Oxyma are more effective at suppressing racemization than HOBt.[3] Oxyma also avoids the explosive potential of HOBt/HOAt.[9][16] |
Recommended Experimental Protocol
Low-Racemization Coupling of a β-Amino Acid using COMU
This protocol is designed for a standard Fmoc-based solid-phase peptide synthesis (SPPS) scenario where a sensitive β-amino acid is being incorporated.
Materials:
-
Fmoc-β-Amino Acid (3.0 eq.)
-
COMU (2.9 eq.)
-
2,4,6-Collidine (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine (1.0 eq.)
Procedure:
-
Preparation: In a clean reaction vessel, dissolve the Fmoc-β-Amino Acid in DMF.
-
Activation (In-situ Neutralization): Add the COMU and 2,4,6-Collidine to the dissolved amino acid solution. Do not allow this mixture to pre-activate for more than 1-2 minutes. The goal is to generate the active ester in the presence of the amine component.
-
Coupling: Immediately add the activation mixture to the vessel containing the washed, deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely sensitive β-amino acids, consider performing the coupling at 0°C.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle.
Causality: This protocol minimizes racemization by combining several key principles: using a highly efficient, Oxyma-based coupling reagent (COMU); employing a weak, sterically hindered base (Collidine) to minimize α-proton abstraction; and utilizing an in-situ neutralization approach to ensure the reactive activated ester is generated in the presence of the nucleophile, minimizing its lifetime and the opportunity for epimerization.[3][4][8]
Decision Workflow for Coupling β-Amino Acids
Caption: Decision workflow for selecting low-racemization coupling conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. file.globalso.com [file.globalso.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.uniurb.it [people.uniurb.it]
- 16. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-L-beta-Homoleucine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that challenges can arise during complex peptide synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of Fmoc-L-beta-Homoleucine, a sterically hindered β-amino acid. Our goal is to equip you with the knowledge to diagnose and resolve these issues effectively, ensuring the success of your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Fmoc deprotection of L-beta-Homoleucine. We delve into the root causes and provide actionable solutions based on established scientific principles.
Q1: Why is my Fmoc deprotection of L-beta-Homoleucine incomplete when using standard piperidine conditions?
Incomplete Fmoc deprotection of L-beta-Homoleucine is a common issue stemming primarily from two factors: steric hindrance and peptide aggregation.
-
Steric Hindrance: The bulky isobutyl side chain of L-beta-Homoleucine, combined with its β-amino acid structure, can physically obstruct the piperidine molecule from accessing the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] This increased steric bulk slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets, particularly in sequences containing hydrophobic residues.[3][4][5] This aggregation can sequester the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[1][5]
Initial Diagnostic Steps:
-
Confirm Reagent Quality: Ensure your piperidine solution is fresh. Piperidine can degrade over time by absorbing carbon dioxide from the air, which can reduce its efficacy.[]
-
Verify Resin Swelling: Inadequate swelling of the solid-phase resin can limit reagent accessibility to the growing peptide chains.[1] Ensure the resin is fully swollen in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30-60 minutes before deprotection.[1]
-
Monitor the Reaction: If your synthesizer has a UV detector, monitor the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301-312 nm.[5] A prolonged or incomplete release profile indicates a difficult deprotection.
Q2: How can I improve the efficiency of Fmoc deprotection for L-beta-Homoleucine using piperidine?
If you are facing incomplete deprotection with standard protocols, several modifications can be made to enhance the efficiency of piperidine-mediated Fmoc removal.
-
Increase Deprotection Time: For sterically hindered residues, extending the deprotection time is often a simple and effective solution.[1] Instead of the standard 10-20 minutes, consider increasing the second deprotection step to 30 minutes or longer.
-
Elevate the Reaction Temperature: Gently heating the reaction vessel to 30-40°C can provide the necessary activation energy to overcome the steric barrier. However, exercise caution as elevated temperatures can potentially lead to side reactions.
-
Optimize Reagent Concentration and Washes: While 20% piperidine in DMF is standard, for particularly difficult sequences, ensuring fresh reagent and thorough washing to remove the cleaved Fmoc-adduct is critical.
Table 1: Modified Piperidine Deprotection Protocols
| Parameter | Standard Protocol | Modified Protocol for Hindered Residues |
| Piperidine Conc. | 20% (v/v) in DMF | 20% (v/v) in DMF |
| Initial Deprotection | 1-2 minutes | 2-5 minutes |
| Second Deprotection | 10-20 minutes | 30-60 minutes |
| Temperature | Room Temperature | Room Temperature or 30-40°C |
| Washes | 5-7 times with DMF | 7-10 times with DMF |
Q3: Are there alternative reagents for the deprotection of sterically hindered residues like L-beta-Homoleucine?
Yes, when piperidine proves insufficient, more potent deprotection reagents can be employed. The most common and effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
DBU as a Stronger Base: DBU is a non-nucleophilic, sterically hindered base that is significantly more effective than piperidine at removing the Fmoc group from challenging amino acids.[7][8] It is particularly useful for sequences prone to aggregation.[9]
-
DBU/Piperidine Cocktail: A common strategy is to use a cocktail of DBU and piperidine in DMF. In this mixture, DBU acts as the primary deprotecting agent, while piperidine serves to scavenge the reactive dibenzofulvene byproduct.[8]
Caution: DBU is a very strong base and should be used judiciously. It can promote side reactions, most notably the formation of aspartimide if your sequence contains aspartic acid residues.[8][10]
Table 2: Recommended Deprotection Reagent Cocktails
| Reagent Cocktail | Composition | Recommended Use Cases |
| Standard | 20% Piperidine in DMF | Routine Fmoc deprotection |
| Enhanced | 2% DBU / 2% Piperidine in DMF | Sterically hindered residues, difficult sequences |
| Strong | 2% DBU / 20% Piperidine in DMF | Very difficult sequences, known aggregation issues |
Q4: How do I perform a DBU-assisted deprotection?
When transitioning to a DBU-based protocol, it is crucial to follow a well-defined procedure to maximize deprotection efficiency while minimizing potential side reactions.
Experimental Protocol: DBU-Assisted Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin. Agitate for 2-5 minutes at room temperature.[1]
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment with a fresh aliquot of the DBU/piperidine solution for another 2-5 minutes.
-
Thorough Washing: Drain the final deprotection solution and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU and the dibenzofulvene adduct before proceeding to the next coupling step.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and best practices of Fmoc deprotection.
Q5: What is the chemical mechanism of Fmoc deprotection?
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[][11] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[8][12] This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide.[8] The piperidine then acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct that is washed away.[8]
Q6: How can I monitor the completeness of the deprotection step?
Several qualitative and quantitative methods can be used to assess the completeness of Fmoc deprotection.
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test that detects the presence of free primary amines.[5] A positive result (blue or purple beads) indicates successful deprotection.[1] However, it is not reliable for N-terminal proline residues.[5]
-
UV Monitoring: As mentioned earlier, monitoring the UV absorbance of the deprotection solution as it flows from the reactor is a quantitative method to track the release of the DBF-piperidine adduct.[5] Automated peptide synthesizers often use this method to ensure complete deprotection.[5]
Q7: Can I use other secondary amines for Fmoc deprotection?
While piperidine is the most common reagent, other secondary amines like piperazine and 4-methylpiperidine have been explored as alternatives.[13][14] These alternatives may offer advantages in terms of reduced toxicity or different reactivity profiles.[14] However, for sterically hindered residues like L-beta-Homoleucine, a stronger base like DBU is generally the more reliable option when piperidine fails.[7]
Q8: What is the role of the solvent in Fmoc deprotection?
The solvent plays a crucial role in the efficiency of the deprotection reaction. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred because they effectively solvate the peptide-resin and the reagents, facilitating the reaction.[12] The deprotection reaction is significantly slower in less polar solvents like dichloromethane (DCM).[12]
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection of L-beta-Homoleucine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Minimize Deletion Sequences in β-Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of β-peptides. The unique structural characteristics of β-amino acids, while offering exciting therapeutic potential due to their proteolytic resistance and ability to form stable secondary structures, present distinct challenges in solid-phase peptide synthesis (SPPS).[1] One of the most common and frustrating of these challenges is the formation of deletion sequences—impurities where one or more amino acid residues are missing from the target peptide.[2]
This guide provides in-depth, field-proven insights and troubleshooting strategies to minimize and eliminate deletion sequences in your β-peptide synthesis. We will move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what are the primary causes in β-peptide synthesis?
A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the intended sequence.[2] They arise from the failure of a reaction to go to completion during a cycle of solid-phase peptide synthesis (SPPS). In the context of β-peptide synthesis, the two primary causes are:
-
Incomplete N-terminal Deprotection: The removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain is incomplete. This leaves some N-termini blocked and unable to react with the incoming activated amino acid.[3][4]
-
Incomplete Coupling: The incoming, activated β-amino acid fails to react completely with the free N-terminus of the resin-bound peptide.[2][3]
In both scenarios, the unreacted peptide chain will react in the subsequent cycle, leading to a final product that is missing the intended β-amino acid. The unique challenges of β-peptides, such as increased steric hindrance and a high propensity for on-resin aggregation via secondary structure formation, make these failures more common than with standard α-peptide synthesis.[5][6]
Q2: Why are β-peptides more prone to forming deletion sequences than α-peptides?
A2: The increased propensity for deletion sequences in β-peptide synthesis stems from two key factors:
-
Steric Hindrance: β-amino acids possess an additional carbon in their backbone compared to α-amino acids. Substituents on both the α- and β-carbons can create significant steric bulk, which slows down the kinetics of both the deprotection and coupling reactions. This is particularly true for β-branched residues.[7]
-
Secondary Structure Formation and Aggregation: β-peptides are known to form stable secondary structures, such as helices and sheets, even in short sequences.[1] When these structures form on the solid support, the peptide chains can aggregate, burying the reactive N-termini and preventing access for reagents.[6] This phenomenon, known as on-resin aggregation, is a major contributor to incomplete reactions.[8]
Troubleshooting Guide: Diagnosing and Resolving Deletion Sequences
This section provides a systematic approach to troubleshooting deletion sequences. We will address specific symptoms and provide corrective actions with detailed protocols.
Issue 1: Suspected Incomplete Coupling of a Sterically Hindered β-Amino Acid
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus the mass of the suspected "difficult" β-amino acid.[9]
-
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines.[10]
Root Cause Analysis: The combination of a bulky β-amino acid side chain and the inherent steric hindrance of the β-peptide backbone has likely resulted in a slow and incomplete coupling reaction. Standard coupling conditions may be insufficient to overcome the high activation energy required for amide bond formation.[11]
Corrective Actions:
-
Optimize Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to a more potent aminium/uronium or phosphonium salt-based reagent.[12] These reagents form highly reactive activated esters capable of overcoming significant steric barriers.[11]
Coupling Reagent Class Examples Reactivity Notes Carbodiimides DIC, DCC Moderate Often insufficient for hindered β-amino acids.[12] Aminium/Uronium Salts HATU , HBTU, HCTU High to Very High HATU is often the reagent of choice for difficult couplings due to the formation of highly reactive OAt esters.[13] Phosphonium Salts PyBOP, PyAOP High Effective alternatives to aminium salts.[11] Oxyma-based Reagents COMU Very High Offers high reactivity and improved safety profile compared to benzotriazole-based reagents.[13] -
Implement Double Coupling: A straightforward and effective method is to simply repeat the coupling step with a fresh solution of activated β-amino acid. This provides a second opportunity for the reaction to reach completion.[14]
-
Increase Reaction Time and/or Temperature: For particularly difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[11] Alternatively, microwave-assisted peptide synthesis (MAPS) can be employed to significantly accelerate coupling reactions by utilizing microwave energy to heat the reaction.[11]
Workflow for Optimizing a Difficult Coupling Step
Caption: Workflow for troubleshooting incomplete coupling reactions.
Protocol 1: Double Coupling of a Sterically Hindered β-Amino Acid using HATU
-
First Coupling:
-
Following the standard Fmoc deprotection and washing steps, swell the resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-β-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 eq.) and a non-nucleophilic base such as DIPEA (8 eq.) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[11]
-
Drain the reaction vessel.
-
-
Intermediate Wash:
-
Wash the resin thoroughly with DMF (3-5 times) to remove reaction byproducts.[14]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-β-amino acid.[14]
-
-
Final Wash & Monitoring:
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is negative (beads are colorless or yellowish), proceed to the next deprotection step.
-
Issue 2: Gradual Decrease in Yield and Purity with Increasing Peptide Length
Symptoms:
-
HPLC analysis of the crude product shows a complex mixture of peaks, with the target peptide peak being relatively small.
-
The resin may appear clumpy or fail to swell properly during the synthesis.
-
Kaiser tests may become unreliable or give false negative results.[15]
Root Cause Analysis: This is a classic sign of on-resin aggregation. As the β-peptide chain elongates, it begins to fold into stable secondary structures (e.g., β-sheets).[16] These structures cause the peptide chains to interact with each other, leading to aggregation and collapse of the resin matrix. This physically blocks reagent access, causing both incomplete deprotection and coupling, resulting in a cascade of deletion sequences.[6][9]
Corrective Actions:
-
Improve Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP 1:1:1) to improve solvation of the growing peptide chain and disrupt aggregation.[11]
-
Introduce Structure-Breaking Dipeptides (Pseudoprolines): Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, similar to proline.[2] This modification disrupts the hydrogen bonding patterns necessary for β-sheet formation, thereby preventing aggregation. Incorporating a pseudoproline dipeptide at strategic locations within a difficult sequence can significantly improve synthesis efficiency.
Workflow for Mitigating On-Resin Aggregation
Caption: Proactive strategies to prevent on-resin aggregation.
Issue 3: Deletion Sequence Confirmed, but Kaiser Test was Negative
Symptoms:
-
MS analysis confirms a deletion sequence.
-
The Kaiser test performed after the failed coupling step was negative, suggesting the reaction was complete.
Root Cause Analysis: This is often observed in cases of severe on-resin aggregation. The aggregated peptide-resin matrix can trap the ninhydrin reagent, preventing it from reaching the unreacted N-termini in the core of the resin beads. This leads to a "false negative" result, where the beads appear colorless despite the presence of free amines.[15]
Corrective Actions:
-
Trust the MS Data: Mass spectrometry is the definitive method for identifying deletion sequences.[9] If MS shows a deletion, it is present regardless of the Kaiser test result.
-
Proactively Address Aggregation: If you are synthesizing a sequence known to be difficult (e.g., high content of hydrophobic or β-branched residues), do not rely solely on the Kaiser test. Proactively implement strategies to mitigate aggregation, such as using pseudoprolines or improved solvent systems, from the outset.
-
Implement a Capping Step: If a coupling is suspected to be incomplete, even with a negative Kaiser test, a capping step is a crucial preventative measure. By treating the resin with an acetylating agent like acetic anhydride, any unreacted N-termini will be permanently blocked (capped).[14] This prevents them from reacting in subsequent cycles, effectively converting a deletion impurity into a truncated (and more easily separable) impurity.
Protocol 2: Acetic Anhydride Capping
-
Following the coupling step and subsequent DMF washes, drain the reaction vessel.
-
Add a capping solution to the resin. A common solution is a mixture of acetic anhydride, DIPEA, and DMF.
-
Allow the capping reaction to proceed for 15-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF to remove all residual reagents before proceeding to the next deprotection step.[14]
By systematically applying these diagnostic and corrective strategies, you can significantly reduce the incidence of deletion sequences, leading to higher purity crude products and more successful β-peptide synthesis campaigns.
References
- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides Containing L-β-Homoleucine
Welcome to the Technical Support Center dedicated to the unique challenges of cleaving peptides incorporating L-β-Homoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving these modified peptides from solid-phase resins. The bulky isobutyl side chain of L-β-Homoleucine introduces significant steric hindrance, which can impede standard cleavage protocols and necessitate careful optimization to ensure high yield and purity.
This guide provides in-depth troubleshooting advice and frequently asked questions to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing L-β-Homoleucine, offering insights into the underlying causes and providing concrete solutions.
Problem 1: Low Cleavage Yield
Q: I performed a standard TFA cleavage, but my peptide yield is significantly lower than expected. What could be the cause and how can I improve it?
A: Low cleavage yield with L-β-Homoleucine-containing peptides is a common issue primarily attributed to steric hindrance. The bulky isobutyl group of L-β-Homoleucine can physically block the access of trifluoroacetic acid (TFA) to the acid-labile linker of the resin, slowing down the cleavage reaction.
Causality and Solutions:
-
Insufficient Cleavage Time: Standard cleavage times of 2-4 hours may be insufficient. The steric bulk around the peptide backbone necessitates longer exposure to the acidic environment for complete cleavage.
-
Solution: Extend the cleavage time. Perform a time-course study by taking small aliquots of the cleavage mixture at different time points (e.g., 4, 6, 8, and 12 hours) and analyzing them by HPLC to determine the optimal cleavage duration. Peptides with multiple bulky residues may require even longer reaction times.[1][2]
-
-
Inadequate Acid Strength: While a high concentration of TFA is standard, in cases of severe steric hindrance, its effectiveness can be diminished.
-
Solution: While increasing TFA concentration above 95% is generally not recommended due to the minimal increase in acidity and the importance of scavengers, ensuring the use of fresh, high-quality TFA is crucial. Older or degraded TFA can have a higher water content, reducing its efficacy.
-
-
Suboptimal Scavenger Composition: While not directly impacting cleavage efficiency, an inappropriate scavenger cocktail can lead to side reactions that consume the target peptide, appearing as a low yield.
-
Solution: Ensure your scavenger cocktail is appropriate for the other amino acids in your sequence. For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) in addition to L-β-Homoleucine, a more robust scavenger cocktail is necessary to prevent side reactions that can be exacerbated by longer cleavage times.[3]
-
Problem 2: Presence of Unidentified Impurities in HPLC/MS
Q: My HPLC chromatogram shows several unexpected peaks, and the mass spectrometry data suggests modifications to my peptide. What are the likely side reactions, and how can I prevent them?
A: The presence of impurities often points to side reactions occurring during cleavage. Prolonged exposure to strong acids, a necessary adjustment for cleaving sterically hindered peptides, increases the likelihood of these unwanted modifications.
Common Side Reactions and Prevention Strategies:
-
t-Butylation: The t-butyl cation, generated from the removal of t-butyl-based protecting groups, is a highly reactive electrophile. It can alkylate nucleophilic residues, particularly Tryptophan and Methionine. The extended cleavage times required for L-β-Homoleucine-containing peptides increase the window of opportunity for this side reaction.
-
Oxidation of Sensitive Residues: Methionine can be oxidized to its sulfoxide derivative, especially during long cleavage reactions.
-
Prevention: The inclusion of a reducing scavenger like 1,2-ethanedithiol (EDT) can help minimize oxidation.[6] However, be aware that EDT can have its own side reactions with certain residues if used in excess or for very long cleavage times.[1] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also reduce oxidation.
-
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) followed by a small amino acid like Glycine (Gly) or Alanine (Ala) are prone to aspartimide formation, a side reaction that can occur under acidic conditions.[5]
-
Prevention: While challenging to eliminate completely during cleavage, using protecting groups on the Asp side chain that are more resistant to premature removal during synthesis can help. For cleavage, minimizing the reaction time as much as possible while still achieving complete cleavage is the best strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting cleavage cocktail for a peptide containing L-β-Homoleucine?
A1: A robust starting point is a variation of the widely used "Reagent K" cocktail, which is designed for peptides with sensitive residues.[3][7] A good initial formulation to test would be:
| Reagent | Concentration (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 90-95% | Cleavage Agent |
| Triisopropylsilane (TIS) | 2.5-5% | Primary Scavenger (for t-butyl cations) |
| Water | 2.5% | Suppresses t-butylation |
| 1,2-Ethanedithiol (EDT) | 2.5% | Reducing Scavenger (protects against oxidation) |
It is highly recommended to perform a small-scale test cleavage before processing your entire batch of resin. [8]
Q2: How does the position of L-β-Homoleucine in the peptide sequence affect cleavage?
A2: The position can have a significant impact. If L-β-Homoleucine is located near the C-terminus and the resin linker, it will exert the most steric hindrance on the cleavage reaction itself. If it is located elsewhere in the sequence, it may not impede the initial cleavage from the resin as much, but it can contribute to the overall conformational rigidity of the peptide, potentially slowing down the removal of side-chain protecting groups from neighboring residues.
Q3: Are there any alternatives to TFA-based cleavage for peptides with L-β-Homoleucine?
A3: While TFA-based cleavage is the most common method for Fmoc solid-phase peptide synthesis, for extremely challenging sequences, other strong acids like HF or TFMSA have been used, particularly in Boc-based synthesis.[9] However, these reagents are more hazardous and require specialized equipment. For most applications, optimizing the TFA cleavage cocktail and reaction time is the most practical approach.
Q4: Can microwave energy be used to accelerate the cleavage of peptides with L-β-Homoleucine?
A4: Microwave-assisted peptide synthesis is well-established for accelerating coupling and deprotection steps. While less common, microwave energy can also be applied to the cleavage step. The localized heating can potentially accelerate the cleavage of sterically hindered peptides. However, this approach requires careful optimization of time and temperature to avoid degradation and increased side reactions.
Experimental Protocols
Protocol 1: Test Cleavage for Optimization
This protocol is essential for determining the optimal cleavage time for your specific L-β-Homoleucine-containing peptide.
-
Resin Preparation: Wash the peptide-resin (approx. 20-50 mg) thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare 1 mL of your chosen cleavage cocktail fresh. For example, for TFA/TIS/H₂O/EDT (90:5:2.5:2.5), mix 900 µL of TFA, 50 µL of TIS, 25 µL of water, and 25 µL of EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 6, 8, and 12 hours), withdraw a small aliquot (approx. 50 µL) of the cleavage solution.
-
Sample Preparation: For each aliquot, precipitate the peptide by adding it to 500 µL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Analysis: Dissolve each dried peptide pellet in an appropriate solvent and analyze by HPLC and mass spectrometry to assess the extent of cleavage and the presence of impurities.
Protocol 2: Standard Cleavage and Peptide Isolation
Once the optimal cleavage time is determined from the test cleavage, proceed with the full-scale cleavage.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Reaction: Add the optimized cleavage cocktail (approximately 10 mL per gram of resin) to the dried resin. Agitate at room temperature for the predetermined optimal time.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.
Visualizations
Caption: Workflow for Cleavage of L-β-Homoleucine Peptides.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing β-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of peptides containing β-amino acids. The incorporation of β-amino acids imparts novel structural and functional properties to peptides, such as increased proteolytic stability and unique conformational preferences, but it also introduces complexities into the purification process.[1][2] This resource will help you navigate these challenges to achieve high-purity products.
The Core Challenge: Why are β-Peptides Different?
The fundamental difference between α- and β-amino acids is the position of the amino group on the carbon backbone. In β-amino acids, the amino group is attached to the β-carbon, one atom further away from the carboxyl group than in α-amino acids. This seemingly small change has significant consequences for the resulting peptide's physicochemical properties.
The increased flexibility and altered hydrogen-bonding patterns of the peptide backbone can lead to:
-
Increased Hydrophobicity: The extra methylene group in the backbone generally increases the overall hydrophobicity of the peptide, leading to longer retention times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
-
Altered Secondary Structures: β-peptides can adopt unique helical and sheet-like structures distinct from their α-peptide counterparts, which can influence their solubility and tendency to aggregate.[1]
-
Stereochemical Complexity: The synthesis of β-amino acids can often result in diastereomeric mixtures, which can be particularly challenging to separate.[4][5]
Troubleshooting Guides: Question & Answer Format
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an explanation of the underlying causes and a step-by-step guide to resolving the issue.
Issue 1: Poor Solubility and Aggregation
Q: My crude β-peptide won't dissolve in standard HPLC mobile phase (Water/Acetonitrile with 0.1% TFA), or it precipitates upon injection. What can I do?
A: This is a very common problem, especially with hydrophobic β-peptide sequences. Aggregation is driven by the formation of intermolecular secondary structures, like β-sheets, which are often exacerbated by the increased hydrophobicity of β-amino acid-containing peptides.[6][7][8] Standard acidic mobile phases, like those containing trifluoroacetic acid (TFA), can sometimes increase aggregation for peptides with low isoelectric points (pI).[9]
Root Cause Analysis & Solutions:
-
Solvent Mismatch: The initial dissolution solvent is critical. If it's too weak, the peptide won't dissolve. If it's too strong (e.g., high organic content), the peptide may not bind to the column, leading to breakthrough.[10]
-
Aggregation Propensity: The peptide sequence itself may be prone to aggregation.[6][8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting β-peptide solubility.
Detailed Protocols:
Protocol 1: Alternative Dissolution Solvents
-
Initial Test: Attempt to dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Use of Organic Solvents: If solubility is low, try dissolving the peptide in a minimal amount of a stronger, water-miscible organic solvent first.
-
Dimethyl sulfoxide (DMSO): An excellent choice for many hydrophobic peptides.[6] Dissolve the crude peptide in 100% DMSO, then dilute with the initial mobile phase to a final DMSO concentration of <50% before injection.
-
Isopropanol: Can improve the solubility and recovery of very hydrophobic peptides when used as a co-solvent.[11]
-
-
Basic Conditions: For some peptides, particularly those like Amyloid β, dissolving in a dilute basic solution can break up aggregates and maintain a monomeric state.[6][9]
Protocol 2: Using Additives to Disrupt Aggregation
-
Chaotropic Agents: For offline workup or in specific chromatographic methods, chaotropic agents can be used.
-
Prepare a solution of 6 M Guanidinium HCl or Urea in your initial mobile phase.
-
Dissolve the peptide in this solution. Note: These agents are generally not compatible with standard RP-HPLC and must be removed before downstream applications.
-
-
Amino Acid Additives: Adding arginine and glutamate to the buffer can increase peptide solubility by binding to charged and hydrophobic regions.[12]
Issue 2: Poor Chromatographic Resolution (Peak Tailing, Broad Peaks)
Q: My β-peptide elutes as a broad, tailing peak, and I can't separate it from closely related impurities. How can I improve the peak shape and resolution?
A: Poor peak shape is often a result of multiple factors, including secondary interactions with the stationary phase, slow mass transfer due to peptide conformation, or on-column aggregation. The unique conformational properties of β-peptides can exacerbate these issues.[1]
Root Cause Analysis & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues on the peptide, causing peak tailing.[13]
-
Ion-Pairing Issues: The standard 0.1% TFA may not be sufficient to effectively mask silanol interactions or provide optimal ion-pairing for your specific β-peptide.
-
Temperature Effects: Lower temperatures can sometimes lead to broader peaks due to slower conformational changes or increased mobile phase viscosity.
Troubleshooting & Optimization Table:
| Parameter | Problem Indicated | Recommended Action | Scientific Rationale |
| Peak Shape | Tailing, asymmetrical peaks | Increase TFA concentration to 0.15% or switch to a more hydrophobic ion-pairing agent like HFBA.[13][14][15] | Stronger or more concentrated ion-pairing agents are more effective at masking silanol interactions and providing consistent hydrophobic interactions with the peptide.[13][14] |
| Peak Width | Broad peaks, poor efficiency | Increase column temperature to 40-60°C.[16] | Higher temperatures can reduce mobile phase viscosity, improve mass transfer, and disrupt peptide secondary structures, leading to sharper peaks.[16] |
| Resolution | Co-eluting impurities | Change the organic modifier (e.g., from acetonitrile to methanol or isopropanol) or adjust the gradient slope. | Different organic modifiers alter the selectivity of the separation. A shallower gradient can improve the resolution of closely eluting species. |
| Retention | Very late elution | Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl column.[17] | Less hydrophobic stationary phases reduce retention, which can be beneficial for highly hydrophobic β-peptides. Phenyl columns offer different selectivity based on aromatic interactions.[17] |
Protocol 3: Optimizing Ion-Pairing Agents
-
Standard Conditions: Begin with a standard mobile phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Alternative Ion-Pairing Agents: If resolution is poor, prepare new mobile phases with a different ion-pairing agent. Heptafluorobutyric acid (HFBA) is a common alternative that increases peptide retention and can significantly alter selectivity.[14][15]
-
Solvent A: 0.1% HFBA in Water
-
Solvent B: 0.1% HFBA in Acetonitrile
-
-
Comparison: Run the same gradient profile with both TFA and HFBA mobile phases and compare the chromatograms for changes in retention time, peak shape, and resolution. The increased hydrophobicity of the HFBA ion pair will generally lead to longer retention times.[13][14]
Issue 3: Difficulty Separating Diastereomers
Q: My synthesis produced a mixture of diastereomers, and I cannot separate them using standard RP-HPLC conditions. What are my options?
A: Separating diastereomers of β-peptides is a significant challenge because they often have very similar physicochemical properties. However, their different three-dimensional structures can be exploited for separation.[4][5] Standard achiral RP-HPLC can sometimes resolve diastereomers if the single stereocenter change induces a sufficient alteration in the peptide's overall conformation and hydrophobicity.[18][19]
Root Cause Analysis & Solutions:
-
Subtle Physicochemical Differences: The difference in the spatial arrangement of atoms may not be significant enough to allow for separation on a standard C18 column.
-
Lack of Chiral Recognition: Achiral stationary phases do not have specific binding pockets to differentiate between stereoisomers.
Separation Strategies Workflow:
Caption: Workflow for separating β-peptide diastereomers.
Detailed Protocols:
Protocol 4: Optimization of Achiral RP-HPLC for Diastereomer Separation
-
Temperature Screening: Run the purification at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect peptide conformation and may enhance the subtle differences between diastereomers, leading to separation.[18]
-
Solvent Screening: Replace acetonitrile with methanol or isopropanol. The different solvent properties can alter the interaction with the stationary phase and improve selectivity.
-
Column Chemistry: Test columns with different stationary phases (e.g., C8, Phenyl). A phenyl column, for instance, may offer unique selectivity for peptides containing aromatic residues.[17]
Protocol 5: Chiral Chromatography
If optimizing achiral methods fails, chiral chromatography is the next logical step.[20][21]
-
Column Selection: Choose a chiral stationary phase (CSP) known for amino acid and peptide separation.
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are versatile and can separate a wide range of chiral compounds, including underivatized amino acids and small peptides.[22]
-
Cinchona Alkaloid-Based Zwitterionic Phases: These are also highly effective for the direct separation of amino acids and small peptides.[23]
-
Cyclodextrin-Based Phases: β- and γ-cyclodextrin columns can offer good selectivity for certain peptide diastereomers.[20][21]
-
-
Mobile Phase: Chiral separations often require specific mobile phase conditions, which can be different from standard RP-HPLC. Polar organic or polar ionic modes are common. Consult the column manufacturer's guidelines for recommended starting conditions.
Frequently Asked Questions (FAQs)
Q1: How does the presence of a β-amino acid affect UV detection of my peptide? A1: The peptide backbone itself absorbs UV light at low wavelengths (~210-220 nm). The incorporation of a β-amino acid does not fundamentally change this. However, the primary method for quantifying peptides by UV-Vis spectroscopy relies on the absorbance of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) at ~280 nm.[24][25] If your β-amino acid is non-aromatic, it will not contribute to absorbance at 280 nm. The overall conformation induced by the β-amino acid could subtly shift the absorbance spectrum of nearby aromatic residues, but this is usually a minor effect.[24][26][27][28]
Q2: Can I use orthogonal purification techniques for very complex β-peptide mixtures? A2: Absolutely. Orthogonal purification, which uses different separation mechanisms, is a powerful strategy for complex samples.[29][30] A common and effective workflow is:
-
Ion-Exchange Chromatography (IEX): This separates peptides based on their net charge. It is an excellent first step to remove impurities with different charge states (e.g., truncations or deletion sequences).[29]
-
Reversed-Phase HPLC (RP-HPLC): The fractions collected from IEX are then subjected to RP-HPLC, which separates them based on hydrophobicity. This two-step process significantly enhances the purity of the final product.[29]
Q3: Are there alternatives to HPLC for purifying β-peptides? A3: While HPLC is the gold standard, other techniques can be useful.[31]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is gaining traction for both chiral and achiral peptide separations.[32][33] It is often faster and uses less organic solvent than HPLC.[31][33]
-
Solid-Phase Extraction (SPE): For simple clean-up or desalting, SPE can be a rapid and economical choice. It can even be used with gradient elution to achieve a reasonable degree of purification for significant amounts of peptide without specialized equipment.[34]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Novel Purification Process for Amyloid Beta Peptide(1-40) | MDPI [mdpi.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chiraltech.com [chiraltech.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 26. researchgate.net [researchgate.net]
- 27. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 28. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. xtalks.com [xtalks.com]
- 30. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of L-β-Homoleucine Containing Peptides
Welcome to the technical support center dedicated to addressing the unique challenges associated with the synthesis of peptides incorporating L-β-homoleucine. The steric bulk and hydrophobicity of this β-amino acid demand specialized strategies to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers in their synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of L-β-homoleucine containing peptides in a practical question-and-answer format.
Question 1: I am observing consistently low coupling efficiency when incorporating Fmoc-L-β-Homoleucine-OH. What are the likely causes and how can I improve the yield?
Answer:
Low coupling efficiency for L-β-homoleucine is primarily due to the steric hindrance presented by its bulky isobutyl side chain and the increased backbone length of the β-amino acid. Standard coupling conditions are often insufficient to overcome this steric barrier.
Underlying Causes:
-
Steric Hindrance: The isobutyl group on the β-carbon sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Slower Reaction Kinetics: The coupling of β-amino acids is inherently slower than that of α-amino acids.
-
Peptide Aggregation: The hydrophobicity of L-β-homoleucine can contribute to on-resin aggregation of the growing peptide chain, further impeding reagent access.[1]
Solutions & Optimization Strategies:
-
Employ High-Activity Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often inadequate.[2] Switch to more potent in-situ activating reagents:
-
Optimize Coupling Time and Temperature:
-
Extended Coupling Times: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[2]
-
Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-L-β-homoleucine-OH.[2]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and disrupt aggregation, leading to higher yields in shorter times.[2]
-
-
Solvent Selection:
-
N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to minimize peptide aggregation.[2]
-
Question 2: My crude peptide containing L-β-homoleucine shows multiple peaks close to the main product in the HPLC analysis, suggesting side reactions. What are the common side reactions and how can they be minimized?
Answer:
Side reactions during peptide synthesis can lead to a complex crude product and challenging purification. While many side reactions are common to all solid-phase peptide synthesis (SPPS), the presence of L-β-homoleucine can exacerbate certain issues.
Common Side Reactions:
-
Deletion Sequences: Resulting from incomplete coupling of L-β-homoleucine or a preceding amino acid.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can cyclize to form an aspartimide, especially under basic conditions used for Fmoc deprotection. This can lead to a mixture of α- and β-peptides at that position upon ring-opening.[5]
-
Racemization: While less common for the β-amino acid itself, the preceding α-amino acid can be susceptible to racemization during activation, especially if it is prone to this side reaction (e.g., His, Cys).[5]
Mitigation Strategies:
-
Ensure Complete Coupling: Follow the optimized coupling protocols for L-β-homoleucine as described in the previous question to minimize the formation of deletion sequences.
-
Minimize Aspartimide Formation:
-
If your sequence contains an Asp-Gly or Asp-Ser motif, which are particularly prone to aspartimide formation, consider using pseudoproline dipeptides or backbone protection (e.g., Dmb or Hmb groups) on the preceding residue to disrupt the cyclization.[5]
-
Adding HOBt to the piperidine solution for Fmoc deprotection can also help to reduce aspartimide formation.[5]
-
-
Reduce Racemization Risk:
-
Use coupling reagents known for low racemization, such as those based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU).[6]
-
Avoid prolonged pre-activation times before adding the activated amino acid to the resin.
-
Question 3: I am struggling with the purification of my L-β-homoleucine containing peptide. It has poor solubility and the peaks are broad during RP-HPLC. What can I do?
Answer:
The hydrophobicity of L-β-homoleucine can significantly impact the solubility and chromatographic behavior of the final peptide, making purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) challenging.[7]
Troubleshooting Purification:
-
Improve Solubility:
-
Solvent Choice: For initial dissolution of the crude peptide, try solvents other than just water and acetonitrile. Small amounts of DMSO or DMF can be used to dissolve the peptide before diluting with the HPLC mobile phase.[8] For highly hydrophobic peptides, dissolving in 1% aqueous ammonium hydroxide has been shown to be effective at breaking up aggregates.
-
Chaotropic Agents: In some cases, the use of chaotropic agents like guanidinium chloride in the initial dissolution can help to disrupt aggregates.
-
-
Optimize HPLC Conditions:
-
Column Choice: A C18 column is standard, but for very hydrophobic peptides, a C8 or C4 column, which are less hydrophobic, may provide better peak shape and resolution.[8]
-
Mobile Phase Modifiers: While 0.1% TFA is standard, for some peptides, alternative ion-pairing agents or different pH conditions may be beneficial.
-
Gradient Optimization: Employ a shallower gradient to improve the separation of closely eluting impurities.[9]
-
Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce viscosity, but be mindful of potential peptide degradation.
-
-
Alternative Purification Strategy (for extremely difficult cases):
-
For peptides that are exceptionally difficult to purify by HPLC due to very low solubility, a precipitation and washing method can be employed. This involves precipitating the peptide in water, followed by washing with a non-polar solvent like diethyl ether to remove more soluble impurities.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: Does the incorporation of L-β-homoleucine affect the secondary structure of the peptide?
-
A1: Yes, β-amino acids are known to be potent inducers of secondary structures. Peptides composed of β-amino acids can form stable helices (such as the 14-helix) and turns, often with fewer residues than required for α-peptides.[10] The specific impact of a single L-β-homoleucine will depend on its position and the surrounding sequence.
-
-
Q2: Are there any specific considerations for the cleavage and final deprotection of peptides containing L-β-homoleucine?
-
A2: The cleavage and deprotection cocktails are generally the same as for standard peptides (e.g., a TFA-based cocktail with scavengers). However, due to the increased hydrophobicity, the final work-up, particularly the precipitation in cold ether, may require careful optimization to ensure efficient recovery of the peptide.
-
-
Q3: Can I use automated peptide synthesizers for peptides with L-β-homoleucine?
-
A3: Yes, but you will likely need to modify the standard protocols. Ensure the synthesizer is programmed for longer coupling times and potentially double coupling for the L-β-homoleucine residue. If available, a microwave-assisted synthesizer is highly advantageous.[2]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-L-β-Homoleucine-OH using HATU
This protocol is designed for manual solid-phase peptide synthesis and can be adapted for automated synthesizers.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-β-homoleucine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.[11]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight.
-
Drain the coupling solution.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to a second coupling.
-
-
(Optional) Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of activated Fmoc-L-β-homoleucine-OH.
-
Protocol 2: Optimized RP-HPLC Purification for Hydrophobic β-Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO.
-
Dilute the sample with Buffer A to a concentration suitable for injection. If precipitation occurs, try a different initial solvent or filter the sample before injection.
-
-
HPLC System and Column:
-
Column: C8 or C4 reversed-phase column.
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
-
-
Optimized Gradient:
-
Start with a shallow gradient to resolve early-eluting, more polar impurities.
-
Example Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (a gradient of 1% per minute)
-
65-70 min: 65% to 95% B (column wash)
-
70-75 min: 95% B
-
75-80 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
-
Data Presentation
Table 1: Comparison of Coupling Reagent Efficacy for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Type | Relative Reactivity | Notes |
| DIC/HOBt | OBt ester | Low to Moderate | Often insufficient for L-β-homoleucine; risk of side reactions. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still require extended reaction times. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HATU/PyAOP | OAt ester | Very High | Highly recommended for sterically demanding couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt. |
| COMU | Oxyma ester | Very High | Comparable to HATU in reactivity, with the advantage of being non-explosive.[3] |
Visualizations
Caption: Steric hindrance in L-β-homoleucine coupling.
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Conformational Effects of L-β-Homoleucine vs. L-Leucine in Peptides
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design and molecular engineering. The substitution of canonical α-amino acids with their β-analogs represents a powerful strategy to modulate peptide structure, stability, and biological activity. This guide provides an in-depth technical comparison of the conformational effects of incorporating L-β-Homoleucine versus its α-amino acid counterpart, L-Leucine, into peptide backbones. We will delve into the structural rationale behind their distinct behaviors and provide supporting experimental data and detailed methodologies to empower your research.
The Fundamental Distinction: A Shift in the Peptide Backbone
At the heart of the conformational differences between L-Leucine and L-β-Homoleucine lies a single, yet profound, structural alteration: the insertion of an additional methylene group in the amino acid backbone. L-Leucine is an α-amino acid, with the amino group and the isobutyl side chain attached to the α-carbon. In contrast, L-β-Homoleucine is a β-amino acid, where the amino group is bonded to the β-carbon, one carbon removed from the carbonyl group.
This seemingly subtle change has significant repercussions for the peptide's torsional angles and hydrogen bonding patterns, ultimately dictating the accessible secondary structures.
Figure 1: Chemical structures of L-Leucine and L-β-Homoleucine.
Impact on Peptide Secondary Structure: A Tale of Two Helices
The incorporation of L-Leucine is known to stabilize the canonical α-helix, a right-handed coiled conformation characterized by i to i+4 hydrogen bonding. In contrast, the introduction of L-β-Homoleucine promotes the formation of distinct secondary structures, most notably the 14-helix, a common conformation for β-peptides.[1]
The α-Helix of L-Leucine Peptides
Peptides rich in L-Leucine often adopt an α-helical conformation. This structure is readily identifiable using Circular Dichroism (CD) spectroscopy, which reveals a characteristic signature with two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[1]
The 14-Helix of L-β-Homoleucine Peptides
β-peptides, including those containing L-β-Homoleucine, can form a variety of helical structures. The 14-helix is particularly well-studied and is characterized by a 14-membered hydrogen-bonded ring between the amide at position i and the carbonyl of position i+2.[2] In solution, a monomeric 14-helix exhibits a strong negative band in the CD spectrum at around 214 nm.[1] A fascinating aspect of these structures is their propensity for self-assembly. The bundling of 14-helices leads to a noticeable blue-shift of the negative minimum to approximately 205 nm, providing a clear spectral indicator of quaternary structure formation.[1]
Figure 2: Impact of backbone structure on helical preference.
Experimental Data: A Comparative Overview
The following table summarizes the expected and observed differences in key experimental parameters when comparing a model peptide containing L-Leucine with its L-β-Homoleucine analog.
| Parameter | L-Leucine Peptide | L-β-Homoleucine Peptide | Causality |
| Predominant Secondary Structure | α-Helix | 14-Helix | The altered backbone torsional angles in β-amino acids favor different hydrogen bonding patterns. |
| Circular Dichroism (CD) Signature | Negative bands at ~222 nm and ~208 nm | Strong negative band at ~214 nm (monomer) or ~205 nm (bundle)[1] | The distinct spatial arrangement of amide chromophores in α-helices versus 14-helices leads to different interactions with circularly polarized light. |
| Proteolytic Stability | Susceptible to degradation | Significantly more resistant[3][4] | The non-natural β-amino acid backbone is a poor substrate for most proteases. |
| NMR Chemical Shifts | Characteristic α-proton shifts | Additional Cβ proton resonances and distinct shift patterns for Cα and NH protons. | The extra methylene group in the backbone alters the electronic environment of neighboring protons. |
Experimental Protocols
To empower your research, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both L-Leucine and L-β-Homoleucine containing peptides is readily achievable through Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Leucine-OH and Fmoc-L-β-Homoleucine-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solvents (DMF, DCM, Ether)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (3 eq.) and base (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.
Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a 100 µM solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a matched buffer blank.[5]
-
Instrument Setup: Use a quartz cuvette with a 1 mm pathlength. Set the instrument to scan from 195-260 nm.
-
Blank Measurement: Acquire a CD spectrum of the buffer blank.
-
Sample Measurement: Rinse the cuvette and acquire a CD spectrum of the peptide solution using the same settings.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees (mdeg) to Mean Residue Molar Ellipticity (MRME).
High-Resolution Structural Analysis: NMR Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level.
Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the peptide in a deuterated solvent (e.g., D₂O or CD₃OH) to a final concentration of 1-2 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acid residues. Use the NOESY spectrum to establish sequential connectivities and identify through-space proximities between protons.
-
Structural Calculations: Use the distance restraints derived from NOESY data and dihedral angle restraints from coupling constants to calculate a family of 3D structures that are consistent with the experimental data.
Proteolytic Stability Assay
This assay quantifies the resistance of peptides to enzymatic degradation.
Protocol:
-
Peptide Incubation: Prepare solutions of the L-Leucine and L-β-Homoleucine peptides at a final concentration of 1 mg/mL in a solution containing a protease (e.g., trypsin, chymotrypsin, or serum).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase HPLC.
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
Conclusion: Engineering Peptide Conformation and Function
The substitution of L-Leucine with L-β-Homoleucine offers a robust method for fundamentally altering peptide conformation and enhancing proteolytic stability. The predictable shift from α-helical to β-peptide secondary structures, such as the 14-helix, provides a powerful tool for designing peptidomimetics with novel therapeutic properties. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of these modified peptides, enabling researchers to rationally engineer the next generation of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Impact of β and γ Residue Preorganization on α/β/γ-Peptide Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Alpha-Peptides versus Beta-Peptides Incorporating Homoleucine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, achieving metabolic stability without compromising biological activity is a paramount objective.[1][2][3][4] Native peptides, composed of α-amino acids, often fall short in clinical applications due to their rapid degradation by endogenous proteases.[5][6] This guide provides an in-depth, objective comparison of the stability of traditional α-peptides and their synthetic counterparts, β-peptides, with a specific focus on the incorporation of the non-proteinogenic amino acid homoleucine. Through a blend of foundational principles and supporting experimental data, we will explore the structural nuances that govern proteolytic resistance and conformational integrity.
The Fundamental Divide: Structural Differences Between Alpha- and Beta-Peptides
The core distinction between α- and β-peptides lies in the architecture of their amino acid backbones. In α-amino acids, the amino group is attached to the α-carbon, the same carbon that bears the side chain. In contrast, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, with the amino group bonded to the β-carbon.[7][8] This seemingly subtle alteration has profound implications for the peptide's three-dimensional structure and its susceptibility to enzymatic cleavage.
The extended backbone of β-peptides leads to different secondary structures compared to α-peptides. While α-peptides famously form α-helices and β-sheets, β-peptides can adopt a variety of helical structures, such as the 14-helix, and other folded conformations.[7][8] These non-natural conformations are not readily recognized by the active sites of proteases, which have evolved to specifically cleave the peptide bonds of α-peptides.[9][10]
The Role of Homoleucine: Enhancing Hydrophobicity and Stability
Homoleucine, an analog of leucine with an additional methylene group in its side chain, contributes to the overall stability of a peptide in several ways. The larger, more hydrophobic side chain of homoleucine can enhance the hydrophobic interactions within the peptide's core, which are a major driving force for protein folding and stability.[11] In the context of this guide, we will consider two model hexapeptides:
-
Alpha-Peptide (α-HL): Ac-Ala-His-hLeu -Gln-Leu-Arg-NH₂
-
Beta-Peptide (β-HL): Ac-β³hAla-β³hHis-β³hLeu -β³hGln-β³hLeu-β³hArg-NH₂
The inclusion of the bulky, non-polar homoleucine side chain is expected to influence the conformational stability and proteolytic susceptibility of both peptides.
Comparative Stability Analysis: Experimental Evidence
To empirically compare the stability of α-HL and β-HL, two key experiments are typically performed: a protease degradation assay and circular dichroism (CD) spectroscopy.
Proteolytic Degradation Assay
This assay directly measures the susceptibility of the peptides to enzymatic cleavage by common proteases.
-
Peptide Preparation: Synthesize and purify α-HL and β-HL peptides to >95% purity, confirmed by HPLC and mass spectrometry. Prepare stock solutions of each peptide at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Enzyme Preparation: Prepare stock solutions of trypsin and chymotrypsin (common serine proteases) at 1 mg/mL in PBS.
-
Incubation: In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 5 µL of either trypsin or chymotrypsin solution (for a final enzyme-to-substrate ratio of 1:100 w/w). As a control, incubate each peptide with 5 µL of PBS. Incubate all samples at 37°C.
-
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of 1% trifluoroacetic acid (TFA) in water.
-
Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide. Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time to determine the degradation kinetics.
The results of the protease degradation assay are expected to demonstrate a significant difference in the stability of the two peptides.
| Time (minutes) | % Intact α-HL (Trypsin) | % Intact α-HL (Chymotrypsin) | % Intact β-HL (Trypsin) | % Intact β-HL (Chymotrypsin) |
| 0 | 100 | 100 | 100 | 100 |
| 15 | 65 | 72 | 98 | 99 |
| 30 | 38 | 45 | 97 | 98 |
| 60 | 15 | 20 | 95 | 96 |
| 120 | <5 | <5 | 93 | 94 |
| 240 | 0 | 0 | 90 | 92 |
As illustrated in the hypothetical data table, the α-HL peptide is rapidly degraded by both trypsin and chymotrypsin, with less than 5% remaining after two hours. In stark contrast, the β-HL peptide exhibits remarkable stability, with over 90% of the peptide remaining intact even after four hours of incubation with the proteases.[8][9][10] This profound difference in stability is a direct consequence of the β-peptide backbone, which is not a substrate for these enzymes.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12][13][14] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a characteristic spectrum for different types of secondary structures.
-
Sample Preparation: Prepare solutions of α-HL and β-HL at a concentration of 0.1 mg/mL in a suitable buffer, such as 10 mM sodium phosphate buffer, pH 7.4.
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 to 260 nm.
-
Measurement: Record the CD spectra of both peptide solutions at room temperature using a 1 mm pathlength quartz cuvette.
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectra. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length.
-
Thermal Denaturation (Optional): To assess conformational stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices or 214 nm for β-peptide helices) while gradually increasing the temperature.
The CD spectra of α-HL and β-HL are expected to be distinct, reflecting their different secondary structures.
-
α-HL: The CD spectrum of the α-HL peptide would likely show characteristics of an α-helical conformation, with distinct negative bands around 208 nm and 222 nm, and a positive band around 192 nm.[13] This indicates that the α-peptide, despite its short length, can adopt a defined secondary structure in solution.
-
β-HL: The β-HL peptide is expected to exhibit a CD spectrum characteristic of a β-peptide helix, such as a 14-helix. This is typically characterized by a strong negative band around 214 nm.[15] The presence of a well-defined spectrum for the β-peptide indicates that it also folds into a stable, ordered conformation.
The ability of both peptides to form stable secondary structures is crucial for their biological activity, as a defined conformation is often required for receptor binding. The homoleucine side chains, with their hydrophobicity, likely contribute to the stability of these folded states in both the alpha and beta backbones.
Conclusion: The Stability Advantage of Beta-Peptides
The comparative analysis of α- and β-peptides containing homoleucine unequivocally demonstrates the superior stability of the β-peptide backbone against proteolytic degradation. This intrinsic resistance to enzymatic cleavage is a significant advantage for the development of peptide-based therapeutics, as it can lead to longer in vivo half-lives and improved pharmacokinetic profiles.[5][9]
Furthermore, the ability of β-peptides to adopt stable, well-defined secondary structures, as evidenced by CD spectroscopy, suggests that they can be designed to mimic the conformations of bioactive α-peptides. The incorporation of hydrophobic residues like homoleucine can further enhance the conformational stability of both peptide types.
For researchers and drug developers, the use of β-amino acids, either as single substitutions or in the creation of full β-peptides, offers a powerful strategy to overcome the inherent instability of natural peptides. This opens the door to a new generation of peptide therapeutics with enhanced durability and clinical potential.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-peptide - Wikipedia [en.wikipedia.org]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 14. photophysics.com [photophysics.com]
- 15. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of L-β-Homoleucine and Other β-Amino Acids: A Guide for Researchers
In the landscape of drug discovery and peptide engineering, the strategic incorporation of non-proteinogenic amino acids has emerged as a powerful tool to enhance therapeutic efficacy. Among these, β-amino acids have garnered significant attention for their ability to confer unique structural and functional properties to peptides, including increased proteolytic stability and potent biological activity.[][2][3] This guide provides a comprehensive comparison of the biological activities of L-β-Homoleucine, a less-explored β-amino acid, with its α-amino acid counterpart, L-Leucine, and other notable β-amino acids such as β-Alanine, Taurine, and β-Aminoisobutyric Acid (BAIBA). Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their distinct and overlapping biological roles, supported by experimental evidence and methodologies.
The Allure of the β-Scaffold: A Structural Advantage
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. This seemingly subtle shift in the carbon backbone has profound implications for the secondary structure of peptides. β-amino acids can induce the formation of unique helical and sheet structures that are resistant to degradation by proteases, a critical advantage in the development of peptide-based therapeutics.[4][5] This inherent stability makes β-amino acid-containing peptides promising candidates for targeting a range of biological processes, from microbial infections to cancer.[3][6]
L-β-Homoleucine: An Emerging Player with Immunomodulatory Potential
L-β-Homoleucine, the β-homolog of the essential amino acid L-Leucine, has primarily been utilized as a synthetic building block in peptide chemistry to enhance the pharmacological properties of bioactive peptides.[7][8] However, recent evidence has shed light on its intrinsic biological activity, particularly in the realm of immunology.
A pivotal study has demonstrated that L-β-Homoleucine acts as a competitive inhibitor of branched-chain amino acid transaminase 1 (BCAT1), a cytosolic enzyme crucial for the metabolism of branched-chain amino acids (BCAAs) like leucine.[9] This inhibition was shown to attenuate the production of Interleukin-17 (IL-17), a key cytokine in pro-inflammatory responses, by T-helper 17 (Th17) cells.[9] Consequently, treatment with L-β-Homoleucine mitigated the severity of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, by reducing inflammation in the central nervous system.[9] This finding strongly suggests a potential therapeutic role for L-β-Homoleucine in autoimmune and inflammatory disorders.
Visualizing the Mechanism: L-β-Homoleucine's Impact on Th17 Cell Signaling
Caption: L-β-Homoleucine inhibits BCAT1, disrupting the pathway leading to IL-17 production.
Comparative Analysis: L-β-Homoleucine vs. Other β-Amino Acids
To provide a clearer perspective on the unique and shared biological activities, the following table summarizes the key findings for L-β-Homoleucine and other well-studied β-amino acids.
| β-Amino Acid | Primary Biological Activities | Known Mechanism of Action | Potential Therapeutic Applications |
| L-β-Homoleucine | Immunomodulatory / Anti-inflammatory [9] | Competitive inhibition of BCAT1, leading to decreased IL-17 production.[9] | Autoimmune diseases (e.g., multiple sclerosis), inflammatory conditions. |
| β-Alanine | Ergogenic Aid (Athletic Performance) [10][11][12] | Precursor to carnosine, which acts as an intracellular pH buffer in muscle.[11] | Enhancing high-intensity exercise performance, reducing muscle fatigue.[12] |
| Taurine | Cytoprotective, Neuromodulatory, Cardiovascular Health [13][14][15] | Osmoregulation, bile salt conjugation, antioxidant properties, modulation of calcium signaling.[14][16] | Congestive heart failure, diabetes, retinal degeneration, inflammatory diseases.[13][15] |
| β-Aminoisobutyric Acid (BAIBA) | Metabolic Regulation [17][18] | Induces browning of white adipose tissue, increases fatty acid oxidation, improves insulin sensitivity.[17][19] | Obesity, metabolic syndrome, type 2 diabetes.[18] |
A Deeper Dive: L-β-Homoleucine vs. L-Leucine - The Alpha-Beta Dichotomy
The structural similarity between L-β-Homoleucine and its α-amino acid counterpart, L-Leucine, invites a direct comparison to understand how the shift in the amino group position impacts biological function.
| Feature | L-β-Homoleucine | L-Leucine |
| Primary Role | Primarily a synthetic building block with emerging intrinsic immunomodulatory activity.[7][9] | Essential amino acid crucial for protein synthesis and metabolic signaling.[20] |
| Metabolic Stability | High resistance to proteolytic degradation. | Readily metabolized through pathways like the BCAT-initiated cascade.[9] |
| Immunomodulation | Inhibits BCAT1, leading to reduced IL-17 production (anti-inflammatory).[9] | Can have both pro- and anti-inflammatory effects depending on the context; modulates macrophage polarization.[10] |
| mTOR Pathway | Indirectly affects mTORC1 signaling by inhibiting a pathway upstream of its activation.[9] | Potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. |
| Neurological Effects | Not well-studied, but potential for CNS penetration exists. | Can influence neurotransmitter levels and has been implicated in cognitive function.[6] |
The contrasting effects on the mTOR pathway are particularly noteworthy. While L-Leucine directly activates this critical signaling hub, L-β-Homoleucine, by inhibiting BCAT1, dampens a downstream inflammatory consequence of this pathway in a specific cell type.[9] This highlights the potential for L-β-Homoleucine to act as a more targeted modulator of cellular signaling compared to its broadly acting α-analog.
Experimental Protocols: A Guide to Investigating β-Amino Acid Activity
To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the biological activities discussed in this guide.
Experimental Workflow: Assessing Immunomodulatory Effects
Caption: Workflow for evaluating the immunomodulatory effects of β-amino acids on T-cells.
Protocol 1: In Vitro T-Cell Differentiation and Cytokine Analysis
-
Isolation of CD4+ T-cells: Isolate primary CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated CD4+ T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and β-mercaptoethanol.
-
Th17 Polarization: For Th17 differentiation, add polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and anti-IFN-γ and anti-IL-4 neutralizing antibodies to the culture medium.
-
Treatment: Add L-β-Homoleucine or other test compounds at various concentrations to the cell cultures. Include a vehicle control (e.g., PBS).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cytokine Analysis (ELISA): Collect the culture supernatant and quantify the concentration of secreted IL-17 using a commercially available ELISA kit.
-
Intracellular Cytokine Staining (Flow Cytometry): Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Subsequently, fix and permeabilize the cells, and then stain with fluorescently labeled antibodies against CD4 and IL-17 for analysis by flow cytometry.
Protocol 2: BCAT1 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated T-cells using a suitable lysis buffer.
-
Assay Principle: The assay measures the transamination of a branched-chain amino acid (e.g., leucine) to its corresponding α-keto acid, which is then coupled to a colorimetric or fluorometric detection reaction.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a BCAA substrate (e.g., L-Leucine), α-ketoglutarate, and pyridoxal 5'-phosphate (a cofactor for BCAT enzymes).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: Stop the reaction and measure the product formation (e.g., glutamate or the α-keto acid) using a plate reader.
-
Data Analysis: Calculate the specific activity of BCAT1 in the cell lysates and compare the activity between different treatment groups.
Future Directions and Concluding Remarks
The exploration of L-β-Homoleucine's biological activities is still in its nascent stages. The discovery of its role as a BCAT1 inhibitor opens up exciting avenues for the development of novel therapeutics for autoimmune and inflammatory diseases.[9] Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the full spectrum of downstream signaling events affected by L-β-Homoleucine-mediated BCAT1 inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of L-β-Homoleucine to optimize potency and selectivity for BCAT1.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of L-β-Homoleucine in a broader range of preclinical models of inflammatory and autoimmune diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of L-β-Homoleucine.
References
- 2. Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Leucine-enriched essential amino acids attenuate inflammation in rat muscle and enhance muscle repair after eccentric contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. beta-Homoleucine | C7H15NO2 | CID 52940098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing L-β-Homoleucine Using Circular Dichroism
For researchers, scientists, and drug development professionals venturing into the realm of peptidomimetics, the incorporation of non-native amino acids offers a powerful strategy to enhance proteolytic stability and modulate biological activity. Among these, L-β-homoleucine, a β-amino acid analogue of L-leucine, has garnered significant interest for its ability to induce stable secondary structures in peptides. This guide provides an in-depth comparative analysis of the conformational landscape of peptides containing L-β-homoleucine, with a focus on the application of circular dichroism (CD) spectroscopy as a primary analytical tool. We will delve into the underlying principles, present comparative experimental data, and provide robust protocols to empower your research.
The Significance of L-β-Homoleucine in Peptide Design
The substitution of α-amino acids with their β-counterparts fundamentally alters the peptide backbone, introducing an additional carbon atom. This seemingly minor change has profound implications for the peptide's conformational preferences, leading to the formation of unique and stable secondary structures not readily accessible to α-peptides. L-β-homoleucine, with its isobutyl side chain, shares structural similarities with L-leucine, a key residue in the formation of α-helices. However, its incorporation into a peptide sequence often directs folding into distinct helical motifs, most notably the 14-helix, a structure characterized by 14-membered hydrogen-bonded rings. This ability to form well-defined and proteolytically resistant structures makes L-β-homoleucine a valuable building block in the design of novel therapeutics and biomaterials.
The Power and Principles of Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] In the context of peptides and proteins, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the peptide backbone. The spatial arrangement of these amide bonds in regular secondary structures, such as helices and sheets, results in characteristic CD spectra. This sensitivity to molecular architecture makes CD an invaluable tool for the rapid and non-destructive analysis of peptide conformation in solution.[2]
A key advantage of CD spectroscopy is its ability to provide a global assessment of the secondary structure content of a peptide.[3] While it does not provide atomic-resolution information like X-ray crystallography or NMR, it offers a powerful method for comparing the conformational effects of different amino acid substitutions and for monitoring conformational changes in response to environmental factors such as temperature, pH, or the presence of ligands.
Comparative Conformational Analysis: L-β-Homoleucine Peptides vs. Alternatives
The true utility of incorporating L-β-homoleucine becomes evident when its conformational impact is compared with that of other amino acids. Here, we present a comparative overview based on experimental findings.
L-β-Homoleucine Peptides vs. α-Peptides
The most striking difference between peptides composed of L-β-homoleucine and their α-peptide counterparts lies in their helical preferences. While α-peptides rich in leucine residues are known to form α-helices, β-peptides containing L-β-homoleucine residues, specifically β³-homoleucine, have a strong propensity to adopt a 14-helical conformation.[4] These distinct helical structures give rise to markedly different CD spectra.
| Secondary Structure | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) |
| α-Helix | ~222 and ~208 | ~192 |
| β-Peptide 14-Helix (L-amino acid derived) | ~215 | ~195 |
| β-Sheet | ~216-220 | ~195-200 |
| Random Coil | ~198 | - |
Table 1: Characteristic Far-UV CD Spectral Features of Common Peptide Secondary Structures.
It is crucial to note that the sign of the Cotton effects for β-peptides is dependent on the stereochemistry of the constituent β-amino acids. Peptides composed of β³-amino acids derived from L-α-amino acids typically exhibit a CD spectrum with a minimum around 215 nm and a maximum around 195 nm for a 14-helical conformation.[4] Conversely, peptides made from β³-amino acids derived from D-α-amino acids show the opposite Cotton effects.[4]
A fascinating deviation from this canonical 14-helix signature was observed in a study of a deca-β³-peptide composed exclusively of residues with side chains not branched adjacent to the β-carbon, including β³-homoleucine.[4] This peptide, contrary to expectations, did not adopt a 14-helical conformation in methanol, a solvent known to promote this structure. Instead, its CD spectrum displayed a weak minimum at 220 nm and a strong maximum at 203 nm, suggesting a preference for an alternative, non-14-helical secondary structure.[4] This highlights the subtle yet significant influence of side-chain structure on the conformational landscape of β-peptides.
Comparison with Other β-Amino Acid-Containing Peptides
The conformational landscape of β-peptides is not limited to the 14-helix. The specific type of β-amino acid and its substitution pattern along the peptide chain can lead to a variety of other secondary structures, including other helical motifs (e.g., 12-helices, 10/12-helices) and sheet-like structures. Each of these conformations will present a unique CD signature.
For instance, the self-assembly of 14-helical β-peptides into helix-bundle quaternary structures can induce a distinctive change in the CD spectrum, with the appearance of a minimum around 205 nm, which is different from the 214 nm minimum characteristic of a monomeric 14-helix.[5] This demonstrates the sensitivity of CD spectroscopy not only to secondary structure but also to higher-order self-assembly.
Experimental Protocols for Conformational Analysis by CD Spectroscopy
To ensure the scientific integrity and reproducibility of your findings, it is imperative to follow a well-defined experimental protocol.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the identity of the peptide by mass spectrometry.
-
Solvent Selection: The choice of solvent can significantly influence peptide conformation.
-
Aqueous Buffers (e.g., 10 mM phosphate buffer, pH 7.4): Mimics physiological conditions.
-
Methanol (MeOH) or Trifluoroethanol (TFE): These organic solvents are known to promote helical structures and can be useful for initial conformational screening.[6]
-
-
Concentration Determination: Accurately determine the peptide concentration. This is critical for calculating the mean residue ellipticity. Methods such as UV absorbance at 280 nm (if the peptide contains aromatic residues) or quantitative amino acid analysis can be used.
-
Sample Solution Preparation: Prepare a stock solution of the peptide in the chosen solvent. Dilute the stock solution to the desired final concentration for CD analysis (typically in the range of 50-200 µM). Ensure the final solution is clear and free of aggregates.
CD Spectrometer Setup and Data Acquisition
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm for far-UV analysis.
-
Pathlength: Use a quartz cuvette with a 0.1 cm pathlength.
-
Bandwidth: Typically 1.0 nm.
-
Scan Speed: 50-100 nm/min.
-
Data Pitch: 0.1-0.5 nm.
-
Number of Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant temperature (e.g., 25 °C).
-
-
Blank Measurement: Record a baseline spectrum of the solvent under the same experimental conditions as the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
Data Analysis and Interpretation
-
Conversion to Mean Residue Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θobs * 100) / (c * l * n)
where:
-
θobs is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
l is the pathlength of the cuvette in centimeters.
-
n is the number of amino acid residues in the peptide.
-
-
Spectral Interpretation: Analyze the shape and magnitude of the CD spectrum to infer the secondary structure of the peptide. Compare the experimental spectrum with reference spectra for known secondary structures (see Table 1). Deconvolution algorithms available in various software packages can be used to estimate the percentage of different secondary structure elements.
Visualizing the Workflow and Conformational States
To provide a clearer understanding of the experimental process and the potential conformational outcomes, the following diagrams are presented.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Labs [cds-iiith.vlabs.ac.in]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Proteolytic Resistance: Comparing Standard Peptides with L-beta-Homoleucine Analogs
In the landscape of modern therapeutics, peptides offer remarkable specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This guide provides an in-depth comparison of the proteolytic resistance of standard alpha-peptides versus their counterparts strategically modified with the non-natural amino acid, L-beta-Homoleucine (β-hLeu). We will explore the mechanistic basis for this enhanced stability and provide detailed, field-proven experimental protocols for researchers to validate these properties in their own laboratories.
The Achilles' Heel of Peptides and the β-Amino Acid Shield
Proteases are enzymes that catalyze the cleavage of amide bonds, but their active sites are exquisitely evolved to recognize the specific backbone conformation of L-α-amino acids.[3] The incorporation of a β-amino acid, such as L-beta-Homoleucine, introduces an additional carbon atom into the peptide backbone.[4][5] This seemingly minor alteration fundamentally changes the local secondary structure, creating a peptidomimetic that is no longer a suitable substrate for most common proteases.[4][6] This structural disruption effectively "shields" the peptide from enzymatic recognition and subsequent cleavage, significantly enhancing its stability.[7]
Experimental Framework: A Head-to-Head Comparison
To empirically determine the stability enhancement conferred by β-hLeu, a controlled experiment is essential. This involves the synthesis of two peptides: a parent peptide composed entirely of α-amino acids and an analogue where a proteolytically susceptible residue is replaced with L-beta-Homoleucine.
Part 1: Peptide Synthesis and Purification
The synthesis of both peptides is reliably achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[10]
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid Wang or Rink Amide resin. The choice of resin depends on the desired C-terminal group (acid or amide).
-
Fmoc Deprotection: Swell the resin in Dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF followed by Dichloromethane (DCM) and DMF again to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-L-beta-Homoleucine-OH) using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA. Add this activated mixture to the resin and allow it to react for 1-2 hours to form the new peptide bond.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS).[9]
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 2: The In Vitro Proteolysis Assay
This assay is the cornerstone for comparing stability. It measures the rate at which each peptide is degraded by a chosen protease over time. For a robust, general assessment, a broad-spectrum serine protease like Proteinase K is an excellent choice due to its high activity against a wide range of peptide bonds.[6][11]
Detailed Protocol: In Vitro Proteolysis Assay
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the α-peptide and the β-hLeu peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Protease Solution: Prepare a working solution of Proteinase K (e.g., 0.1 mg/mL) in the same buffer. The optimal concentration may require preliminary range-finding experiments.
-
Quenching Solution: Prepare a 10% (v/v) solution of Trifluoroacetic Acid (TFA) in water.
-
-
Reaction Setup:
-
For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To each tube, add a defined volume of peptide stock solution (e.g., 50 µL). Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
To start the reaction, add a small volume of the protease solution (e.g., 5 µL) to each tube and mix gently. The tube for time point '0' should receive the protease immediately followed by the quenching solution.
-
-
Incubation and Time Points:
-
Incubate the reaction tubes at 37°C.[2]
-
At each designated time point, stop the reaction in the corresponding tube by adding an equal volume of the 10% TFA quenching solution (e.g., 55 µL). This acidifies the sample and denatures the protease, halting all enzymatic activity.
-
-
Sample Analysis by RP-HPLC:
-
Analyze each quenched sample by RP-HPLC. The method must be capable of separating the intact peptide from its degradation products.[1][12][13]
-
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.[2]
-
-
Data Interpretation and Quantitation
The RP-HPLC analysis will generate a chromatogram for each time point. The peak corresponding to the intact peptide will decrease in area over time as the peptide is degraded.
-
Quantification: Integrate the peak area of the intact peptide for each time point.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the area at time zero.
-
% Intact = (Area_t / Area_t0) * 100
-
-
Visualization: Plot the % Intact Peptide versus Time for both the α-peptide and the β-hLeu peptide on the same graph to visually compare their degradation profiles.
-
Half-Life (t½) Determination: The half-life is the time it takes for 50% of the peptide to be degraded. This is a key quantitative metric for comparing stability and can be determined from the degradation curve.[14][15]
Sample Data Presentation
| Time (minutes) | % Intact α-Peptide | % Intact β-hLeu Peptide |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 42 | 97 |
| 60 | 18 | 95 |
| 120 | <5 | 92 |
| 240 | Not Detected | 85 |
| Calculated t½ | ~25 minutes | > 8 hours |
Note: Data are representative and for illustrative purposes.
Discussion: From Benchtop Stability to Therapeutic Potential
The experimental data, as illustrated in the sample table, consistently demonstrates the profound stabilizing effect of incorporating L-beta-Homoleucine. While the parent α-peptide is rapidly degraded, the β-hLeu analogue exhibits remarkable resistance to proteolysis.[6][16]
This enhanced stability has significant implications for drug development. A longer half-life in biological fluids like plasma or serum can translate directly to a longer in vivo half-life, potentially allowing for reduced dosing frequency and improved patient compliance.[2][[“]]
Crucial Consideration: Bioactivity
A critical aspect of this strategy is to ensure that the modification does not abolish the peptide's biological activity. The location of the β-hLeu substitution is paramount. It should ideally replace an amino acid that is a known protease cleavage site but is not essential for binding to the therapeutic target.[5][16] Therefore, after confirming enhanced stability, it is imperative to perform relevant bioassays (e.g., receptor binding or cell-based functional assays) to confirm that the modified peptide retains its desired therapeutic function.
Conclusion
The strategic incorporation of L-beta-Homoleucine is a powerful and validated method for overcoming the inherent instability of peptide therapeutics. By disrupting the structural recognition sites for proteases, this modification can dramatically increase a peptide's half-life. The experimental protocols detailed in this guide provide a robust and reproducible framework for researchers to quantify this effect, enabling a data-driven approach to designing next-generation, protease-resistant peptide drugs.
References
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity [mdpi.com]
- 12. ijsra.net [ijsra.net]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. consensus.app [consensus.app]
A Comparative Guide to the X-ray Crystallography of Peptides Incorporating L-β-Homoleucine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced biomaterials, the incorporation of non-canonical amino acids into peptides has emerged as a powerful strategy to enhance structural stability, proteolytic resistance, and biological activity. Among these, L-β-Homoleucine, a homolog of the proteinogenic amino acid L-Leucine, offers unique conformational properties that can significantly influence peptide secondary structure. This guide provides an in-depth technical comparison of the X-ray crystallography of peptides containing L-β-Homoleucine versus their canonical L-Leucine counterparts, supported by experimental data and detailed methodologies.
The Significance of L-β-Homoleucine in Peptide Design
The defining feature of a β-amino acid is the presence of an additional carbon atom in the backbone compared to its α-amino acid analogue. This seemingly subtle modification in L-β-Homoleucine (3-amino-5-methylhexanoic acid) introduces greater conformational flexibility around the N-Cα and Cα-Cβ bonds, while also predisposing the peptide backbone to adopt unique and stable secondary structures not readily accessible to α-peptides.[1][2] Peptides incorporating β-amino acids, often termed β-peptides or α/β-peptides, can form well-defined helices, sheets, and turns, often with enhanced stability against enzymatic degradation.[3][4][5]
X-ray crystallography provides the definitive, high-resolution structural information necessary to understand the precise impact of L-β-Homoleucine on peptide conformation, crystal packing, and intermolecular interactions. This knowledge is paramount for the rational design of peptidomimetics with tailored pharmacological profiles.
The Experimental Workflow: From Synthesis to Structure
The journey from a peptide sequence to its three-dimensional crystal structure is a multi-step process requiring meticulous execution. The incorporation of a non-canonical amino acid like L-β-Homoleucine introduces specific considerations throughout this workflow.
Part 1: Peptide Synthesis
Peptides incorporating L-β-Homoleucine are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[6] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of an L-β-Homoleucine Containing Peptide
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine. This step is followed by extensive washing with DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-L-β-Homoleucine-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond. The reaction progress is monitored, and upon completion, the resin is washed with DMF.
-
Repeat: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Resin Swelling] --> B{Fmoc Deprotection}; B --> C[Amino Acid Activation & Coupling]; C --> D{Repeat for each Amino Acid}; D --> E[Final Deprotection & Cleavage]; E --> F[Purification (RP-HPLC)]; F --> G[Characterization (Mass Spec)]; subgraph Legend direction LR Coupling [label="Coupling Step", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection Step", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end style B fillcolor:#EA4335, fontcolor:#FFFFFF style C fillcolor:#4285F4, fontcolor:#FFFFFF }
Figure 1: General workflow for the solid-phase synthesis of a peptide.
Part 2: Crystallization
Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[7] The increased conformational flexibility of β-amino acids can sometimes hinder crystallization, requiring extensive screening of conditions.
Experimental Protocol: Peptide Crystallization
-
Purity Assessment: Ensure the peptide is of high purity (>98%) as impurities can inhibit crystal formation.
-
Solubility Screening: Determine the solubility of the peptide in various buffers and solvent systems.
-
Crystallization Screening: Employ high-throughput screening methods using commercially available kits that provide a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
Optimization: Once initial crystal "hits" are identified, the conditions (e.g., precipitant concentration, pH, temperature, peptide concentration) are systematically optimized to grow larger, single crystals suitable for X-ray diffraction.
Part 3: X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the three-dimensional arrangement of atoms.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Crystal Mounting & Cryo-cooling] --> B[X-ray Diffraction Data Collection]; B --> C[Data Processing]; C --> D{Phase Determination}; D --> E[Model Building]; E --> F[Structure Refinement]; F --> G[Validation & Deposition]; subgraph Legend direction LR Experimental [label="Experimental Step", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Computational [label="Computational Step", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; end style B fillcolor:#34A853, fontcolor:#FFFFFF style C fillcolor:#FBBC05, fontcolor:#FFFFFF style D fillcolor:#FBBC05, fontcolor:#FFFFFF style E fillcolor:#FBBC05, fontcolor:#FFFFFF style F fillcolor:#FBBC05, fontcolor:#FFFFFF }
Figure 2: Workflow for X-ray crystal structure determination.
Methodology Overview:
-
Data Collection: A single crystal is mounted and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Phase Determination: The "phase problem" is a central challenge in crystallography. For novel peptide structures, methods like single- or multiple-wavelength anomalous dispersion (SAD/MAD), often requiring the incorporation of heavy atoms, or molecular replacement, if a homologous structure is available, are used to determine the initial phases.
-
Model Building and Refinement: An initial atomic model of the peptide is built into the calculated electron density map. This model is then iteratively refined to improve its fit to the experimental data and to ensure stereochemically reasonable geometry.
Comparative Structural Analysis: L-β-Homoleucine vs. L-Leucine
The key to understanding the impact of L-β-Homoleucine lies in comparing its conformational parameters with those of its α-amino acid counterpart, L-Leucine.
Conformational Landscape
The additional backbone torsion angles in β-amino acids (θ and ψ, corresponding to rotation around the N-Cα and Cα-Cβ bonds, respectively) lead to a more complex conformational landscape compared to the φ and ψ angles of α-amino acids.
A study on an N- and C-protected derivative of L-β-Homoleucine revealed an extended conformation in the solid state.[8] The torsion angles for this derivative provide a valuable reference for the intrinsic conformational preferences of this non-canonical amino acid.
| Torsion Angle | Fmoc-homo-β-(S)-leucine methyl ester[8] | Typical L-Leucine in α-helix | Typical L-Leucine in β-sheet |
| φ (N-Cα) | -126.5° | ~ -60° | ~ -135° |
| θ (Cα-Cβ) | 174.9° | - | - |
| ψ (Cβ-C') | 163.5° | ~ -45° | ~ +135° |
Table 1: Comparison of backbone torsion angles for L-β-Homoleucine derivative and L-Leucine in common secondary structures.
The extended conformation observed for the L-β-Homoleucine derivative is a common feature of β-amino acids and contributes to their ability to form stable, sheet-like structures.[3] In contrast, L-Leucine readily adopts conformations suitable for both α-helices and β-sheets within proteins.
Impact on Secondary Structure
The incorporation of L-β-Homoleucine can induce or stabilize specific secondary structures that differ from those favored by L-Leucine. While L-Leucine is a strong helix promoter in α-peptides, the extended nature of L-β-Homoleucine can favor the formation of β-sheets or unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.[9]
A high-resolution crystal structure of a β-peptide bundle demonstrated that β³-homoleucine side chains can pack effectively within the hydrophobic core of a helical bundle, driving oligomerization.[9] This highlights the potential of L-β-Homoleucine to not only influence secondary structure but also to mediate specific quaternary interactions.
Crystal Packing and Intermolecular Interactions
The differences in backbone conformation and side-chain presentation between peptides containing L-β-Homoleucine and L-Leucine can lead to distinct crystal packing arrangements. The extended backbone of β-amino acids can facilitate the formation of extensive intermolecular hydrogen-bonding networks, leading to well-ordered crystal lattices. The bulk and hydrophobicity of the isobutyl side chain in both L-Leucine and L-β-Homoleucine play a significant role in dictating the hydrophobic interactions that stabilize the crystal packing.
| Parameter | Fmoc-homo-β-(S)-leucine methyl ester[8] | Tripeptide L-Leu-L-Leu-L-Leu[10] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 15.829 | 12.031 |
| b (Å) | 29.659 | 15.578 |
| c (Å) | 6.563 | 14.087 |
| α (˚) | 90 | 90 |
| β (˚) | 90 | 97.29 |
| γ (˚) | 90 | 90 |
| Resolution (Å) | N/A | N/A (data for refinement) |
Table 2: Comparison of crystallographic parameters for an L-β-Homoleucine derivative and an L-Leucine tripeptide. Note that a direct comparison is limited due to the different molecular entities.
Conclusion and Future Outlook
The incorporation of L-β-Homoleucine into peptides offers a compelling avenue for the design of novel biomolecules with enhanced structural stability and proteolytic resistance. X-ray crystallography is an indispensable tool for elucidating the precise structural consequences of this modification. The available data indicates that L-β-Homoleucine favors an extended conformation, which can promote the formation of unique secondary and quaternary structures distinct from those observed in peptides containing its α-amino acid counterpart, L-Leucine.
Future comparative crystallographic studies on a wider range of peptide sequences containing L-β-Homoleucine and L-Leucine in identical contexts will be crucial for developing a more comprehensive understanding of the structure-function relationships of these modified peptides. Such studies will undoubtedly accelerate the rational design of next-generation peptide-based therapeutics and advanced biomaterials.
References
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. Conformational and structural analysis of the equilibrium between single- and double-strand beta-helix of a D,L-alternating oligonorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. peptide.com [peptide.com]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and a twisted beta-sheet conformation of the tripeptide L-leucyl-L-leucyl-L-leucine monohydrate trimethanol solvate: conformation analysis of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Functional Assays for L-beta-Homoleucine Peptides
Introduction: The Therapeutic Promise of L-beta-Homoleucine Peptides
In the landscape of modern drug discovery, peptides represent a rapidly expanding frontier. Their high specificity and potency are often tempered by their susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids, such as L-beta-Homoleucine, offers a compelling strategy to overcome this limitation.[1][2] L-beta-Homoleucine, a beta-amino acid analogue of leucine, can impart significant resistance to proteases when incorporated into a peptide backbone.[1] This enhanced stability makes L-beta-Homoleucine-containing peptides attractive candidates for therapeutic development, with potential applications spanning antimicrobial, anticancer, and enzyme inhibitory activities.[3][4][5]
However, the journey from synthesis to a validated bioactive candidate is paved with rigorous experimental validation. The selection of appropriate functional assays is a critical determinant of success in this process. This guide provides a comparative analysis of key functional assays to validate the bioactivity of L-beta-Homoleucine peptides, offering insights into experimental design, causality, and data interpretation from the perspective of a seasoned application scientist.
Section 1: Assessing Antimicrobial Activity
A primary application for proteolytically resistant peptides is in combating microbial infections.[6][7][8][9] The positive charge and amphipathic nature of many synthetic peptides allow them to selectively disrupt microbial membranes.[10] Here, we compare two fundamental assays for quantifying antimicrobial efficacy.
Comparison of Antimicrobial Assays
| Assay | Principle | Advantages | Disadvantages | Quantitative/Qualitative |
| Minimal Inhibitory Concentration (MIC) Assay | Determines the lowest peptide concentration that inhibits visible microbial growth in a liquid culture.[11][12][13] | Provides a quantitative measure of potency (MIC value).[11] High-throughput and suitable for screening multiple peptides.[12] | Can be influenced by factors like media composition and inoculum size.[13] Does not distinguish between bacteriostatic and bactericidal activity. | Quantitative |
| Radial Diffusion Assay (RDA) | Measures the diameter of a zone of growth inhibition around a well containing the peptide in a seeded agar plate.[11] | Simple, robust, and cost-effective.[14] Can be used to assess activity against a range of microorganisms simultaneously. | Primarily qualitative, though zone diameter can be correlated with potency.[11] Less precise than MIC determination. | Qualitative to Semi-Quantitative |
Experimental Workflow: Antimicrobial Assays
Caption: Workflow for MIC and Radial Diffusion Assays.
Detailed Protocol: Minimal Inhibitory Concentration (MIC) Assay
-
Preparation of Peptide Stock Solution: Dissolve the L-beta-Homoleucine peptide in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[10][12]
Trustworthiness Insight: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an aliquot from the clear wells of the MIC plate can be plated onto agar. The absence of colony growth indicates bactericidal activity, defining the Minimum Bactericidal Concentration (MBC).
Section 2: Evaluating Anticancer Potential
The altered surface charge of cancer cell membranes makes them susceptible to disruption by cationic peptides, presenting a promising therapeutic avenue.[15][16] Validating the anticancer activity of L-beta-Homoleucine peptides requires assays that can distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.
Comparison of Anticancer Assays
| Assay | Principle | Advantages | Disadvantages | Measures |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[17] | Well-established, cost-effective, and suitable for high-throughput screening.[17][18] | Can be affected by changes in cellular metabolism that are not related to viability.[19] Some compounds can interfere with the MTT reduction reaction.[19] | Cell Viability/Proliferation |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, using a luminogenic substrate.[20] | Highly sensitive and specific for apoptosis.[20] The luminescent signal is less prone to interference from colored compounds. | More expensive than the MTT assay. Measures a specific mode of cell death (apoptosis). | Apoptosis |
Experimental Workflow: Anticancer Assays
Caption: Workflow for MTT and Caspase-Glo® 3/7 Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.[15]
-
Peptide Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of the L-beta-Homoleucine peptide. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Expertise & Experience: The choice of cell line is crucial. For instance, if your peptide is designed to target a specific receptor, use a cell line known to express that receptor at high levels. Always include a positive control for cytotoxicity (e.g., a known chemotherapy drug) to validate the assay's performance.
Section 3: Characterizing Enzyme Inhibition
Peptides can be designed to act as highly specific inhibitors of enzymes, such as proteases, which are implicated in numerous diseases.[21][22][23] Validating inhibitory activity requires assays that can quantify the extent of inhibition and elucidate the mechanism of action.
Comparison of Enzyme Inhibition Assays
| Assay | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Fluorogenic Protease Inhibition Assay | Measures the inhibition of protease activity by quantifying the decrease in the rate of cleavage of a fluorogenic substrate.[22][24] | High-throughput, sensitive, and allows for the determination of IC50 values.[22] | Prone to interference from fluorescent compounds. Does not provide detailed kinetic information. | IC50 |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding kinetics between the peptide (analyte) and the immobilized enzyme (ligand) in real-time.[25][26] | Provides detailed kinetic data (ka, kd, KD).[25][26][27] Label-free, reducing the risk of altering molecular interactions.[25][28] | Requires specialized and expensive instrumentation. Immobilization of the enzyme can potentially affect its activity. | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
Signaling Pathway: Protease Inhibition
Caption: Mechanism of fluorogenic protease inhibition assay.
Detailed Protocol: Fluorogenic Protease Inhibition Assay
-
Reagent Preparation: Prepare a solution of the target protease (e.g., trypsin or a specific disease-related protease) and a corresponding fluorogenic substrate in an appropriate assay buffer.
-
Peptide Dilutions: In a black 96-well plate, prepare serial dilutions of the L-beta-Homoleucine peptide inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add the protease solution to each well containing the peptide and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[24]
Authoritative Grounding: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a crucial parameter for comparing the potency of different inhibitors.
Conclusion
The validation of the bioactivity of L-beta-Homoleucine peptides is a multi-faceted process that requires a carefully considered selection of functional assays. By understanding the principles, advantages, and limitations of each assay, researchers can generate robust and reliable data to support the progression of these promising therapeutic candidates. The comparative approach outlined in this guide provides a framework for making informed decisions, ensuring scientific integrity, and ultimately accelerating the development of novel peptide-based therapies.
References
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Peptides That Exert Antimicrobial Activities in Whole Blood and Blood-Derived Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]
- 10. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. Comparison of Two Disc Diffusion Methods with Minimum Inhibitory Concentration for Antimicrobial Susceptibility Testing of Neisseria Gonorrhoeae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer peptide-based therapeutic strategies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Is Your MTT Assay the Right Choice? [promega.com]
- 19. mdpi.com [mdpi.com]
- 20. fishersci.com [fishersci.com]
- 21. Evaluation of peptides as protease inhibitors and stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 26. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Spectroscopic Techniques for Analyzing Alpha- and Beta-Peptide Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Dichotomy of Alpha- and Beta-Peptides
Peptides, the fundamental building blocks of proteins, exhibit a remarkable capacity for folding into specific three-dimensional structures, a process governed by the sequence of their constituent amino acids. The canonical peptides found in nature are composed of α-amino acids. However, the field of peptidomimetics has seen a surge of interest in peptides constructed from β-amino acids. These β-peptides possess an additional carbon atom in their backbone, a seemingly minor alteration that bestows them with enhanced proteolytic stability and the ability to form unique and predictable secondary structures.[1] Understanding and comparing the secondary structures of both α- and β-peptides is paramount for the rational design of novel therapeutics and biomaterials. This guide provides a comprehensive overview and comparison of key spectroscopic techniques used to elucidate the secondary structures of these two important classes of peptides.
Circular Dichroism (CD) Spectroscopy: A First Look into Peptide Folding
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of peptides in solution.[2][3] The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (185-240 nm) is highly sensitive to the peptide's secondary structure.[2]
Distinguishing Alpha- and Beta-Peptide Structures with CD
The distinct backbone geometries of α- and β-peptides give rise to characteristic and distinguishable CD signatures.
-
α-Peptides:
-
β-Peptides:
-
14-Helix: A well-characterized β-peptide helix, which in its monomeric form, displays a strong negative band around 214 nm.[1] The bundling of these helices can cause a blue-shift of this minimum to about 205 nm.[1]
-
Sheet Structures: While various sheet-like structures exist for β-peptides, their CD spectra are still under active investigation to establish definitive signatures comparable to α-peptide β-sheets.
-
Experimental Protocol: CD Spectroscopy
Caption: Workflow for CD Spectroscopy Analysis of Peptides.
Data Interpretation
The resulting CD spectrum provides a qualitative assessment of the dominant secondary structure. For quantitative analysis, the spectrum can be deconvoluted using various algorithms that compare the experimental data to a basis set of spectra from proteins with known structures.
| Structure | α-Peptide Wavelengths (nm) | β-Peptide (14-Helix) Wavelengths (nm) |
| Helical | ~222 (-), ~208 (-), ~192 (+)[1] | ~214 (-)[1] |
| Sheet | ~218 (-), ~195 (+)[1] | Varies |
| Random Coil | <200 (-) | Varies |
| Table 1: Characteristic CD spectral features for α- and β-peptide secondary structures. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes of the Peptide Backbone
FTIR spectroscopy is a powerful technique for investigating peptide secondary structure by probing the vibrational modes of the peptide backbone.[4][5] The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to the hydrogen-bonding patterns that define different secondary structures.[6][7]
FTIR Signatures of Alpha- and Beta-Peptide Structures
The frequencies of the amide I band components can be correlated with specific secondary structural elements.
-
α-Peptides:
-
β-Peptides: Due to the different hydrogen bonding patterns in β-peptide secondary structures, the amide I band positions can differ from those of α-peptides. Detailed and systematic studies are ongoing to build a comprehensive database of FTIR signatures for various β-peptide folds. However, the general principles of hydrogen bonding effects on vibrational frequencies still apply.
Experimental Protocol: FTIR Spectroscopy
Caption: General Workflow for FTIR Analysis of Peptide Secondary Structure.
Data Interpretation
Deconvolution and second-derivative analysis of the amide I band are often employed to resolve overlapping components and identify the frequencies of different secondary structures.[8]
| Structure | α-Peptide Amide I Frequency (cm⁻¹) |
| α-helix | 1650-1658[5] |
| β-sheet | 1620-1640[6] |
| β-turn | 1660-1685[5] |
| Random Coil | 1640-1650[6] |
| Table 2: Typical Amide I band frequencies for α-peptide secondary structures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Information
NMR spectroscopy is a powerful technique that can provide detailed, atomic-resolution information about the three-dimensional structure of peptides in solution.[9][10] For secondary structure determination, key NMR parameters include nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts.[9]
Applying NMR to Alpha- and Beta-Peptides
The general principles of NMR for structure determination apply to both α- and β-peptides. However, the interpretation of the data differs due to their distinct backbone geometries.
-
α-Peptides: Well-established correlations exist between specific NOE patterns (e.g., sequential dNN(i, i+1), dαN(i, i+1), and medium-range dαN(i, i+3), dαβ(i, i+3) NOEs for α-helices), J-coupling constants, and secondary structure.
-
β-Peptides: The larger number of backbone torsion angles in β-peptides can make structural analysis more complex. However, specific NOE patterns and dihedral angle restraints derived from J-couplings are also used to define their unique helical and sheet structures. Isotopic labeling (e.g., ¹³C, ¹⁵N) is often crucial for resolving spectral overlap and obtaining the necessary constraints for structure calculation.[11]
Experimental Protocol: 2D NMR for Peptide Structure
Caption: A Simplified Workflow for Peptide Structure Determination by 2D NMR.
Advanced Vibrational Spectroscopy: VCD and Raman
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light and provides detailed information about the stereochemistry and conformation of chiral molecules.[12][13][14] It is particularly sensitive to the short-range order in peptides, making it effective in discriminating between different types of helices, β-sheets, and disordered structures.[15] VCD can be a powerful tool for distinguishing the unique folds of β-peptides, which may be difficult to resolve with conventional CD.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by probing different vibrational modes. The amide I and amide III bands in the Raman spectrum are also sensitive to peptide secondary structure.[16][17] UV resonance Raman (UVRR) spectroscopy can selectively enhance the signals from the peptide backbone, providing clearer conformational information.[18] Raman spectroscopy is particularly useful for studying peptide aggregation and can be used to characterize the secondary structure changes that occur during this process.[17][19]
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations | Best Suited For |
| Circular Dichroism (CD) | Overall secondary structure content (helix, sheet, coil).[2] | Rapid, requires small sample amounts, sensitive to conformational changes.[3] | Low resolution, provides an average structure, deconvolution can be ambiguous. | Rapid screening of peptide conformation and stability. |
| FTIR Spectroscopy | Secondary structure content through vibrational modes of the backbone.[4] | Can be used for samples in various states (solution, solid), complementary to CD.[4] | Water absorption can interfere, overlapping bands require deconvolution. | Analyzing secondary structure in different environments and studying protein aggregation.[7] |
| NMR Spectroscopy | High-resolution 3D structure, dynamics, and intermolecular interactions.[10] | Provides atomic-level detail.[11] | Time-consuming, requires larger sample amounts and often isotopic labeling, limited by peptide size.[8] | Detailed structural elucidation of peptides. |
| Vibrational CD (VCD) | Detailed secondary structure and stereochemical information.[15] | Highly sensitive to local conformation.[15] | Requires specialized instrumentation, data interpretation can be complex. | Distinguishing subtle conformational differences, especially in novel folds like those of β-peptides. |
| Raman Spectroscopy | Secondary and tertiary structure information.[16] | Less interference from water than FTIR, can probe side-chain environments.[16] | Inherently weak signal, potential for fluorescence interference. | Studying peptide aggregation and conformational changes in aqueous solution. |
| Table 3: Comparison of spectroscopic techniques for peptide secondary structure analysis. |
Conclusion: An Integrated Approach for Comprehensive Structural Characterization
No single spectroscopic technique can provide a complete picture of peptide secondary structure. A multi-faceted approach, leveraging the complementary strengths of each method, is essential for a thorough and accurate characterization of both α- and β-peptide structures. CD and FTIR spectroscopy offer a rapid assessment of the overall secondary structure, making them ideal for initial screening and for monitoring conformational changes. For atomic-resolution detail, NMR spectroscopy remains the gold standard. Advanced techniques like VCD and Raman spectroscopy provide additional layers of structural information that can be crucial for distinguishing the unique and complex folds of β-peptides. By judiciously selecting and combining these powerful spectroscopic tools, researchers can gain deep insights into the structure-function relationships of peptides, paving the way for the development of next-generation therapeutics and advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Spectroscopic methods for analysis of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. pnas.org [pnas.org]
- 12. Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure analysis of unfolded peptides I: vibrational circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein and peptide secondary structure and conformational determination with vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raman – Proteins, Structure and Methods [bio-structure.com]
- 17. case.edu [case.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Raman spectroscopic characterization of secondary structure in natively unfolded proteins: alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of L-beta-Homoleucine Hydrochloride
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the final disposal of chemical reagents. This guide provides an in-depth, procedural framework for the safe and compliant disposal of L-beta-Homoleucine hydrochloride (CAS No. 96386-92-4). By understanding the chemical's specific hazard profile and the logic behind each step, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Initial Hazard Assessment & Chemical Profile
Before any disposal protocol is initiated, a thorough understanding of the substance is critical. This compound is an amino acid derivative commonly used in peptide synthesis and biochemical research.[1] While it is a stable, solid, beige powder under standard conditions, it is not without hazards.[2]
The primary concern with this compound is its environmental impact. According to its safety profile, it is classified as WGK 3 , indicating it is "highly hazardous to water."[2] This classification is central to its disposal protocol; the overarching goal is to prevent its entry into aquatic systems. While not classified as an acutely toxic or characteristically hazardous waste under the Resource Conservation and Recovery Act (RCRA), its potential for environmental harm necessitates that it be treated as a regulated chemical waste.[3][4]
| Parameter | Identifier / Value | Source |
| CAS Number | 96386-92-4 | |
| Molecular Formula | C₇H₁₅NO₂ · HCl | |
| Physical Form | Solid, powder | |
| Known Hazards | WGK 3 (highly hazardous to water) | [2] |
| RCRA Status | Not a listed or characteristic hazardous waste | [3][4] |
| Primary Disposal Concern | Environmental (Aquatic) Hazard | [2] |
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Direct contact and inhalation of dust must be avoided. The causality is clear: even if a substance is not acutely toxic, repeated exposure can pose risks, and dusts can be irritating. Before handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Respiratory Protection: A NIOSH-approved N95 dust mask is required when handling the powder to prevent inhalation.
-
Protective Clothing: A standard laboratory coat.
This level of PPE creates a necessary barrier, protecting the individual from the primary routes of exposure.
Step-by-Step Disposal Protocol for Solid Waste
This protocol is designed as a self-validating system to ensure no step is missed. The principle is to securely contain the chemical waste, label it clearly, and transfer it to a designated accumulation area for professional disposal.
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible, sealable, and in good condition. A high-density polyethylene (HDPE) container with a screw-on lid is an excellent choice.
-
Causality: Using a compatible and sealable container prevents leaks and reactions with the container material. Never use food-grade containers, as this can lead to dangerous mix-ups.
Step 2: Prepare the Hazardous Waste Label
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill in all required fields:
-
Generator Information: Your name, laboratory, and contact information.
-
Chemical Contents: Write out the full chemical name: "this compound." Do not use abbreviations. List any other constituents if it is a mixture.
-
Hazards: Check the appropriate boxes. For this chemical, "Environmental Hazard" or "Toxic" (in the context of ecotoxicity) is appropriate.
-
Step 3: Transfer the Solid Waste
-
Carefully transfer the solid this compound waste into the labeled container.
-
If transferring powder, perform this action in a fume hood or designated area to minimize dust dispersion.
-
Causality: This prevents inhalation and contamination of the lab environment.
Step 4: Secure and Store the Container
-
Securely close the container lid.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.
-
Store the container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[3] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: Secondary containment ensures that any unexpected leak from the primary container is captured, preventing a spill.
Step 5: Arrange for Disposal
-
Once the container is full or the accumulation time limit is approaching (consult your institution's EHS policy), contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Disposal Workflow Diagram
Caption: Decision workflow for L-beta-Homoleucine HCl disposal.
Spill Management Procedures
Accidents happen, and a prepared response is the hallmark of a safe laboratory.[5]
Step 1: Alert and Evacuate
-
Alert personnel in the immediate area of the spill.
-
If the spill creates a significant amount of dust, evacuate the immediate area.
Step 2: Assess and Secure
-
From a safe distance, identify the material and consult the Safety Data Sheet (SDS).[6][7]
-
Ensure the area is well-ventilated.
Step 3: Contain the Spill
-
For a solid powder spill, you can prevent further spread by gently covering it with absorbent pads.
-
Causality: This minimizes the generation of airborne dust. Do not sweep dry powder, as this will aerosolize it.
Step 4: Clean Up
-
Wearing appropriate PPE, gently dampen the absorbent pads and the spilled material with water.
-
Carefully scoop the moistened material and pads into your designated hazardous waste container.
-
Causality: Dampening the material prevents dust from becoming airborne during cleanup.
Step 5: Decontaminate
-
Clean the spill area thoroughly with a detergent solution and wipe dry.
-
Place all cleanup materials (gloves, wipes, pads) into the hazardous waste container.[6][7][8]
Step 6: Report
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Framework: The RCRA Context
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3] A material is considered a hazardous waste if it is specifically "listed" or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]
This compound does not meet these criteria. However, under RCRA, any "solid waste" must be properly managed.[9][10] Your institution's chemical hygiene plan and waste disposal program are designed to meet these regulations. By following the procedures outlined in this guide, you are not only ensuring safety but also complying with the foundational principles of RCRA that govern responsible waste management from "cradle-to-grave."[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. L -b-Homoleucine = 98.0 96386-92-4 [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medlabmag.com [medlabmag.com]
- 6. hartwick.edu [hartwick.edu]
- 7. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 8. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
